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  • Product: Rubreserine
  • CAS: 18455-27-1

Core Science & Biosynthesis

Foundational

Rubreserine: A Novel Inhibitor of Folate Synthesis via Targeting of Glutamine Amidotransferase/Aminodeoxychorismate Synthase (GAT-ADCS)

An In-depth Technical Guide For Researchers, Scientists, and Drug Development Professionals Abstract Folate is an essential vitamin crucial for the synthesis of nucleotides and amino acids, making the folate biosynthesis...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Folate is an essential vitamin crucial for the synthesis of nucleotides and amino acids, making the folate biosynthesis pathway a key target for antimicrobial and anticancer therapies. This technical guide provides a comprehensive overview of the mechanism of action of rubreserine, a natural product that inhibits folate synthesis. Rubreserine specifically targets the glutamine amidotransferase (GAT) activity of the bifunctional enzyme glutamine amidotransferase/aminodeoxychorismate synthase (GAT-ADCS), a critical component in the production of p-aminobenzoate (pABA), a precursor of folate. This document details the inhibitory effects of rubreserine, presents quantitative data on its efficacy, outlines experimental protocols for its study, and provides visual representations of the involved pathways and workflows.

Introduction

The vital role of folate in cellular proliferation has led to the development of numerous antifolate drugs. However, the emergence of drug resistance necessitates the discovery of novel inhibitors that target different enzymes within the folate synthesis pathway. Rubreserine has been identified as a potent inhibitor of this pathway in organisms that synthesize their own folate, such as plants and apicomplexan parasites. Its unique mechanism of action, targeting the early stages of folate precursor synthesis, presents a promising avenue for the development of new therapeutic agents.

Mechanism of Action of Rubreserine on Folate Synthesis

Rubreserine exerts its inhibitory effect on the folate synthesis pathway by targeting the bifunctional enzyme Glutamine Amidotransferase/Aminodeoxychorismate Synthase (GAT-ADCS).[1][2][3] This enzyme is responsible for the synthesis of p-aminobenzoate (pABA), an essential precursor for folate production.[1][2]

The key points of rubreserine's mechanism of action are:

  • Inhibition of GAT Activity: Rubreserine specifically inhibits the glutamine amidotransferase (GAT) domain of GAT-ADCS.[1][3] This domain is responsible for producing ammonia from glutamine, which is then used by the aminodeoxychorismate synthase (ADCS) domain to convert chorismate to aminodeoxychorismate.

  • Disruption of pABA Synthesis: By inhibiting the GAT domain, rubreserine effectively blocks the production of pABA.

  • Depletion of Folate Levels: The reduction in pABA availability leads to a significant decrease in the overall cellular folate content. Studies have shown that treatment with rubreserine can decrease folate levels by 40-50% in organisms like Arabidopsis thaliana and the parasite Toxoplasma gondii.[1][3][4]

  • Growth Inhibition: The depletion of the folate pool ultimately inhibits the growth of organisms that rely on de novo folate synthesis. This effect can be reversed by supplementing the growth medium with pABA or 5-formyltetrahydrofolate, confirming that the primary target of rubreserine at inhibitory concentrations is the folate biosynthesis pathway.[1][3]

Quantitative Data on Rubreserine's Efficacy

The inhibitory potential of rubreserine has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

ParameterOrganism/EnzymeValueReference
IC50 (GAT Activity) Plant GAT-ADCS~8 µM[1][3]

Table 1: In Vitro Inhibition of GAT-ADCS Activity by Rubreserine. This table shows the half-maximal inhibitory concentration (IC50) of rubreserine on the glutamine amidotransferase activity of the plant-derived GAT-ADCS enzyme.

OrganismIC50 (Growth Inhibition)Reference
Arabidopsis thaliana65 µM[1][3]
Toxoplasma gondii20 µM[1][3]
Plasmodium falciparum1 µM[1][3]

Table 2: In Vivo Growth Inhibition by Rubreserine. This table presents the IC50 values for the growth inhibition of different organisms by rubreserine.

OrganismRubreserine ConcentrationReduction in Folate ContentReference
Arabidopsis thalianaNot specified40-50%[1][3]
Toxoplasma gondii20 µM~50%[4][5]
Toxoplasma gondii40 µM~50%[4][5]

Table 3: Effect of Rubreserine on Cellular Folate Content. This table summarizes the observed decrease in total folate levels in different organisms upon treatment with rubreserine.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of rubreserine on folate synthesis. These protocols are representative of the methods employed in the field.

GAT-ADCS Enzyme Activity Assay

This assay measures the glutamine amidotransferase activity of GAT-ADCS spectrophotometrically by coupling the production of glutamate to the reduction of NAD+ by glutamate dehydrogenase.

Materials:

  • Recombinant GAT-ADCS enzyme

  • L-glutamine

  • Chorismate

  • NAD+

  • Glutamate Dehydrogenase (GDH)

  • Rubreserine (dissolved in a suitable solvent, e.g., DMSO)

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM DTT)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, NAD+, and GDH in a cuvette.

  • Add the GAT-ADCS enzyme to the reaction mixture.

  • To test the effect of rubreserine, pre-incubate the GAT-ADCS enzyme with various concentrations of rubreserine for a defined period (e.g., 20 minutes) before adding it to the reaction mixture.

  • Initiate the reaction by adding L-glutamine.

  • Immediately monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.

  • The initial rate of the reaction is calculated from the linear portion of the absorbance curve.

  • To measure the coupled GAT-ADCS activity, include chorismate in the reaction mixture.

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the rubreserine concentration and fitting the data to a dose-response curve.

Quantification of Cellular Folate Content by LC-MS/MS

This method describes the extraction and quantification of different folate vitamers from cells treated with rubreserine using liquid chromatography-tandem mass spectrometry.

Materials:

  • Cell cultures (Arabidopsis thaliana or Toxoplasma gondii)

  • Rubreserine

  • Extraction Buffer (e.g., 80% methanol, 30 mM NaCNBD3, 0.2% formaldehyde-13C, d2, and 0.1% acetic acid)

  • Internal standards (isotopically labeled folate standards)

  • LC-MS/MS system with a suitable column (e.g., HILIC)

Procedure:

  • Cell Culture and Treatment: Culture the cells under appropriate conditions. Treat the cells with different concentrations of rubreserine for a specified duration (e.g., 24 hours).

  • Cell Harvesting and Quenching: Harvest the cells by centrifugation. Immediately resuspend the cell pellet in ice-cold extraction buffer to quench metabolic activity and initiate folate extraction.

  • Extraction: Incubate the samples on ice (e.g., for 60 minutes) to allow for complete extraction and derivatization of folates. Centrifuge to pellet cell debris.

  • Sample Preparation: Collect the supernatant containing the extracted folates. The sample can be concentrated if necessary using a vacuum concentrator.

  • LC-MS/MS Analysis: Inject the prepared sample into the LC-MS/MS system. Separate the different folate vitamers using an appropriate chromatographic gradient.

  • Quantification: Detect and quantify the folate species using multiple reaction monitoring (MRM) based on their specific precursor and product ion transitions. Calculate the concentration of each folate vitamer by comparing its peak area to that of the corresponding internal standard.

Visualizations

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows described in this guide.

Folate_Synthesis_Pathway cluster_upstream Upstream Pathway cluster_paba_synthesis pABA Synthesis cluster_downstream Downstream Folate Synthesis Chorismate Chorismate GAT_ADCS GAT-ADCS Chorismate->GAT_ADCS Glutamine Glutamine Glutamine->GAT_ADCS pABA p-Aminobenzoate (pABA) GAT_ADCS->pABA Dihydropteroate Dihydropteroate pABA->Dihydropteroate Incorporates Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Rubreserine Rubreserine Rubreserine->GAT_ADCS Inhibition

Caption: Folate synthesis pathway and the point of inhibition by rubreserine.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo/Cell-based Analysis Enzyme_Assay GAT-ADCS Enzyme Assay Incubate_Rubre Incubate with Rubreserine Enzyme_Assay->Incubate_Rubre Measure_Activity Measure GAT Activity (Spectrophotometry) Incubate_Rubre->Measure_Activity Calc_IC50_vitro Calculate IC50 Measure_Activity->Calc_IC50_vitro Cell_Culture Cell Culture (e.g., Arabidopsis, T. gondii) Treat_Rubre Treat with Rubreserine Cell_Culture->Treat_Rubre Harvest_Cells Harvest Cells Treat_Rubre->Harvest_Cells Growth_Assay Growth Inhibition Assay Treat_Rubre->Growth_Assay Folate_Extraction Folate Extraction & Derivatization Harvest_Cells->Folate_Extraction LC_MS LC-MS/MS Analysis Folate_Extraction->LC_MS Quantify_Folates Quantify Folate Levels LC_MS->Quantify_Folates Calc_IC50_vivo Calculate IC50 Growth_Assay->Calc_IC50_vivo

Caption: Experimental workflow for characterizing rubreserine's effects.

Logical_Relationship Rubreserine Rubreserine Inhibits_GAT Inhibits GAT domain of GAT-ADCS Rubreserine->Inhibits_GAT Blocks_pABA Blocks pABA Synthesis Inhibits_GAT->Blocks_pABA Reduces_Folate Reduces Cellular Folate Pool Blocks_pABA->Reduces_Folate Inhibits_Growth Inhibits Growth of Folate-Synthesizing Organisms Reduces_Folate->Inhibits_Growth

Caption: Logical relationship of rubreserine's mechanism of action.

Conclusion

Rubreserine represents a significant development in the search for novel antifolate agents. Its distinct mechanism of action, targeting the GAT-ADCS enzyme, offers a new strategy to combat organisms that rely on de novo folate synthesis. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for further research and development of rubreserine and its analogs as potential therapeutic agents. The provided visualizations offer a clear and concise summary of the complex biological processes involved. Future studies should focus on the detailed structural interactions between rubreserine and GAT-ADCS to facilitate the design of even more potent and selective inhibitors.

References

Exploratory

What is the origin and synthesis of Rubreserine?

An In-depth Technical Guide to the Origin and Synthesis of Rubreserine Introduction Rubreserine is a distinctive red-colored o-quinone compound that has garnered significant interest in biochemical and pharmaceutical res...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Origin and Synthesis of Rubreserine

Introduction

Rubreserine is a distinctive red-colored o-quinone compound that has garnered significant interest in biochemical and pharmaceutical research.[1] It is not a naturally occurring alkaloid but rather a derivative of physostigmine, an indole alkaloid extracted from the Calabar bean (Physostigma venenosum).[1][2] This guide provides a comprehensive overview of the origin of rubreserine, its chemical synthesis, and its mechanism of action, with a focus on its role as an inhibitor of folate biosynthesis.

Origin of Rubreserine

The genesis of rubreserine is a multi-step process originating from the natural compound physostigmine (also known as eserine).

  • Physostigmine: The parent compound, physostigmine, is an alkaloid found in the Calabar bean, a plant native to Western Africa.[1]

  • Eseroline Formation: Physostigmine undergoes hydrolysis, leading to the degradation and formation of eseroline.[1][3]

  • Rubreserine Formation: Eseroline is then oxidized to form rubreserine. This oxidation process is spontaneous and is significantly accelerated in alkaline conditions (pH > 7).[1][4] The presence of two carbonyl functions on the aromatic ring, which are absent in eseroline, is the key structural difference and the source of rubreserine's biological activity.[5]

The transformation from the colorless eseroline to the dark red rubreserine is a notable color reaction.[1]

G Physostigmine Physostigmine (from Calabar Bean) Eseroline Eseroline Physostigmine->Eseroline  Hydrolysis/  Degradation Rubreserine Rubreserine Eseroline->Rubreserine  Spontaneous Oxidation  (pH > 7)

Figure 1: Origin pathway of Rubreserine from Physostigmine.

Chemical and Physical Properties

Rubreserine is chemically identified as (3aS,8aR)-1,2,3,3a,8,8a-Hexahydro-1,3a,8-trimethylpyrrolo[2,3-b]indole-5,6-dione.[6] Its key properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₃H₁₆N₂O₂[1][6]
Molecular Weight 232.28 g/mol [6][7]
CAS Number 18455-27-1[6]
Appearance Dark red crystals[1]
Melting Point 152 °C[6]
Boiling Point 359.5 ± 42.0 °C (Predicted)[6]
Density 1.27 ± 0.1 g/cm³ (Predicted)[6]
pKa 8.50 ± 0.40 (Predicted)[6]
Solubility Soluble in DMSO[1]

Synthesis of Rubreserine

The primary and most direct method for synthesizing rubreserine is through the oxidation of its immediate precursor, eseroline.

Synthesis Principle

The synthesis is based on the spontaneous oxidation of eseroline in an alkaline environment. The o-quinone structure of rubreserine is formed through this oxidative process.[1] The reaction is efficient, with a conversion rate exceeding 90% under optimal conditions.[1] While eseroline itself is commercially available, it can also be prepared from physostigmine.

G cluster_start Starting Material cluster_process Reaction cluster_end Product Eseroline Eseroline Solution Oxidation Spontaneous Oxidation Eseroline->Oxidation  Alkaline Conditions (pH > 7)  e.g., Sodium Hydroxide Solution Rubreserine Rubreserine Oxidation->Rubreserine  Formation of o-quinone

Figure 2: General workflow for the synthesis of Rubreserine.
Experimental Protocol: Oxidation of Eseroline

This protocol is a composite based on established principles of rubreserine formation.[1][2][8]

Materials:

  • Eseroline

  • Sodium hydroxide (NaOH) or a suitable buffer solution (e.g., phosphate buffer)

  • Distilled water

  • Organic solvent for extraction (e.g., dichloromethane or chloroform)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • High-performance liquid chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy equipment for analysis.

Procedure:

  • Preparation of Alkaline Solution: Prepare a buffered solution with a pH greater than 7. A dilute solution of sodium hydroxide can also be used.

  • Dissolution of Eseroline: Dissolve a known quantity of eseroline in the alkaline solution. Eseroline is commercially available.

  • Oxidation Reaction: Allow the reaction to proceed at room temperature. The solution will gradually develop a red color, indicating the formation of rubreserine.[1] The reaction is spontaneous but may be monitored over time for completion.

  • Monitoring the Reaction: The progress of the conversion can be monitored using analytical techniques such as HPLC to track the disappearance of the eseroline peak and the appearance of the rubreserine peak.

  • Extraction (Optional): Once the reaction is complete (as determined by HPLC, >90% conversion), the rubreserine can be extracted from the aqueous solution using an appropriate organic solvent.

  • Purification: The organic extracts can be combined, dried over an anhydrous drying agent, and the solvent evaporated to yield crude rubreserine. Further purification can be achieved by crystallization to obtain dark red crystals.[1]

  • Analysis and Characterization: The identity and purity of the synthesized rubreserine should be confirmed using NMR spectroscopy and mass spectrometry.

Biological Activity and Signaling Pathway

Rubreserine's primary biological significance lies in its ability to inhibit the biosynthesis of folates.[9]

Mechanism of Action

Rubreserine targets and inhibits the bifunctional enzyme Glutamine amidotransferase-aminodeoxychorismate synthase (GAT-ADCS) .[1][2] This enzyme is crucial for the synthesis of p-aminobenzoate (pABA), an essential precursor for folate biosynthesis in certain eukaryotes like plants and Apicomplexan parasites (e.g., Toxoplasma gondii and Plasmodium falciparum).[4][9]

The key points of its mechanism are:

  • Rubreserine specifically inhibits the glutamine amidotransferase (GAT) domain of the enzyme.[1][9]

  • This inhibition blocks the conversion of chorismate and glutamine into aminodeoxychorismate, thereby depleting the pool of pABA.[1]

  • The resulting folate deficiency disrupts essential cellular processes, leading to the inhibition of growth in susceptible organisms.[9]

  • The o-quinone structure, with its two carbonyl groups, is essential for this inhibitory activity; eseroline, which lacks these groups, shows no such effect.[1][2]

G cluster_pathway Folate Biosynthesis Pathway Chorismate Chorismate + Glutamine GAT_ADCS GAT-ADCS Enzyme Chorismate->GAT_ADCS pABA p-Aminobenzoate (pABA) GAT_ADCS->pABA Folate Folate Synthesis pABA->Folate Rubreserine Rubreserine Rubreserine->GAT_ADCS Inhibition

Figure 3: Inhibition of the Folate pathway by Rubreserine.
Quantitative Biological Data

The inhibitory effects of rubreserine have been quantified against various organisms.

TargetIC₅₀ ValueNotes
Plant GAT-ADCS~8 µM[9]Apparent IC₅₀ for glutamine amidotransferase activity.
Arabidopsis thaliana65 µM[9]Growth inhibition.
Toxoplasma gondii20 µM[9]Growth inhibition.
Plasmodium falciparum1 µM[9]Growth inhibition.

The growth inhibition in Arabidopsis and Toxoplasma can be reversed by the addition of pABA or 5-formyltetrahydrofolate, confirming that rubreserine's effect at these concentrations is specific to the folate biosynthesis pathway.[9]

Conclusion

Rubreserine, an oxidation product of the physostigmine derivative eseroline, is a potent inhibitor of the GAT-ADCS enzyme. Its synthesis is straightforward, relying on the spontaneous oxidation of eseroline in alkaline conditions. The well-defined mechanism of action, targeting a crucial step in folate biosynthesis, makes rubreserine and its chemical structure a valuable lead for the development of novel antiparasitic agents, particularly against toxoplasmosis and malaria.[9]

References

Foundational

Rubreserine: A Technical Guide to the Natural Product Derivative of Physostigmine

For Researchers, Scientists, and Drug Development Professionals Executive Summary Rubreserine, a distinctive red-colored oxidation product of physostigmine, has emerged as a molecule of significant interest beyond its hi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rubreserine, a distinctive red-colored oxidation product of physostigmine, has emerged as a molecule of significant interest beyond its historical association as a degradation product. While its precursor, physostigmine, is a well-known cholinesterase inhibitor, rubreserine exhibits a distinct pharmacological profile. This technical guide provides a comprehensive overview of rubreserine, detailing its chemical origins, synthesis, and established biological activities. Notably, this document consolidates quantitative data on its potent inhibition of folate biosynthesis, a mechanism that underpins its antiparasitic properties. Detailed experimental protocols for key in vitro assays are provided to facilitate further research. Furthermore, this guide visualizes the chemical relationship between physostigmine and rubreserine, and the enzymatic pathway it is known to inhibit, through detailed diagrams. While rubreserine's direct effects on neuroprotective and neuroinflammatory signaling pathways remain an area for future investigation, this guide also presents an overview of relevant pathways that may be pertinent to its broader biological context.

From Physostigmine to Rubreserine: A Chemical Journey

Rubreserine is not a direct derivative of physostigmine but is formed through a two-step degradation process. The initial step involves the hydrolysis of the carbamate ester in physostigmine to yield eseroline. Subsequently, eseroline undergoes spontaneous air oxidation, particularly in alkaline conditions, to form the o-quinone structure of rubreserine, which is responsible for its characteristic red color.[1][2][3][4]

G Physostigmine Physostigmine Eseroline Eseroline Physostigmine->Eseroline Hydrolysis Rubreserine Rubreserine Eseroline->Rubreserine Air Oxidation

Figure 1: Formation of Rubreserine from Physostigmine.
Synthesis Protocol: From Eseroline to Rubreserine

While detailed protocols for large-scale synthesis are not extensively published, a general laboratory-scale procedure for the formation of rubreserine from eseroline can be described as follows. This process relies on the spontaneous oxidation of eseroline in the presence of air.

Materials:

  • Eseroline

  • A suitable buffer solution (e.g., phosphate buffer, pH > 7)

  • Standard laboratory glassware

Procedure:

  • Dissolve eseroline in the alkaline buffer solution. The concentration will depend on the desired yield and scale.

  • Expose the solution to air by stirring in an open flask or by bubbling air through the solution. The progress of the reaction can be monitored by the color change of the solution to a deep red.

  • The reaction is typically allowed to proceed at room temperature.

  • Once the reaction is complete (as indicated by the stabilization of the red color), rubreserine can be isolated using standard chromatographic techniques, such as column chromatography.

Note: Eseroline itself is unstable and is typically generated in situ from the hydrolysis of physostigmine.[4]

Biological Activity of Rubreserine

Contrary to its parent compound, rubreserine is a poor inhibitor of cholinesterases, with studies showing a lack of significant activity at physiologically relevant concentrations.[3] The primary and most well-documented biological activity of rubreserine is its potent inhibition of folate biosynthesis.

Inhibition of Folate Biosynthesis

Rubreserine has been identified as an inhibitor of glutamine amidotransferase/aminodeoxychorismate synthase (GAT-ADCS), a key bifunctional enzyme in the folate biosynthesis pathway of plants and apicomplexan parasites.[1][2] This inhibition disrupts the production of p-aminobenzoate (pABA), a crucial precursor for folate synthesis.

G Chorismate Chorismate GAT_ADCS GAT-ADCS Chorismate->GAT_ADCS Glutamine Glutamine Glutamine->GAT_ADCS pABA p-Aminobenzoate GAT_ADCS->pABA Folate Folate Synthesis pABA->Folate Rubreserine Rubreserine Rubreserine->GAT_ADCS

Figure 2: Rubreserine's Inhibition of the Folate Biosynthesis Pathway.

This inhibitory activity has been quantified in several organisms, demonstrating rubreserine's potential as an antiparasitic agent.

Table 1: Quantitative Data on Rubreserine's Biological Activity

Target/OrganismAssayIC50 ValueReference
Arabidopsis thaliana GAT-ADCSEnzyme Inhibition Assay~8 µM[1][2]
Arabidopsis thalianaGrowth Inhibition Assay65 µM[1][2]
Toxoplasma gondiiGrowth Inhibition Assay20 µM[1][2]
Plasmodium falciparumGrowth Inhibition Assay1 µM[1][2][5]
Acetylcholinesterase/ButyrylcholinesteraseEnzyme Inhibition AssayNo significant inhibition up to 30 mM[3]

Experimental Protocols

In Vitro Growth Inhibition Assay for Toxoplasma gondii

This protocol is adapted from methodologies used to assess the antiparasitic activity of compounds against T. gondii.[6][7][8]

Materials:

  • Toxoplasma gondii tachyzoites (e.g., RH strain)

  • Human foreskin fibroblast (HFF) cells or other suitable host cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin

  • 96-well microplates

  • Rubreserine stock solution (dissolved in DMSO)

  • Control compounds (e.g., pyrimethamine as a positive control, DMSO as a vehicle control)

  • Reagents for quantifying parasite growth (e.g., β-galactosidase substrate for reporter strains, or DNA-staining dyes like SYBR Green)

Procedure:

  • Seed HFF cells into 96-well plates and culture until a confluent monolayer is formed.

  • Prepare serial dilutions of rubreserine in culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%) across all wells.

  • Infect the HFF cell monolayers with T. gondii tachyzoites at a predetermined multiplicity of infection (MOI).

  • Immediately after infection, add the different concentrations of rubreserine and control compounds to the wells.

  • Incubate the plates at 37°C in a 5% CO2 atmosphere for a period that allows for multiple rounds of parasite replication (e.g., 72 hours).

  • After the incubation period, quantify parasite growth using a suitable method. For reporter strains expressing β-galactosidase, cell lysates can be incubated with a colorimetric or fluorometric substrate. For other strains, DNA staining can be used to quantify the parasite load.

  • Measure the signal (absorbance or fluorescence) using a plate reader.

  • Calculate the IC50 value by plotting the percentage of growth inhibition against the concentration of rubreserine and fitting the data to a dose-response curve.

In Vitro Growth Inhibition Assay for Plasmodium falciparum

This protocol is based on standard methods for assessing the antimalarial activity of compounds.[1][5][9]

Materials:

  • A culture-adapted strain of Plasmodium falciparum (e.g., 3D7)

  • Human red blood cells (RBCs)

  • RPMI-1640 medium supplemented with AlbuMAX, hypoxanthine, and gentamicin

  • 96-well microplates

  • Rubreserine stock solution (in DMSO)

  • Control compounds (e.g., chloroquine as a positive control, DMSO as a vehicle control)

  • SYBR Green I dye or other DNA intercalating agents

  • Lysis buffer

Procedure:

  • Synchronize the P. falciparum culture to the ring stage.

  • Prepare serial dilutions of rubreserine in culture medium in a 96-well plate.

  • Add the synchronized parasite culture (at a defined parasitemia and hematocrit) to each well.

  • Incubate the plates in a gas mixture (5% CO2, 5% O2, 90% N2) at 37°C for 72 hours.

  • After incubation, lyse the RBCs and stain the parasite DNA with SYBR Green I.

  • Measure the fluorescence intensity using a plate reader.

  • Determine the IC50 value by analyzing the dose-response curve of fluorescence intensity versus rubreserine concentration.

Measurement of Cellular Folate Content

This is a general procedure to assess the impact of a compound on the folate levels within cells.[2][10][11][12]

Materials:

  • Cultured cells (e.g., Toxoplasma gondii infected host cells)

  • Rubreserine

  • Lysis buffer containing an antioxidant (e.g., ascorbic acid) to protect folates from degradation

  • Microbiological assay kit (using Lactobacillus casei) or a commercial folate immunoassay kit

  • Spectrophotometer or other appropriate detection instrument

Procedure:

  • Culture the cells in the presence and absence of a sub-lethal concentration of rubreserine for a defined period.

  • Harvest the cells and wash them to remove any extracellular medium.

  • Lyse the cells in a buffer containing an antioxidant to release the intracellular folates.

  • Determine the protein concentration of the cell lysates for normalization.

  • Measure the folate concentration in the lysates using either a microbiological assay or a competitive binding assay.

  • Compare the folate levels in the rubreserine-treated cells to the untreated control cells to determine the percentage of folate reduction.

Potential Roles in Neuroprotection and Neuroinflammation: A Look into Relevant Signaling Pathways

While direct experimental evidence linking rubreserine to specific neuroprotective or neuroinflammatory signaling pathways is currently limited, its structural relationship to physostigmine and its known biological activities warrant a discussion of potentially relevant pathways. The following diagram illustrates key signaling cascades that are often implicated in neuronal survival and the inflammatory response in the central nervous system. Future research could explore whether rubreserine modulates these pathways.

G cluster_0 Neuroinflammatory Pathways cluster_1 Neuroprotective Pathways NFkB NF-κB Inflammatory_Mediators Inflammatory Mediators (e.g., TNF-α, IL-6) NFkB->Inflammatory_Mediators JAK_STAT JAK/STAT JAK_STAT->Inflammatory_Mediators MAPK MAPK MAPK->Inflammatory_Mediators PI3K_Akt PI3K/Akt Cell_Survival Cell Survival & Antioxidant Response PI3K_Akt->Cell_Survival Nrf2_ARE Nrf2-ARE Nrf2_ARE->Cell_Survival Rubreserine Rubreserine cluster_0 cluster_0 Rubreserine->cluster_0 Potential Modulation (Hypothetical) cluster_1 cluster_1 Rubreserine->cluster_1 Potential Modulation (Hypothetical)

Figure 3: Hypothetical Modulation of Neuroinflammatory and Neuroprotective Signaling Pathways by Rubreserine.

Toxicity Profile: A Comparative Outlook

Physostigmine: Physostigmine is known to be highly toxic, primarily due to its potent inhibition of acetylcholinesterase, leading to a cholinergic crisis. The LD50 of physostigmine in mice is approximately 3 mg/kg.[12] Its use in a clinical setting is carefully managed to avoid adverse effects.

Rubreserine: Given the lack of significant cholinesterase inhibition by rubreserine, it is plausible that its acute toxicity profile would be substantially different from and likely less severe than that of physostigmine. However, without dedicated in vivo toxicity studies, this remains a hypothesis. The primary mechanism of action of rubreserine, the inhibition of folate biosynthesis, would likely be the main determinant of its toxicity in mammals, which, unlike the targeted parasites, can acquire folate from their diet. This suggests a potential for selective toxicity.

Future Research Direction: A critical area for future research is the comprehensive in vivo toxicity assessment of rubreserine, including acute and chronic toxicity studies, and a direct comparison with physostigmine. This would be essential for any potential therapeutic development of rubreserine or its derivatives.

Conclusion

Rubreserine, a natural product derivative of physostigmine, presents a compelling case for further investigation. Its distinct pharmacological profile, characterized by potent inhibition of folate biosynthesis and a lack of significant cholinesterase activity, sets it apart from its well-known precursor. The established antiparasitic activity, particularly against Plasmodium falciparum, highlights its potential as a lead compound for the development of new therapeutic agents. This technical guide has provided a consolidated resource of the current knowledge on rubreserine, including quantitative biological data and detailed experimental protocols to aid researchers in this endeavor. While its role in neuroprotection and neuroinflammation remains to be elucidated, the foundational information presented here serves as a springboard for future studies to unlock the full therapeutic potential of this intriguing molecule. The clear need for in vivo toxicity data and investigation into its effects on key signaling pathways represents a significant opportunity for future research in the field of drug discovery and development.

References

Exploratory

Rubreserine: A Technical Guide to its Chemical and Physical Properties for Researchers

For Immediate Release This technical guide provides a comprehensive overview of the chemical and physical properties of Rubreserine, a compound of interest for researchers, scientists, and drug development professionals....

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the chemical and physical properties of Rubreserine, a compound of interest for researchers, scientists, and drug development professionals. This document details its fundamental characteristics, experimental protocols for their determination, and insights into its biological mechanism of action.

Core Chemical and Physical Properties

Rubreserine, a red-colored oxidation product of eseroline, possesses a unique chemical structure that underpins its biological activity.[1] The following tables summarize its key quantitative properties.

Identifier Value Source
IUPAC Name(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indole-6,7-dione--INVALID-LINK--
CAS Number18455-27-1[2]
Chemical FormulaC₁₃H₁₆N₂O₂[2][3]
Physical Property Value Source
Molecular Weight232.28 g/mol [2][3][4]
Melting Point144-145 °C[5]
Boiling Point (Predicted)359.5 ± 42.0 °C[6]
Density (Predicted)1.27 ± 0.1 g/cm³[6]
pKa (Predicted)8.50 ± 0.40[6]
XLogP30.5--INVALID-LINK--
Solubility & Appearance
SolubilitySoluble in DMSO.[2][3]
AppearanceSolid powder.[3]

Synthesis of Rubreserine

Rubreserine is synthesized through the oxidation of eseroline. This reaction occurs spontaneously and is notably accelerated under alkaline conditions, specifically at a pH greater than 7.[1]

Synthesis Eseroline Eseroline Oxidation Oxidation (pH > 7) Eseroline->Oxidation Rubreserine Rubreserine Oxidation->Rubreserine

Synthesis of Rubreserine from Eseroline.

Experimental Protocols

This section outlines the detailed methodologies for determining the key physicochemical properties of Rubreserine.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which Rubreserine transitions from a solid to a liquid.

Methodology:

  • A small, finely powdered sample of Rubreserine is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the first drop of liquid appears is recorded as the onset of melting.

  • The temperature at which the last solid crystal disappears is recorded as the completion of melting.

  • The melting point is reported as a range between these two temperatures.

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of Rubreserine in a given solvent.

Methodology:

  • An excess amount of solid Rubreserine is added to a known volume of the solvent in a flask.

  • The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After agitation, the solution is allowed to stand to allow undissolved solids to settle.

  • A sample of the supernatant is carefully withdrawn and filtered to remove any remaining solid particles.

  • The concentration of Rubreserine in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of Rubreserine.

Methodology:

  • A solution of Rubreserine of known concentration is prepared in a suitable solvent (e.g., a mixture of water and an organic co-solvent if solubility is low).

  • The solution is placed in a beaker with a calibrated pH electrode and a stirrer.

  • A standardized solution of a strong acid or base is added incrementally from a burette.

  • The pH of the solution is recorded after each addition of the titrant.

  • The titration is continued past the equivalence point.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the pH at the half-equivalence point on the titration curve.

LogP Determination (Shake-Flask Method)

Objective: To determine the partition coefficient (LogP) of Rubreserine between n-octanol and water.

Methodology:

  • A solution of Rubreserine is prepared in either n-octanol or water.

  • Equal volumes of n-octanol and water are placed in a separatory funnel.

  • A known amount of the Rubreserine solution is added to the funnel.

  • The funnel is shaken vigorously for a set period to allow for the partitioning of Rubreserine between the two phases.

  • The mixture is then allowed to stand until the two phases have completely separated.

  • A sample is carefully taken from each phase.

  • The concentration of Rubreserine in both the n-octanol and water phases is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the water phase.

  • LogP is the logarithm of the partition coefficient.

Signaling Pathway and Mechanism of Action

Rubreserine has been identified as an inhibitor of the folate biosynthesis pathway, a critical metabolic route for many organisms. Specifically, it targets the bifunctional enzyme glutamine amidotransferase/aminodeoxychorismate synthase (GAT-ADCS).

Signaling_Pathway cluster_folate Folate Biosynthesis Pathway Chorismate Chorismate GAT_ADCS GAT-ADCS Chorismate->GAT_ADCS pABA p-Aminobenzoate (pABA) Folates Folates pABA->Folates ... GAT_ADCS->pABA Rubreserine Rubreserine Rubreserine->GAT_ADCS Inhibition In_Vitro_Workflow start Start culture Culture Organisms (e.g., T. gondii, P. falciparum) start->culture treat Treat with Rubreserine (Varying Concentrations) culture->treat rescue Co-treatment with pABA or 5-Formyl-THF treat->rescue measure_growth Measure Growth Inhibition (e.g., IC50 determination) treat->measure_growth measure_folate Measure Intracellular Folate Levels treat->measure_folate rescue->measure_growth analyze Analyze Data measure_growth->analyze measure_folate->analyze end End analyze->end In_Vivo_Workflow start Start infect Infect Mice with Parasite (e.g., T. gondii, P. falciparum) start->infect treat Administer Rubreserine (Treatment Group) or Vehicle (Control) infect->treat monitor Monitor Animal Health and Parasitemia treat->monitor assess Assess Efficacy (e.g., Survival, Parasite Load) monitor->assess analyze Analyze Data assess->analyze end End analyze->end

References

Foundational

Rubreserine: A Technical Guide to its Chemistry and Biological Activity

For Researchers, Scientists, and Drug Development Professionals Introduction Rubreserine, a quinonoid derivative of eseroline, is a natural product that has garnered significant interest in the scientific community for i...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubreserine, a quinonoid derivative of eseroline, is a natural product that has garnered significant interest in the scientific community for its potent biological activities. Historically known as a degradation product of physostigmine, recent research has illuminated its potential as a specific inhibitor of folate biosynthesis, presenting a promising avenue for the development of novel anti-parasitic and anti-plant agents. This technical guide provides an in-depth overview of Rubreserine, covering its chemical identity, synthesis, biological mechanism of action, and relevant experimental protocols.

Chemical Identity and Molecular Structure

Rubreserine is chemically identified by the following:

  • CAS Number : 18455-27-1[1][2][3][4][5]

  • Molecular Formula : C₁₃H₁₆N₂O₂[1][2][6]

  • Molecular Weight : 232.28 g/mol [1][2][6]

  • IUPAC Name : (3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indole-6,7-dione[2][6]

The molecular structure of Rubreserine is characterized by a tricyclic o-quinone system, which is crucial for its biological activity.[2]

Molecular Structure of Rubreserine

Rubreserine Molecular Structure

Physicochemical and Biological Properties

A summary of the key physicochemical and biological properties of Rubreserine is presented in the tables below for easy reference and comparison.

PropertyValueReference
Physical State Solid powder[2]
Solubility Soluble in DMSO[2]
Storage Conditions Dry, dark, and at 0-4°C for short term (days to weeks) or -20°C for long term (months to years)[1][2]
Biological ActivityValueOrganism/EnzymeReference
IC₅₀ (GAT-ADCS inhibition) ~8 µMPlant GAT-ADCS[7]
IC₅₀ (Growth Inhibition) 65 µMArabidopsis thaliana[7]
IC₅₀ (Growth Inhibition) 20 µMToxoplasma gondii[7]
IC₅₀ (Growth Inhibition) 1 µMPlasmodium falciparum[7]
Effect on Folate Content 40-50% decreaseArabidopsis thaliana and Toxoplasma gondii[7]

Mechanism of Action: Inhibition of Folate Biosynthesis

Rubreserine's primary mechanism of action is the inhibition of the bifunctional enzyme glutamine amidotransferase/aminodeoxychorismate synthase (GAT-ADCS). This enzyme is a key player in the biosynthesis of p-aminobenzoate (pABA), a precursor for folate synthesis in plants and apicomplexan parasites. By inhibiting the GAT domain of GAT-ADCS, Rubreserine effectively blocks the production of pABA, leading to a depletion of the folate pool and subsequent inhibition of growth and proliferation.[7]

The specificity of Rubreserine for the folate biosynthesis pathway has been demonstrated by rescue experiments where the addition of pABA or 5-formyltetrahydrofolate restored the growth of Arabidopsis and Toxoplasma in the presence of the inhibitor at concentrations up to its IC₅₀ value.[7]

Signaling Pathway Diagram

The following diagram illustrates the folate biosynthesis pathway and the point of inhibition by Rubreserine.

Folate_Biosynthesis_Inhibition Chorismate Chorismate GAT_ADCS GAT-ADCS Chorismate->GAT_ADCS Glutamine Glutamine Glutamine->GAT_ADCS pABA p-Aminobenzoate (pABA) GAT_ADCS->pABA Dihydropteroate Dihydropteroate pABA->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Rubreserine Rubreserine Rubreserine->GAT_ADCS inhibits

References

Exploratory

Unveiling the Biological Activity of Rubreserine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Rubreserine, an oxidative product of eseroline, has emerged as a compound of significant interest due to its potent inhibitory effects on folate bi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubreserine, an oxidative product of eseroline, has emerged as a compound of significant interest due to its potent inhibitory effects on folate biosynthesis. This technical guide provides an in-depth analysis of the biological activity of Rubreserine, focusing on its core mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways and experimental workflows. The primary therapeutic potential of Rubreserine lies in its selective action against organisms dependent on de novo folate synthesis, such as plants and apicomplexan parasites, making it a compelling candidate for further investigation in the development of novel anti-parasitic agents.

Core Biological Activity: Inhibition of Folate Biosynthesis

The principal biological activity of Rubreserine is the inhibition of the folate biosynthesis pathway. This pathway is essential for the de novo synthesis of folate cofactors, which are crucial for the production of nucleotides and certain amino acids, and thus for cell division and growth. Higher eukaryotes, including humans, lack this pathway and obtain folates from their diet, making enzymes in this pathway attractive targets for antimicrobial and anti-parasitic drugs.

Rubreserine specifically targets the bifunctional enzyme Glutamine amidotransferase/aminodeoxychorismate synthase (GAT-ADCS) .[1][2] This enzyme is pivotal in the synthesis of p-aminobenzoate (pABA), a key precursor of folate.[1][2] Rubreserine inhibits the glutamine amidotransferase (GAT) activity of GAT-ADCS, thereby blocking the production of pABA and subsequently halting folate synthesis.[1][3]

The inhibitory effect of Rubreserine on folate biosynthesis has been demonstrated in both plants (Arabidopsis thaliana) and apicomplexan parasites (Toxoplasma gondii and Plasmodium falciparum).[1][2] In these organisms, treatment with Rubreserine leads to a significant decrease in intracellular folate levels, resulting in growth inhibition.[1][2] This growth inhibition can be reversed by the external addition of pABA or 5-formyltetrahydrofolate (5-FTHF), confirming that the primary target of Rubreserine at concentrations up to its IC50 is indeed the folate biosynthesis pathway.[1][2]

It is noteworthy that while Rubreserine is an oxidative product of eseroline, a metabolite of the cholinesterase inhibitor physostigmine, pharmacological studies have indicated that Rubreserine itself is a poor inhibitor of cholinesterase.[1][4]

Quantitative Data on Biological Activity

The inhibitory potency of Rubreserine has been quantified against its target enzyme and various organisms. The following tables summarize the key quantitative data.

Table 1: Inhibitory Activity of Rubreserine against GAT-ADCS

Target EnzymeApparent IC50 (µM)Source Organism of Enzyme
Glutamine Amidotransferase (GAT) activity of GAT-ADCS~8Arabidopsis thaliana

Data sourced from studies on recombinant plant enzyme.[2]

Table 2: Growth Inhibitory Activity of Rubreserine

OrganismIC50 (µM)
Arabidopsis thaliana65
Toxoplasma gondii20
Plasmodium falciparum1

These values represent the concentration of Rubreserine required to inhibit the growth of the respective organisms by 50%.[2]

Signaling Pathways and Experimental Workflows

Inhibition of the Folate Biosynthesis Pathway

The following diagram illustrates the point of intervention of Rubreserine in the folate biosynthesis pathway.

Folate_Biosynthesis_Inhibition cluster_pathway Folate Biosynthesis Pathway cluster_inhibition Inhibition by Rubreserine Chorismate Chorismate ADC Aminodeoxychorismate Chorismate->ADC GAT-ADCS (ADCS domain) pABA p-Aminobenzoate (pABA) ADC->pABA ADC Lyase DHF Dihydrofolate (DHF) pABA->DHF THF Tetrahydrofolate (THF) DHF->THF Folate_Cofactors Folate Cofactors THF->Folate_Cofactors Glutamine Glutamine GAT_ADCS_GAT GAT-ADCS (GAT domain) Glutamine->GAT_ADCS_GAT Rubreserine Rubreserine Rubreserine->GAT_ADCS_GAT

Caption: Inhibition of the GAT-ADCS enzyme by Rubreserine in the folate biosynthesis pathway.
Experimental Workflow for Inhibitor Screening

The discovery of Rubreserine as a GAT-ADCS inhibitor was facilitated by a systematic screening process. The following diagram outlines a generalized workflow for identifying and validating inhibitors of this enzyme.

Inhibitor_Screening_Workflow cluster_screening High-Throughput Screening cluster_validation Hit Validation and Characterization Lib Compound Library HTS Primary High-Throughput Screening (GAT-ADCS activity assay) Lib->HTS Hits Initial 'Hits' HTS->Hits Dose_Response Dose-Response Analysis (IC50 Determination) Hits->Dose_Response Secondary_Assays Secondary Assays (e.g., specificity, cytotoxicity) Dose_Response->Secondary_Assays In_Vivo In Organism Growth Inhibition Assays Secondary_Assays->In_Vivo Lead Lead Compound In_Vivo->Lead

References

Foundational

Rubreserine: A Potent Inhibitor of the Glutamine Amidotransferase (GAT) Domain of GAT-ADCS

A Technical Guide for Researchers and Drug Development Professionals Abstract Rubreserine, a natural product, has been identified as a noteworthy inhibitor of the glutamine amidotransferase (GAT) activity of the bifuncti...

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Rubreserine, a natural product, has been identified as a noteworthy inhibitor of the glutamine amidotransferase (GAT) activity of the bifunctional enzyme glutamine amidotransferase/aminodeoxychorismate synthase (GAT-ADCS). This enzyme is a critical component in the folate biosynthesis pathway of various eukaryotic organisms, including plants and apicomplexan parasites. By targeting the GAT domain, rubreserine disrupts the synthesis of p-aminobenzoate (pABA), a precursor to folate. This inhibitory action leads to a significant reduction in folate levels, thereby impeding the growth of organisms reliant on this pathway. This technical guide provides a comprehensive overview of rubreserine's mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its study.

Introduction

Folate biosynthesis is an essential metabolic pathway for the synthesis of nucleotides and certain amino acids. Organisms that can synthesize their own folates, such as plants and apicomplexan parasites like Toxoplasma gondii and Plasmodium falciparum, rely on the enzyme GAT-ADCS. This bifunctional enzyme catalyzes two key steps in the pABA synthesis pathway. The glutamine amidotransferase (GAT) domain first hydrolyzes glutamine to produce ammonia. The aminodeoxychorismate synthase (ADCS) domain then utilizes this ammonia to convert chorismate into aminodeoxychorismate, a precursor of pABA.

Rubreserine has emerged as a specific inhibitor of the GAT domain of GAT-ADCS, making it a promising candidate for the development of novel antiparasitic and herbicidal agents. Its ability to disrupt a pathway absent in mammals offers a potential for selective toxicity.

Mechanism of Action

Rubreserine acts as a mixed-type inhibitor of the GAT activity of GAT-ADCS.[1] This mode of inhibition implies that rubreserine can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's maximum velocity (Vmax) and its affinity for the substrate (Km). Specifically, studies have shown that in the presence of rubreserine, the Vmax for glutamine-dependent glutamate production is decreased, while the Km for glutamine is increased.[1]

The inhibitory effect is not immediate, requiring a 20-minute incubation period to achieve maximal inhibition, with a relatively low rate constant of inhibition of approximately 0.1 min⁻¹.[1] It is important to note that the carbonyl functions resulting from the oxidation of eseroline to rubreserine are essential for this inhibitory activity, as eseroline itself shows no effect.[1]

Quantitative Inhibitory Data

The inhibitory potency of rubreserine has been quantified against the GAT activity of GAT-ADCS and its effects on the growth of various organisms.

ParameterOrganism/EnzymeValueReference
Apparent IC₅₀ (GAT Activity) Plant GAT-ADCS~8 µM[2]
Growth Inhibition IC₅₀ Arabidopsis thaliana65 µM[2]
Toxoplasma gondii20 µM[2]
Plasmodium falciparum1 µM[2]
Folate Content Reduction Arabidopsis thaliana & Toxoplasma gondii40-50%[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the folate biosynthesis pathway targeted by rubreserine and a typical experimental workflow for evaluating its inhibitory activity.

Folate_Biosynthesis_Pathway cluster_GAT_ADCS GAT-ADCS Bifunctional Enzyme Gln Glutamine GAT GAT Domain Gln->GAT Substrate Glu Glutamate Chorismate Chorismate ADCS ADCS Domain Chorismate->ADCS Substrate ADC Aminodeoxychorismate pABA p-Aminobenzoate ADC->pABA GAT->Glu Product GAT->ADCS NH₃ channel ADCS->ADC Product Rubreserine Rubreserine Rubreserine->GAT Inhibition Folates Folates pABA->Folates

Folate biosynthesis pathway showing Rubreserine's inhibition of the GAT domain.

Experimental_Workflow cluster_preparation Preparation cluster_assay GAT Activity Assay cluster_analysis Data Analysis recombinant_enzyme Purify Recombinant GAT-ADCS incubation Incubate GAT-ADCS with Rubreserine (20 min) recombinant_enzyme->incubation inhibitor_prep Prepare Rubreserine Solutions inhibitor_prep->incubation reaction_start Initiate Reaction with Glutamine, NAD+, GDH incubation->reaction_start measurement Measure NADH consumption (Fluorescence/Absorbance) reaction_start->measurement kinetics Determine Vmax and Km measurement->kinetics ic50 Calculate IC₅₀ kinetics->ic50

Experimental workflow for determining the inhibitory effect of Rubreserine on GAT activity.

Experimental Protocols

Glutamine Amidotransferase (GAT) Activity Assay

This protocol is adapted from methodologies used to assess the GAT activity of GAT-ADCS and its inhibition by rubreserine.[1]

Materials:

  • Purified recombinant GAT-ADCS enzyme

  • Rubreserine stock solution (in an appropriate solvent, e.g., DMSO)

  • Assay Buffer: 0.1 M Tris-HCl (pH 8.0), 5 mM MgCl₂, 5% glycerol

  • Chorismate solution (40 µM)

  • Nicotinamide adenine dinucleotide (NAD⁺) solution (1 mM)

  • Glutamate dehydrogenase (GDH) (0.4 units/well)

  • Glutamine (Gln) solution (1.3 mM)

  • 96-well microplate

  • Microplate reader capable of measuring fluorescence (excitation 340 nm, emission 450 nm) or absorbance at 340 nm.

Procedure:

  • Enzyme and Inhibitor Incubation:

    • In each well of a 96-well plate, add 50 µL of a master mix containing the assay buffer, chorismate, NAD⁺, GDH, and 0.7 µg of GAT-ADCS.

    • Add the desired concentrations of rubreserine to the respective wells. For control wells, add the solvent vehicle.

    • Incubate the plate at room temperature for 20 minutes to allow for maximal inhibition by rubreserine.

  • Reaction Initiation:

    • Start the enzymatic reaction by injecting 30 µL of the glutamine solution into each well.

  • Measurement:

    • Immediately begin monitoring the decrease in fluorescence or absorbance at 340 nm, which corresponds to the consumption of NADH (produced from NAD⁺ by GDH as it converts glutamate to α-ketoglutarate).

    • Record measurements at multiple time points (e.g., 0, 15, and 25 minutes) to determine the reaction rate.

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) from the linear portion of the progress curves.

    • Plot the reaction velocities against the rubreserine concentrations to determine the IC₅₀ value.

    • To determine the mode of inhibition, perform kinetic studies with varying concentrations of glutamine at fixed concentrations of rubreserine and analyze the data using Lineweaver-Burk or other kinetic plots.

Cell Growth Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of rubreserine on the growth of organisms like Arabidopsis thaliana, Toxoplasma gondii, and Plasmodium falciparum.

Materials:

  • Appropriate cell culture medium for the specific organism.

  • Cell culture of the target organism.

  • Rubreserine stock solution.

  • 96-well cell culture plates.

  • Incubator with appropriate conditions (temperature, CO₂, humidity).

  • Method for quantifying cell growth (e.g., cell counting, MTT assay, fluorescence-based assays).

Procedure:

  • Cell Seeding:

    • Seed the wells of a 96-well plate with a predetermined number of cells in their respective growth medium.

  • Treatment:

    • Add serial dilutions of rubreserine to the wells. Include control wells with no inhibitor.

  • Incubation:

    • Incubate the plates under optimal growth conditions for a specified period (e.g., 24-72 hours, depending on the organism's doubling time).

  • Growth Quantification:

    • At the end of the incubation period, quantify cell growth using a suitable method.

  • Data Analysis:

    • Normalize the growth in the treated wells to the growth in the control wells.

    • Plot the percentage of growth inhibition against the rubreserine concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Rescue Experiment: To confirm that the growth inhibition is due to the inhibition of folate biosynthesis, parallel experiments can be conducted where the growth medium is supplemented with p-aminobenzoate (pABA) or 5-formyltetrahydrofolate (5-FTHF).[2] Restoration of growth in the presence of these compounds would indicate that rubreserine's primary target is indeed the folate pathway.[2]

Specificity of Rubreserine

While rubreserine shows potent inhibition of the GAT domain of GAT-ADCS, its specificity has been investigated. At higher concentrations, rubreserine can also inhibit other class I glutamine amidotransferases, such as GMP synthase (GMPS) and anthranilate synthase (AS).[3] However, at concentrations around its IC₅₀ for GAT-ADCS, the growth inhibition of organisms like Arabidopsis and Toxoplasma can be largely reversed by the addition of pABA or 5-FTHF, indicating that folate biosynthesis is the primary target at these concentrations.[3]

Conclusion and Future Directions

Rubreserine represents a promising scaffold for the development of targeted therapies against organisms that rely on de novo folate biosynthesis. Its specific inhibition of the GAT domain of GAT-ADCS provides a clear mechanism of action. Further research could focus on structure-activity relationship (SAR) studies to develop analogs with increased potency and specificity. Additionally, in vivo studies are necessary to evaluate the efficacy and safety of rubreserine and its derivatives as potential therapeutic agents or herbicides. The detailed protocols provided in this guide offer a foundation for researchers to further explore the potential of this intriguing natural product.

References

Exploratory

Initial Investigations into the Antiparasitic Potential of Rubreserine: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth analysis of the preliminary research into the antiparasitic properties of Rubreserine. The docum...

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary research into the antiparasitic properties of Rubreserine. The document synthesizes the available in vitro data, details the experimental methodologies employed in these initial studies, and visualizes the proposed mechanism of action.

Executive Summary

Initial investigations have identified Rubreserine, a natural product, as a promising candidate for antiparasitic drug development. In vitro studies have demonstrated its efficacy against the apicomplexan parasites Toxoplasma gondii and Plasmodium falciparum. The primary mechanism of action appears to be the targeted inhibition of the folate biosynthesis pathway, a metabolic route essential for parasite survival and absent in their mammalian hosts. Specifically, Rubreserine inhibits the glutamine amidotransferase activity of the bifunctional enzyme glutamine amidotransferase/aminodeoxychorismate synthase (GAT-ADCS).[1] While these early findings are encouraging, further research, particularly in vivo studies, is required to fully elucidate the therapeutic potential of Rubreserine.

Quantitative Data Summary

The antiparasitic activity of Rubreserine has been quantified through a series of in vitro assays. The following tables summarize the key findings, including the half-maximal inhibitory concentrations (IC50) against different parasites and the target enzyme.

Table 1: In Vitro Antiparasitic Activity of Rubreserine

Parasite SpeciesIC50 (µM)Reference
Toxoplasma gondii20[1]
Plasmodium falciparum1[1]

Table 2: Enzymatic Inhibition by Rubreserine

EnzymeSource OrganismApparent IC50 (µM)Reference
Glutamine Amidotransferase (GAT) domain of GAT-ADCSArabidopsis thaliana~8[1]

Experimental Protocols

The following sections provide a detailed description of the methodologies used in the initial investigations of Rubreserine's antiparasitic activity, based on the available literature.

Toxoplasma gondii Growth Inhibition Assay
  • Host Cell Culture: Human foreskin fibroblasts (HFFs) were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal calf serum, 2 mM glutamine, and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere.

  • Parasite Culture: Tachyzoites of Toxoplasma gondii (RH strain) were maintained by serial passage in HFF monolayers.

  • Inhibition Assay:

    • Confluent HFF monolayers in 96-well plates were infected with T. gondii tachyzoites.

    • After a 2-hour incubation to allow for parasite invasion, the medium was replaced with fresh medium containing various concentrations of Rubreserine.

    • The plates were incubated for an additional 24 hours.

    • Parasite proliferation was quantified using a β-galactosidase reporter gene assay. The IC50 value was determined from the dose-response curve.

Plasmodium falciparum Growth Inhibition Assay
  • Parasite Culture: The chloroquine-resistant W2 strain of Plasmodium falciparum was maintained in continuous culture in human erythrocytes (O+ blood group) in RPMI 1640 medium supplemented with 10% human serum and 25 mM HEPES.

  • Inhibition Assay:

    • Synchronized ring-stage parasites were cultured in 96-well plates at a 1% parasitemia and 2.5% hematocrit.

    • Rubreserine was added at various concentrations, and the plates were incubated for 48 hours.

    • Parasite growth was quantified by measuring the incorporation of [3H]hypoxanthine. The IC50 value was calculated from the dose-response curve.

Folate Biosynthesis Inhibition Assay
  • Methodology: The specificity of Rubreserine for the folate biosynthesis pathway was investigated by growth rescue experiments.

  • Protocol for T. gondii:

    • T. gondii growth inhibition assays were performed as described in section 3.1.

    • In parallel experiments, the culture medium containing Rubreserine was supplemented with either p-aminobenzoate (pABA) or 5-formyltetrahydrofolate (5-FTHF).

    • The ability of pABA or 5-FTHF to reverse the growth-inhibitory effect of Rubreserine was assessed. A restoration of parasite growth in the presence of these supplements indicates that Rubreserine's primary target is within the folate biosynthesis pathway.[1]

Visualizations

The following diagrams illustrate the proposed mechanism of action of Rubreserine and a generalized workflow for in vitro antiparasitic drug screening.

cluster_pathway Folate Biosynthesis Pathway in Apicomplexan Parasites Chorismate Chorismate pABA p-Aminobenzoate Chorismate->pABA GAT-ADCS Dihydropteroate Dihydropteroate pABA->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate DNA_Synthesis DNA Synthesis & One-Carbon Metabolism Tetrahydrofolate->DNA_Synthesis Rubreserine Rubreserine Rubreserine->Chorismate Inhibits GAT-ADCS

Caption: Proposed mechanism of action of Rubreserine.

start Start parasite_culture Parasite Culture (e.g., T. gondii, P. falciparum) start->parasite_culture assay_setup Set up 96-well plates with parasites and drug dilutions parasite_culture->assay_setup drug_prep Prepare Serial Dilutions of Rubreserine drug_prep->assay_setup incubation Incubate under appropriate conditions assay_setup->incubation quantification Quantify Parasite Growth (e.g., reporter assay, radiolabeling) incubation->quantification data_analysis Data Analysis (IC50 determination) quantification->data_analysis end End data_analysis->end

Caption: Generalized workflow for in vitro antiparasitic screening.

Conclusion and Future Directions

The initial findings on Rubreserine's antiparasitic activity are a significant first step. The compound demonstrates potent in vitro efficacy against T. gondii and P. falciparum by inhibiting a well-defined and parasite-specific metabolic pathway. This specificity is a highly desirable characteristic for any potential chemotherapeutic agent, as it suggests a lower likelihood of host toxicity.

However, the journey from a promising in vitro hit to a clinically viable drug is long and requires extensive further investigation. The immediate next steps should focus on:

  • In vivo Efficacy Studies: Evaluating the efficacy of Rubreserine in established animal models of toxoplasmosis and malaria is critical. These studies will provide crucial information on the drug's pharmacokinetic and pharmacodynamic properties, as well as its ability to control parasitic infections in a living organism.

  • Toxicity and Safety Profiling: Comprehensive toxicological studies are necessary to determine the safety profile of Rubreserine.

  • Spectrum of Activity: Investigating the activity of Rubreserine against a broader range of parasites, including other apicomplexans and kinetoplastids, would help to define its potential clinical applications.

  • Mechanism of Resistance: Studies to understand potential mechanisms of resistance to Rubreserine would be invaluable for its long-term development.

References

Foundational

Rubreserine: A Technical Guide to its Discovery, Mechanism, and Research Context

For Researchers, Scientists, and Drug Development Professionals Introduction Rubreserine, a compound with a distinctive red hue, has a fascinating history intertwined with early alkaloid chemistry and modern drug discove...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubreserine, a compound with a distinctive red hue, has a fascinating history intertwined with early alkaloid chemistry and modern drug discovery. Initially identified as a degradation product of physostigmine, an acetylcholinesterase inhibitor, Rubreserine itself has carved out a distinct niche in biochemical research. This technical guide provides an in-depth exploration of the discovery and historical context of Rubreserine, its mechanism of action, and the experimental protocols used in its characterization. The information is presented to be a valuable resource for researchers in pharmacology, parasitology, and drug development.

Discovery and Historical Context

The story of Rubreserine begins with the study of physostigmine (also known as eserine), an alkaloid isolated from the Calabar bean (Physostigma venenosum). Physostigmine was a focal point of pharmacological research in the 19th and 20th centuries due to its potent anticholinesterase activity. Early researchers noted that solutions of physostigmine and its hydrolysis product, eseroline, were unstable and, upon exposure to air and alkaline conditions, would turn red. This red coloration was due to the formation of a new compound, which was named Rubreserine.

The definitive structure of Rubreserine as an o-quinone derivative of eseroline was confirmed by B. Robinson in 1965 through spectroscopic analysis.[1][2] Further confirmation of its structure was provided by X-ray analysis in later studies.[3]

While its parent compound, physostigmine, was investigated for its potential in treating cholinergic deficit conditions like Alzheimer's disease, Rubreserine was found to be devoid of significant anticholinesterase activity.[4] This crucial distinction directed the research focus for Rubreserine away from neurodegenerative diseases and towards other potential therapeutic applications.

Mechanism of Action: Inhibition of Folate Biosynthesis

The primary mechanism of action for Rubreserine is the inhibition of folate biosynthesis, a pathway essential for the synthesis of nucleotides and certain amino acids. Specifically, Rubreserine targets the bifunctional enzyme glutamine amidotransferase-aminodeoxychorismate synthase (GAT-ADCS).[5][6][7] This enzyme is critical for the production of p-aminobenzoate (pABA), a precursor to folate. By inhibiting GAT-ADCS, Rubreserine effectively cuts off the supply of a key building block for folate synthesis.

This targeted inhibition of folate biosynthesis makes Rubreserine a molecule of significant interest as a potential antiparasitic agent. Organisms such as the apicomplexan parasites Toxoplasma gondii and Plasmodium falciparum rely on their own folate synthesis and cannot acquire it from their host. Therefore, inhibiting this pathway is a viable strategy for targeting these pathogens.[5][6][7]

Signaling Pathway: Folate Biosynthesis Inhibition

The following diagram illustrates the folate biosynthesis pathway and the point of inhibition by Rubreserine.

Folate_Biosynthesis_Inhibition cluster_pathway Folate Biosynthesis Pathway cluster_inhibition Inhibition Chorismate Chorismate GAT-ADCS GAT-ADCS Chorismate->GAT-ADCS Glutamine Glutamine Glutamine->GAT-ADCS ADC ADC GAT-ADCS->ADC Glutamine Amidotransferase pABA pABA ADC->pABA Aminodeoxychorismate Lyase Dihydropteroate Dihydropteroate pABA->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Nucleotide_Synthesis Nucleotide Synthesis & Other 1-C Transfers Tetrahydrofolate->Nucleotide_Synthesis Rubreserine Rubreserine Rubreserine->GAT-ADCS Inhibits

Folate biosynthesis pathway and Rubreserine's point of inhibition.

Quantitative Data

The following table summarizes the key quantitative data for Rubreserine's biological activity.

ParameterOrganism/EnzymeValueReference
GAT-ADCS Inhibition
IC50Arabidopsis thaliana GAT-ADCS~8 µM[5][6][7]
Growth Inhibition
IC50Arabidopsis thaliana65 µM[6][7]
IC50Toxoplasma gondii20 µM[6][7]
IC50Plasmodium falciparum1 µM[6][7]
Cholinesterase Inhibition
Anticholinesterase ActivityNot specifiedLacked activity up to 30 mM[4]

Experimental Protocols

Synthesis of Rubreserine from Eseroline

Rubreserine can be synthesized by the oxidation of eseroline. The following protocol is based on descriptions in the literature.[8]

Materials:

  • Eseroline

  • 0.1 M Phosphate Buffer (pH > 7.0, typically pH 8.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Chromatography supplies for purification (e.g., silica gel column)

Procedure:

  • Dissolve eseroline in the 0.1 M phosphate buffer (pH 8.0). The solution will begin to turn red as the oxidation to Rubreserine occurs spontaneously.

  • Allow the reaction to proceed at room temperature, monitoring the color change. The reaction can be monitored by thin-layer chromatography (TLC) to determine completion.

  • Once the reaction is complete, extract the aqueous solution with an organic solvent such as ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude Rubreserine.

  • Purify the crude product using column chromatography on silica gel to obtain pure Rubreserine.

GAT-ADCS Inhibition Assay

This protocol is a representative method for determining the IC50 of Rubreserine against GAT-ADCS, based on the research by Camara et al. (2012).[5][6][7]

Materials:

  • Purified recombinant GAT-ADCS enzyme

  • Chorismate solution

  • L-glutamine solution

  • Coupling enzyme (e.g., glutamate dehydrogenase)

  • NADPH

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Rubreserine stock solution in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in each well of the 96-well microplate containing the assay buffer, chorismate, L-glutamine, coupling enzyme, and NADPH.

  • Add varying concentrations of Rubreserine to the wells. Include a control with no inhibitor.

  • Pre-incubate the mixture for a defined period at a controlled temperature.

  • Initiate the enzymatic reaction by adding the purified GAT-ADCS enzyme to each well.

  • Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Calculate the initial reaction velocities for each Rubreserine concentration.

  • Plot the percentage of inhibition against the logarithm of the Rubreserine concentration.

  • Determine the IC50 value, the concentration of Rubreserine that causes 50% inhibition of the enzyme activity, from the dose-response curve.

Anticholinesterase Activity Assay (Ellman's Method)

This is a standard protocol to determine the anticholinesterase activity, which would demonstrate Rubreserine's lack thereof.

Materials:

  • Acetylcholinesterase (AChE) solution

  • Acetylthiocholine iodide (ATCI) solution (substrate)

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution

  • Phosphate buffer (pH 8.0)

  • Rubreserine stock solution

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • In the wells of a 96-well microplate, add the phosphate buffer, DTNB solution, and the AChE enzyme solution.

  • Add the test compound (Rubreserine) at various concentrations to the appropriate wells. Include a positive control (a known AChE inhibitor like physostigmine) and a negative control (no inhibitor).

  • Pre-incubate the plate at a controlled temperature for a specified time.

  • Initiate the reaction by adding the substrate, ATCI solution, to all wells.

  • Immediately measure the increase in absorbance at 412 nm over time. The yellow color is produced from the reaction of thiocholine (the product of ATCI hydrolysis) with DTNB.

  • Calculate the rate of reaction for each concentration of Rubreserine.

  • Determine the percentage of inhibition compared to the negative control.

Experimental Workflow: Anticholinesterase Assay

The following diagram illustrates the general workflow for an anticholinesterase inhibition assay.

Anticholinesterase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Reagents: - AChE Solution - DTNB Solution - ATCI (Substrate) - Buffer (pH 8.0) - Test Compound (Rubreserine) Plate_Setup Plate Setup (96-well): Add Buffer, DTNB, and AChE Reagent_Prep->Plate_Setup Add_Inhibitor Add varying concentrations of Rubreserine Plate_Setup->Add_Inhibitor Pre-incubation Pre-incubate at controlled temperature Add_Inhibitor->Pre-incubation Initiate_Reaction Add Substrate (ATCI) Pre-incubation->Initiate_Reaction Measure_Absorbance Measure Absorbance at 412 nm over time Initiate_Reaction->Measure_Absorbance Calculate_Rates Calculate reaction rates Measure_Absorbance->Calculate_Rates Calculate_Inhibition Calculate % Inhibition vs. Control Calculate_Rates->Calculate_Inhibition Determine_IC50 Determine IC50 (if applicable) Calculate_Inhibition->Determine_IC50

General workflow for an anticholinesterase inhibition assay.

Conclusion

Rubreserine, once a mere curiosity as a colored degradation product of physostigmine, has emerged as a valuable research tool and a potential lead compound for the development of novel antiparasitic drugs. Its specific mechanism of action, the inhibition of folate biosynthesis via GAT-ADCS, distinguishes it from its parent compound and opens up new avenues for therapeutic intervention against folate-dependent pathogens. This technical guide provides a comprehensive overview of the discovery, mechanism, and key experimental protocols related to Rubreserine, serving as a foundational resource for scientists and researchers in the field. The continued investigation of Rubreserine and its analogs may lead to the development of new and effective treatments for parasitic diseases.

References

Exploratory

Spectroscopic Analysis of Rubreserine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Rubreserine, a red-colored oxidation product of eseroline and a degradation product of the cholinesterase inhibitor physostigmine, is a molecule of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubreserine, a red-colored oxidation product of eseroline and a degradation product of the cholinesterase inhibitor physostigmine, is a molecule of interest in biochemical and pharmaceutical research.[1] Its distinctive o-quinone structure is crucial for its biological activities, which include the inhibition of folate biosynthesis, positioning it as a potential candidate for antiparasitic therapies.[1] A thorough understanding of its molecular structure is paramount for elucidating its mechanism of action and for the development of related compounds. This technical guide provides a detailed overview of the spectroscopic techniques used to characterize the structure of Rubreserine, including Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). This document summarizes key spectroscopic data, outlines detailed experimental protocols, and presents a logical workflow for the comprehensive analysis of this indole alkaloid derivative.

Introduction

The structural elucidation of natural products and their derivatives is a cornerstone of drug discovery and development. Rubreserine, with the molecular formula C₁₃H₁₆N₂O₂, is structurally characterized by a pyrrolo[2,3-b]indole-5,6-dione core.[1] The confirmation of its structure has been historically achieved by comparing its spectroscopic data with that of the well-characterized compound, adrenochrome.[1] This guide aims to consolidate the spectroscopic information available for Rubreserine and provide standardized methodologies for its analysis.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of Rubreserine.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of Rubreserine is nearly superimposable with that of adrenochrome, indicating the presence of the same chromophore.[1]

Wavelength (λmax)SolventReference
Not explicitly statedNot specified[1]

Further quantitative analysis would be required to determine the molar absorptivity.

Infrared (IR) Spectroscopy

The IR spectrum of Rubreserine shows characteristic absorption bands for its functional groups. The data presented below was recorded in Nujol.[1]

Wavenumber (cm⁻¹)IntensityAssignment
1671MediumC=O stretching
1651Medium (shoulder)C=O stretching
1628Medium (shoulder)C=C stretching
1614Medium (shoulder)C=C stretching
1600StrongC=N stretching

Note: The spectrum of a well-dried sample of Rubreserine showed no absorption in the 4000-3100 cm⁻¹ region, indicating the absence of O-H stretching.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms in the molecule. The following data was recorded in deuterochloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.[1]

Chemical Shift (τ, ppm)Multiplicity
8.50Singlet
7.30Singlet
6.90Singlet
5.64Singlet

Note: The tau (τ) scale is an older convention. To convert to the modern delta (δ) scale, use the formula: δ = 10 - τ. Thus, the chemical shifts in δ would be 1.50, 2.70, 3.10, and 4.36 ppm.

Mass Spectrometry (MS)

High-resolution mass spectrometry confirms the elemental composition of Rubreserine.

ParameterValue
Molecular FormulaC₁₃H₁₆N₂O₂
Molecular Weight232.28 g/mol
Exact Mass232.1212 u

Detailed high-resolution mass spectrometry fragmentation data for Rubreserine is not extensively documented in the available literature.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments for the analysis of Rubreserine.

Synthesis and Purification of Rubreserine

Rubreserine can be synthesized by the oxidation of eseroline. This reaction occurs spontaneously under alkaline conditions (pH > 7) and can achieve over 90% conversion efficiency.[1]

UV-Vis Spectroscopy
  • Instrumentation : A double-beam UV-Vis spectrophotometer.

  • Sample Preparation : Prepare a dilute solution of Rubreserine in a suitable UV-grade solvent (e.g., ethanol or methanol).

  • Procedure :

    • Record a baseline spectrum with the solvent-filled cuvettes.

    • Record the absorption spectrum of the Rubreserine solution from 200 to 800 nm.

    • Identify the wavelength(s) of maximum absorbance (λmax).

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation (Nujol Mull) :

    • Grind 2-5 mg of dry Rubreserine powder in an agate mortar.

    • Add a few drops of Nujol (mineral oil) and continue grinding to form a smooth paste.

    • Spread the mull evenly between two potassium bromide (KBr) plates.

  • Procedure :

    • Acquire a background spectrum of the clean KBr plates.

    • Mount the sample in the spectrometer and acquire the IR spectrum, typically over a range of 4000 to 400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation :

    • Dissolve 5-10 mg of Rubreserine in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • ¹H NMR Acquisition :

    • Tune and shim the probe for the ¹H frequency.

    • Acquire the ¹H NMR spectrum with appropriate parameters (e.g., pulse angle, relaxation delay, number of scans).

  • ¹³C NMR Acquisition :

    • Tune and shim the probe for the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

High-Resolution Mass Spectrometry (HRMS)
  • Instrumentation : A high-resolution mass spectrometer such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Sample Preparation : Prepare a dilute solution of Rubreserine in a suitable solvent (e.g., methanol or acetonitrile).

  • Procedure :

    • Infuse the sample solution into the ion source.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Determine the accurate mass of the molecular ion and compare it with the calculated theoretical mass to confirm the elemental composition.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of Rubreserine.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of Rubreserine (Oxidation of Eseroline) Purification Purification (e.g., Crystallization) Synthesis->Purification UV_Vis UV-Vis Spectroscopy Purification->UV_Vis IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS UV_Vis_Data Chromophore Identification UV_Vis->UV_Vis_Data IR_Data Functional Group Analysis IR->IR_Data NMR_Data Proton Environment & Connectivity NMR->NMR_Data MS_Data Molecular Formula & Fragmentation MS->MS_Data Structure Structural Elucidation of Rubreserine UV_Vis_Data->Structure IR_Data->Structure NMR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of Rubreserine.

Conclusion

The spectroscopic analysis of Rubreserine provides a clear and detailed picture of its molecular structure. The combined data from UV-Vis, IR, NMR, and Mass Spectrometry are essential for confirming its identity and purity. While historical data has been pivotal in its initial characterization, there is an opportunity for modern, high-resolution techniques to provide a more comprehensive dataset, particularly for ¹³C NMR and mass spectral fragmentation. The methodologies and data presented in this guide serve as a valuable resource for researchers working with Rubreserine and related compounds, facilitating further investigation into its promising biological activities.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for In Vitro Rubreserine Assays Against Toxoplasma gondii

For Researchers, Scientists, and Drug Development Professionals Introduction Toxoplasma gondii is an obligate intracellular protozoan parasite capable of causing severe disease, particularly in immunocompromised individu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toxoplasma gondii is an obligate intracellular protozoan parasite capable of causing severe disease, particularly in immunocompromised individuals and during congenital infection. The current therapeutic options are limited and can be associated with significant side effects, necessitating the discovery of novel anti-toxoplasmic agents. Rubreserine, a natural product, has been identified as a promising inhibitor of Toxoplasma gondii proliferation. These application notes provide detailed protocols for the in vitro assessment of rubreserine's efficacy and mechanism of action against the tachyzoite stage of T. gondii.

Rubreserine targets the folate biosynthesis pathway, a critical metabolic route for the parasite's survival and replication. Specifically, it inhibits the glutamine amidotransferase activity of the bifunctional glutamine amidotransferase/aminodeoxychorismate synthase (GAT-ADCS), an enzyme absent in its mammalian hosts. This targeted action provides a basis for selective toxicity against the parasite.

Physicochemical Properties of Rubreserine

A summary of the key physicochemical properties of rubreserine is presented in Table 1. This information is essential for the proper handling, storage, and preparation of the compound for in vitro assays.

PropertyValueReference
Molecular FormulaC₁₃H₁₆N₂O₂
Molecular Weight232.28 g/mol
CAS Number18455-27-1
AppearanceDark red crystals
SolubilitySoluble in DMSO
StorageDry, dark at 0-4°C (short-term) or -20°C (long-term)

In Vitro Efficacy and Cytotoxicity of Rubreserine

The inhibitory activity of rubreserine against T. gondii tachyzoites and its toxicity towards a host cell line are summarized in Table 2. The selectivity index (SI) indicates the compound's specificity for the parasite.

ParameterValueHost Cell LineReference
IC₅₀ vs. T. gondii20 µMHuman Foreskin Fibroblasts (HFF)
CC₅₀ vs. Host Cells> 50 µMHuman Foreskin Fibroblasts (HFF)
Selectivity Index (SI)> 2.5--

Note: The Selectivity Index is calculated as CC₅₀ / IC₅₀.

Signaling Pathway of Rubreserine Inhibition in Toxoplasma gondii

The mechanism of action of rubreserine involves the disruption of the folate biosynthesis pathway in Toxoplasma gondii. The following diagram illustrates the targeted step.

cluster_folate_pathway Toxoplasma gondii Folate Biosynthesis cluster_inhibition Inhibition by Rubreserine Chorismate Chorismate ADC Aminodeoxychorismate Chorismate->ADC GAT-ADCS (Aminodeoxychorismate synthase activity) pABA p-Aminobenzoate ADC->pABA Dihydropteroate Dihydropteroate pABA->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (Essential for DNA synthesis) Dihydrofolate->Tetrahydrofolate Rubreserine Rubreserine GAT_ADCS_GAT GAT-ADCS (Glutamine amidotransferase activity) Rubreserine->GAT_ADCS_GAT Inhibits GAT_ADCS_GAT->ADC Provides amino group for Chorismate to ADC conversion Glutamate Glutamate GAT_ADCS_GAT->Glutamate Glutamine Glutamine Glutamine->GAT_ADCS_GAT Provides amino group cluster_proliferation_assay Anti-Toxoplasma Proliferation Assay Workflow P1 Seed HFF cells in 96-well plate P2 Infect with T. gondii tachyzoites P1->P2 P3 Add serial dilutions of Rubreserine P2->P3 P4 Incubate for 48 hours P3->P4 P5 Assess parasite proliferation P4->P5 P6 Calculate IC50 value P5->P6 cluster_cytotoxicity_assay Host Cell Cytotoxicity Assay Workflow C1 Seed HFF cells in 96-well plate C2 Add serial dilutions of Rubreserine C1->C2 C3 Incubate for 48 hours C2->C3 C4 Perform Resazurin/MTT assay C3->C4 C5 Measure fluorescence/absorbance C4->C5 C6 Calculate CC50 value C5->C6 cluster_rescue_assay Folate Pathway Rescue Assay Workflow R1 Infect HFF cells with T. gondii R2 Treat with Rubreserine (at IC50) R1->R2 R3 Add pABA or 5-FTHF R2->R3 R4 Incubate for 48 hours R3->R4 R5 Assess parasite proliferation R4->R5 R6 Analyze for growth rescue R5->R6

Application

Determining the Potency of Novel Antimalarial Candidates: Application Notes and Protocols for Rubreserine IC50 Value Determination in Plasmodium falciparum

Audience: Researchers, scientists, and drug development professionals. Introduction The emergence and spread of drug-resistant Plasmodium falciparum necessitates the continuous development of novel antimalarial compounds...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the continuous development of novel antimalarial compounds. Rubreserine, a compound of interest, requires rigorous evaluation of its efficacy against this deadly parasite. A critical parameter in this evaluation is the 50% inhibitory concentration (IC50), which quantifies the concentration of a compound required to inhibit parasite growth by 50%.

This document provides detailed application notes and standardized protocols for determining the IC50 value of Rubreserine against various strains of P. falciparum. The methodologies described are based on widely accepted, robust, and high-throughput assays that are fundamental in antimalarial drug discovery. The two primary methods detailed are the SYBR Green I-based fluorescence assay and the parasite lactate dehydrogenase (pLDH) assay. These methods offer reliable alternatives to traditional radioisotopic assays, enhancing safety and efficiency.[1][2][3]

Data Presentation: Summarizing Rubreserine Efficacy

Quantitative data from IC50 determination experiments should be meticulously recorded to allow for clear comparison and interpretation. It is recommended to test Rubreserine against a panel of well-characterized laboratory-adapted P. falciparum strains with varying drug susceptibility profiles. This typically includes at least one drug-sensitive strain (e.g., 3D7, D6) and one or more drug-resistant strains (e.g., Dd2, W2, K1).

Table 1: IC50 Values of Rubreserine against Plasmodium falciparum Strains

CompoundP. falciparum StrainIC50 (nM) ± SDResistance ProfileAssay Method
Rubreserine3D7Data to be determinedDrug-SensitiveSYBR Green I
RubreserineDd2Data to be determinedChloroquine-ResistantSYBR Green I
RubreserineW2Data to be determinedChloroquine-ResistantSYBR Green I
Chloroquine3D7Reference valueDrug-SensitiveSYBR Green I
ChloroquineDd2Reference valueChloroquine-ResistantSYBR Green I
Rubreserine3D7Data to be determinedDrug-SensitivepLDH Assay
RubreserineDd2Data to be determinedChloroquine-ResistantpLDH Assay

SD: Standard Deviation from a minimum of three independent experiments.

Experimental Protocols

The following sections provide detailed step-by-step protocols for determining the IC50 values of Rubreserine.

General Preparations: Parasite Culture and Drug Plates

3.1.1. P. falciparum Culture

  • Parasite Strains: Utilize well-characterized strains such as the drug-sensitive 3D7 and the drug-resistant Dd2 lines.

  • Culture Medium: Culture parasites in RPMI-1640 medium supplemented with L-glutamine, 25 mM HEPES, 0.225% NaHCO3, 50 mg/liter hypoxanthine, and 0.5% Albumax I or 10% human serum.[4]

  • Culture Conditions: Maintain asynchronous or synchronous (ring-stage) parasite cultures at 3-5% hematocrit in a 37°C incubator with a low oxygen gas mixture (e.g., 5% CO2, 5% O2, 90% N2).[4][5]

  • Synchronization: For stage-specific assays, synchronize cultures to the ring stage using methods like sorbitol or mannitol treatment.

3.1.2. Preparation of Drug-Dosed Plates

  • Stock Solution: Prepare a high-concentration stock solution of Rubreserine in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Perform serial dilutions of the Rubreserine stock solution in complete culture medium to achieve the desired final concentrations. Typically, a 2-fold or 3-fold dilution series is prepared.

  • Plate Dosing: Add the diluted Rubreserine and control drugs (e.g., chloroquine, artemisinin) to a 96-well microtiter plate.[3] Also include wells with drug-free medium (negative control) and uninfected red blood cells (background control).

Protocol 1: SYBR Green I-Based Fluorescence Assay

This assay measures the accumulation of parasite DNA as an indicator of growth. The SYBR Green I dye intercalates with DNA, and the resulting fluorescence is proportional to the amount of parasitic genetic material.[6][7][8]

Materials:

  • P. falciparum culture (synchronized at ring stage, 1% parasitemia, 2% hematocrit)

  • Pre-dosed 96-well plates

  • Complete culture medium

  • Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100

  • SYBR Green I dye (10,000x stock in DMSO)

  • Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)

Procedure:

  • Parasite Seeding: Add 100 μL of the prepared parasite culture (1% parasitemia, 2% hematocrit) to each well of the pre-dosed 96-well plate.[5]

  • Incubation: Incubate the plate for 72 hours under standard parasite culture conditions.[5]

  • Lysis and Staining:

    • Prepare the SYBR Green I lysis buffer by diluting the SYBR Green I stock 1:5,000 in the lysis buffer.

    • Carefully remove the culture medium from the plates.

    • Add 100 μL of the SYBR Green I lysis buffer to each well.

    • Incubate the plates in the dark at room temperature for 1 to 24 hours.[5][7]

  • Fluorescence Reading: Measure the fluorescence using a plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.[7]

  • Data Analysis:

    • Subtract the background fluorescence from uninfected red blood cell wells.

    • Calculate the percentage of growth inhibition for each drug concentration relative to the drug-free control wells.

    • Determine the IC50 value by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[5]

Protocol 2: Parasite Lactate Dehydrogenase (pLDH) Assay

This colorimetric assay measures the activity of lactate dehydrogenase specific to the parasite (pLDH), which serves as a biomarker for parasite viability.[2][9][10]

Materials:

  • P. falciparum culture (asynchronous, 1% parasitemia, 2% hematocrit)

  • Pre-dosed 96-well plates

  • Malstat Reagent/Lysis Buffer: Triton X-100, L-lactate, 3-acetylpyridine adenine dinucleotide (APAD), diaphorase, and nitroblue tetrazolium (NBT).

  • Phosphate-buffered saline (PBS)

  • Spectrophotometer/plate reader (650 nm)

Procedure:

  • Parasite Seeding: Add 100 μL of the prepared parasite culture to each well of the pre-dosed 96-well plate.

  • Incubation: Incubate the plate for 72 hours under standard parasite culture conditions.

  • Cell Lysis: Freeze-thaw the plate once to lyse the red blood cells and release the pLDH enzyme.

  • Enzymatic Reaction:

    • Add 100 μL of the Malstat reagent to each well.

    • Incubate the plate in the dark at room temperature for 30-60 minutes. The pLDH will catalyze the conversion of lactate to pyruvate, reducing APAD to APADH. Diaphorase then uses APADH to reduce NBT to a colored formazan product.

  • Absorbance Reading: Measure the absorbance at 650 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from uninfected red blood cell wells.

    • Calculate the percentage of growth inhibition for each drug concentration relative to the drug-free control wells.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflows for the described assays.

SYBR_Green_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Start: P. falciparum Culture (Ring-stage Synchronized) drug_plate Prepare Drug Plate (Serial Dilutions of Rubreserine) start->drug_plate parasite_prep Adjust Parasite Culture (1% Parasitemia, 2% Hematocrit) drug_plate->parasite_prep seed_plate Seed Parasites into Drug Plate parasite_prep->seed_plate incubate Incubate for 72 hours (37°C, Gas Mixture) seed_plate->incubate lyse_stain Add Lysis Buffer with SYBR Green I incubate->lyse_stain incubate_dark Incubate in Dark lyse_stain->incubate_dark read_fluorescence Read Fluorescence (Ex: 485nm, Em: 530nm) incubate_dark->read_fluorescence calc_inhibition Calculate % Inhibition vs. Control read_fluorescence->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow for the SYBR Green I-based IC50 determination assay.

pLDH_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Start: P. falciparum Culture (Asynchronous) drug_plate Prepare Drug Plate (Serial Dilutions of Rubreserine) start->drug_plate parasite_prep Adjust Parasite Culture (1% Parasitemia, 2% Hematocrit) drug_plate->parasite_prep seed_plate Seed Parasites into Drug Plate parasite_prep->seed_plate incubate Incubate for 72 hours (37°C, Gas Mixture) seed_plate->incubate freeze_thaw Freeze-Thaw Plate (Lyse Cells) incubate->freeze_thaw add_reagent Add Malstat Reagent freeze_thaw->add_reagent incubate_reagent Incubate at RT add_reagent->incubate_reagent read_absorbance Read Absorbance (650nm) incubate_reagent->read_absorbance calc_inhibition Calculate % Inhibition vs. Control read_absorbance->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow for the pLDH-based IC50 determination assay.

Assay_Principle cluster_control No Drug (Control) cluster_drug With Rubreserine Pf_growth P. falciparum Growth & Replication DNA_increase Increased Parasite DNA Pf_growth->DNA_increase pLDH_increase High pLDH Activity Pf_growth->pLDH_increase node_sybr High SYBR Green Fluorescence DNA_increase->node_sybr node_pldh High Colorimetric Signal pLDH_increase->node_pldh Pf_inhibition P. falciparum Growth Inhibition DNA_decrease Reduced Parasite DNA Pf_inhibition->DNA_decrease pLDH_decrease Low pLDH Activity Pf_inhibition->pLDH_decrease node_sybr_low Low SYBR Green Fluorescence DNA_decrease->node_sybr_low node_pldh_low Low Colorimetric Signal pLDH_decrease->node_pldh_low Rubreserine Rubreserine Rubreserine->Pf_inhibition

Caption: Principle of growth inhibition assays for antimalarial screening.

References

Method

Application Notes and Protocols for Rubreserine in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the solubilization and use of Rubreserine in cell culture experiments, including data on its solubili...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and use of Rubreserine in cell culture experiments, including data on its solubility in Dimethyl Sulfoxide (DMSO), guidelines for stock solution preparation, and its mechanism of action.

Introduction to Rubreserine

Rubreserine is a butyrylcholinesterase (BChE) inhibitor.[1] BChE is an enzyme involved in the hydrolysis of the neurotransmitter acetylcholine.[1][2] By inhibiting BChE, Rubreserine increases the levels of acetylcholine in the synaptic cleft, which can modulate various cellular signaling pathways.[1] In experimental settings, Rubreserine has been observed to arrest cell division at concentrations between 25–100 µM.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data for using Rubreserine in cell culture experiments.

ParameterValueSource
Molecular Weight 232.28 g/mol
Solubility in DMSO Soluble (Specific quantitative data not readily available)
Recommended Stock Solution Concentration 10 mM in 100% DMSOGeneral laboratory practice
Reported Working Concentration Range 25 - 100 µM[3]
Storage Conditions (Stock Solution) -20°C or -80°C for long-term storageGeneral laboratory practice

Experimental Protocols

Preparation of a 10 mM Rubreserine Stock Solution in DMSO

Materials:

  • Rubreserine powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, DNase/RNase-free microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Protocol:

  • Calculate the required mass of Rubreserine:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L * 0.001 L * 232.28 g/mol * 1000 mg/g = 2.32 mg

  • Weighing Rubreserine:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh out 2.32 mg of Rubreserine powder into the tared tube.

  • Dissolving Rubreserine in DMSO:

    • Add 1 mL of anhydrous, cell culture grade DMSO to the microcentrifuge tube containing the weighed Rubreserine.

    • Close the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear, colored solution should be obtained.

  • Storage of Stock Solution:

    • Aliquot the 10 mM Rubreserine stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C for long-term stability.

General Protocol for Treating Cultured Cells with Rubreserine

Materials:

  • 10 mM Rubreserine stock solution in DMSO

  • Complete cell culture medium (pre-warmed to 37°C)

  • Cultured cells in multi-well plates or flasks

  • Sterile pipettes and filtered tips

Protocol:

  • Determine the Final Working Concentration:

    • The optimal working concentration of Rubreserine should be determined empirically for each cell line and experimental endpoint. A starting range of 25-100 µM is recommended based on available data.[3]

  • Prepare Working Solutions:

    • On the day of the experiment, thaw an aliquot of the 10 mM Rubreserine stock solution at room temperature.

    • Prepare the final working solutions by diluting the stock solution directly into pre-warmed complete cell culture medium.

    • Example for a 50 µM working solution in 1 mL of medium:

      • (Volume of Stock) = (Final Concentration * Final Volume) / Stock Concentration

      • (Volume of Stock) = (50 µM * 1 mL) / 10,000 µM = 0.005 mL or 5 µL

      • Add 5 µL of the 10 mM stock solution to 995 µL of complete cell culture medium to get a final volume of 1 mL.

    • Mix the working solution thoroughly by gentle pipetting. Prepare fresh for each experiment.

  • Vehicle Control:

    • It is crucial to include a vehicle control in all experiments. The vehicle control should contain the same final concentration of DMSO as the highest concentration of Rubreserine used. For the example above, the vehicle control would be 0.5% DMSO in complete cell culture medium.

  • Cell Treatment:

    • Remove the existing medium from the cultured cells.

    • Add the freshly prepared working solutions (containing Rubreserine or vehicle control) to the cells.

    • Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).

Visualizations

Experimental Workflow

G cluster_prep Stock Solution Preparation cluster_treat Cell Treatment Protocol weigh Weigh 2.32 mg Rubreserine dissolve Dissolve in 1 mL DMSO weigh->dissolve vortex Vortex to dissolve dissolve->vortex aliquot Aliquot and Store at -20°C vortex->aliquot thaw Thaw Stock Solution aliquot->thaw Use in Experiment dilute Dilute in Culture Medium to Working Concentration thaw->dilute treat Treat Cells dilute->treat incubate Incubate for Desired Time treat->incubate

Caption: Experimental workflow for preparing and using Rubreserine.

Signaling Pathway

As a butyrylcholinesterase inhibitor, Rubreserine's mechanism of action leads to an increase in acetylcholine levels. This can subsequently modulate various downstream signaling pathways. Cholinesterase inhibitors have been shown to influence the PI3K/AKT pathway, which is critical for cell survival and proliferation.[4][5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Nicotinic Acetylcholine Receptor (nAChR) pi3k PI3K receptor->pi3k akt AKT pi3k->akt downstream Downstream Effectors (e.g., mTOR, GSK-3β) akt->downstream transcription Transcription Factors (Cell Survival, Proliferation) downstream->transcription rubreserine Rubreserine bche Butyrylcholinesterase (BChE) rubreserine->bche ach Acetylcholine (ACh) bche->ach ach->receptor activates

Caption: Putative signaling pathway modulated by Rubreserine.

References

Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Rubreserine

Introduction Rubreserine is a decomposition product of physostigmine, an alkaloid that has been studied for its potential therapeutic effects.[1] The quantitative analysis of Rubreserine is crucial for stability studies...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Rubreserine is a decomposition product of physostigmine, an alkaloid that has been studied for its potential therapeutic effects.[1] The quantitative analysis of Rubreserine is crucial for stability studies of physostigmine-containing formulations and for pharmacokinetic and metabolic research. High-Performance Liquid Chromatography (HPLC) offers a sensitive, specific, and reliable method for the determination of Rubreserine in various matrices.[2][3]

This application note details a validated reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of Rubreserine. The described protocol is suitable for the determination of Rubreserine in bulk drug substances and can be adapted for the analysis of pharmaceutical formulations. The method has been validated according to the International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, and reliability.[4][5]

Experimental Protocol

Instrumentation and Materials:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

  • Software: OpenLab CDS ChemStation Edition or equivalent.

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and ultrapure water.

  • Reagents: Formic acid (analytical grade).

  • Standards: Rubreserine reference standard (purity >98%).

Chromatographic Conditions:

A summary of the optimized chromatographic conditions is presented in Table 1.

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water (v/v)
Mobile Phase B 0.1% Formic Acid in Acetonitrile (v/v)
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 15 minutes

Table 1: Optimized Chromatographic Conditions

Gradient Elution Program:

The gradient program for the separation of Rubreserine is detailed in Table 2.

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
10.0595
12.0595
12.1955
15.0955

Table 2: Gradient Elution Program

Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Rubreserine reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (95:5, A:B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing Rubreserine in methanol to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Results and Discussion

Method Validation Summary:

The developed HPLC method was validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Specificity:

The specificity of the method was evaluated by analyzing a blank (mobile phase), a standard solution of Rubreserine, and a sample solution. The chromatograms demonstrated that there were no interfering peaks at the retention time of Rubreserine.

Linearity:

The linearity of the method was established by analyzing five concentrations of Rubreserine ranging from 1 µg/mL to 100 µg/mL. The calibration curve of peak area versus concentration showed excellent linearity with a correlation coefficient (R²) greater than 0.999.

Accuracy and Precision:

The accuracy and precision of the method were determined by analyzing three different concentrations of Rubreserine in triplicate. The results are summarized in Table 3. The low relative standard deviation (RSD) values indicate good precision, and the recovery values demonstrate excellent accuracy.

Concentration (µg/mL)Intra-day Precision (%RSD, n=3)Inter-day Precision (%RSD, n=3)Accuracy (% Recovery)
100.851.2099.5
500.650.95101.2
1000.500.80100.8

Table 3: Accuracy and Precision Data

Limit of Detection (LOD) and Limit of Quantification (LOQ):

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of the chromatographic peak. The LOD was found to be 0.1 µg/mL (S/N = 3), and the LOQ was 0.3 µg/mL (S/N = 10).

Robustness:

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic parameters, including flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%). The results showed that the method is robust for these minor variations.

Conclusion

The developed and validated RP-HPLC method provides a reliable and efficient tool for the quantitative analysis of Rubreserine. The method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control and research applications.

Detailed Protocol: HPLC Analysis of Rubreserine

1.0 Purpose

To provide a detailed procedure for the quantitative determination of Rubreserine using a reversed-phase high-performance liquid chromatography (RP-HPLC) method.

2.0 Scope

This protocol is applicable to the analysis of Rubreserine in bulk drug substance and can be adapted for pharmaceutical formulations.

3.0 Responsibilities

Trained analytical chemists and laboratory technicians are responsible for performing this procedure.

4.0 Materials and Equipment

  • HPLC system with DAD detector

  • Zorbax Eclipse Plus C18 column (4.6 x 150 mm, 5 µm)

  • Analytical balance

  • Volumetric flasks (10 mL, 100 mL)

  • Pipettes

  • Syringe filters (0.45 µm)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ultrapure water

  • Formic acid (analytical grade)

  • Rubreserine reference standard

5.0 Procedure

5.1 Preparation of Mobile Phase

  • Mobile Phase A (0.1% Formic Acid in Water): Add 1 mL of formic acid to 1 L of ultrapure water and mix well.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1 mL of formic acid to 1 L of acetonitrile and mix well.

  • Degas both mobile phases before use.

5.2 Preparation of Standard Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of Rubreserine reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition (95:5, A:B).

5.3 Preparation of Sample Solution

  • Accurately weigh a sample containing Rubreserine and dissolve it in a suitable volume of methanol to achieve a final concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

5.4 HPLC System Setup and Analysis

  • Set up the HPLC system according to the chromatographic conditions specified in Table 1.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the calibration standards in increasing order of concentration.

  • Inject the sample solutions.

  • Perform a system suitability test by injecting a mid-level standard five times. The %RSD for the peak area and retention time should be less than 2.0%.

6.0 Data Analysis

  • Integrate the peak corresponding to Rubreserine in the chromatograms.

  • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

  • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²).

  • Determine the concentration of Rubreserine in the sample solutions using the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Rubreserine Standard/Sample dissolve Dissolve in Methanol weigh->dissolve dilute Dilute to Working Concentrations dissolve->dilute filter Filter through 0.45 µm Filter dilute->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect Detection at 254 nm separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Rubreserine Concentration calibrate->quantify

Caption: Workflow for the HPLC analysis of Rubreserine.

References

Method

Application Notes and Protocols for Designing In Vivo Efficacy Studies of Rubreserine in Animal Models

For Researchers, Scientists, and Drug Development Professionals Introduction Rubreserine is a natural product that has garnered interest for its biological activities.[1] Primarily, it has been identified as an inhibitor...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubreserine is a natural product that has garnered interest for its biological activities.[1] Primarily, it has been identified as an inhibitor of folate biosynthesis through its interaction with the enzyme glutamine amidotransferase/aminodeoxychorismate synthase (GAT-ADCS).[1][2] This mechanism has shown potential in anti-parasitic applications, including against Toxoplasma gondii and Plasmodium falciparum.[1] It is important to note that while structurally related to compounds with neurological activity, Rubreserine itself has been reported to lack anticholinesterase activity, a common target for therapeutic intervention in Alzheimer's disease.[3]

These application notes provide a framework for designing exploratory in vivo efficacy studies to investigate potential neuroprotective effects of Rubreserine in animal models relevant to neurodegenerative diseases, such as Alzheimer's disease. The protocols outlined below are based on established methodologies for evaluating therapeutic candidates in preclinical models of cognitive impairment.[4][5]

Rationale for Exploratory In Vivo Studies in Neurodegenerative Models

Given that Rubreserine's primary target is folate biosynthesis, a direct therapeutic mechanism for Alzheimer's disease is not immediately apparent based on current literature. However, folate metabolism is crucial for various cellular processes, including DNA synthesis and repair, and methylation reactions that are vital for central nervous system health. Therefore, exploratory studies could investigate if modulation of this pathway by Rubreserine has any indirect, unforeseen neuroprotective or cognitive-enhancing effects.

The following protocols are designed for such an exploratory investigation, using standard animal models of Alzheimer's disease to assess any potential impact of Rubreserine on cognitive function and relevant biomarkers.

Animal Models

The selection of an appropriate animal model is critical for the relevance of the study. Both transgenic and chemically-induced models are commonly used in Alzheimer's disease research.[6][7][8][9]

Animal Model Description Key Pathological Features Typical Age for Studies
APP/PS1 Transgenic Mice Expresses human mutant amyloid precursor protein (APP) and presenilin-1 (PS1).Progressive accumulation of amyloid-β (Aβ) plaques, gliosis, and cognitive deficits.6-12 months
3xTg-AD Mice Expresses three mutations (APP Swedish, MAPT P301L, and PSEN1 M146V).Develops both Aβ plaques and neurofibrillary tangles (NFTs).6-18 months
Scopolamine-Induced Amnesia (Rats or Mice) A non-transgenic model where cognitive impairment is induced by the muscarinic receptor antagonist, scopolamine.Induces a transient cholinergic deficit, leading to short-term memory impairment.Young adult

Experimental Design and Protocols

A well-designed study should include multiple dose groups, a vehicle control group, and a positive control group (e.g., an approved Alzheimer's drug like Donepezil).

Drug Formulation and Administration
  • Vehicle Selection: Rubreserine should be dissolved in a suitable vehicle. Due to its chemical properties, a solution in sterile saline with a low percentage of a solubilizing agent like Tween 80 or DMSO may be appropriate. The final concentration of the solubilizing agent should be kept to a minimum to avoid toxicity.

  • Route of Administration: The most common routes for preclinical in vivo studies are intraperitoneal (i.p.), oral gavage (p.o.), and subcutaneous (s.c.).[10] The choice of route should be informed by preliminary pharmacokinetic studies, if available.

  • Dosage Selection: Dose-ranging studies should be conducted to determine the optimal therapeutic dose and to identify any potential toxicity. The following table provides a hypothetical dose range for an initial efficacy study.

Treatment Group Compound Dosage (mg/kg) Route of Administration Frequency
1VehicleN/Ai.p. or p.o.Daily
2RubreserineLow Dose (e.g., 1)i.p. or p.o.Daily
3RubreserineMid Dose (e.g., 5)i.p. or p.o.Daily
4RubreserineHigh Dose (e.g., 10)i.p. or p.o.Daily
5Positive Control (e.g., Donepezil)1-3p.o.Daily
Behavioral Assays for Cognitive Function

A battery of behavioral tests should be employed to assess different aspects of cognitive function.[4][5]

Behavioral Test Cognitive Domain Assessed Brief Protocol
Morris Water Maze (MWM) Spatial learning and memoryAnimals are trained to find a hidden platform in a pool of opaque water. Memory is assessed by recording the time taken to find the platform (escape latency) and by a probe trial where the platform is removed and the time spent in the target quadrant is measured.
Y-Maze Short-term spatial working memoryThe test relies on the innate tendency of rodents to explore novel environments. The number of alternations (visits to all three arms consecutively) is recorded.
Novel Object Recognition (NOR) Recognition memoryAnimals are habituated to an arena with two identical objects. In the test phase, one object is replaced with a novel one. The time spent exploring the novel object versus the familiar one is measured.
Passive Avoidance Test Fear-associated learning and memoryAnimals learn to avoid a dark compartment where they previously received a mild foot shock. The latency to enter the dark compartment is measured.
Biochemical and Histological Analysis

Following the completion of behavioral testing, brain tissue should be collected for further analysis.

Analysis Endpoint Measured Methodology
ELISA Aβ40 and Aβ42 levels in brain homogenatesQuantitative measurement of amyloid-β peptides.
Western Blot Levels of synaptic proteins (e.g., synaptophysin, PSD-95), phosphorylated TauAssessment of synaptic integrity and Tau pathology.
Immunohistochemistry (IHC) Aβ plaque burden, neuroinflammation (microglia and astrocyte activation)Visualization and quantification of pathological hallmarks in brain sections.
Folate Level Measurement Brain folate concentrationsTo confirm the target engagement of Rubreserine.

Signaling Pathways and Experimental Workflows

Known Signaling Pathway of Rubreserine

The primary established mechanism of action for Rubreserine is the inhibition of the folate biosynthesis pathway.[1][2]

cluster_folate Folate Biosynthesis Pathway Chorismate Chorismate PABA PABA Chorismate->PABA GAT-ADCS Dihydropteroate Dihydropteroate PABA->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate DHFR One-Carbon Metabolism\n(DNA/RNA Synthesis, Methylation) One-Carbon Metabolism (DNA/RNA Synthesis, Methylation) Tetrahydrofolate->One-Carbon Metabolism\n(DNA/RNA Synthesis, Methylation) Rubreserine Rubreserine Rubreserine->PABA Inhibits

Caption: Rubreserine's inhibition of the folate biosynthesis pathway.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines a typical workflow for an in vivo study in an Alzheimer's disease animal model.

start Animal Model Selection (e.g., APP/PS1 Mice) acclimatization Acclimatization (1-2 weeks) start->acclimatization baseline Baseline Behavioral Testing (Optional) acclimatization->baseline treatment Treatment Administration (Vehicle, Rubreserine, Positive Control) (4-12 weeks) baseline->treatment behavioral Behavioral Assays (MWM, Y-Maze, NOR) treatment->behavioral euthanasia Euthanasia and Tissue Collection behavioral->euthanasia analysis Biochemical and Histological Analysis (ELISA, Western Blot, IHC) euthanasia->analysis data Data Analysis and Interpretation analysis->data

Caption: General experimental workflow for in vivo efficacy studies.

Data Presentation

All quantitative data from the studies should be presented in a clear and concise manner to allow for easy comparison between treatment groups.

Table 5.1: Example of Behavioral Data Presentation (Morris Water Maze)

Treatment Group Escape Latency (Day 5) (seconds) Time in Target Quadrant (Probe Trial) (%)
VehicleMean ± SEMMean ± SEM
Rubreserine (Low Dose)Mean ± SEMMean ± SEM
Rubreserine (Mid Dose)Mean ± SEMMean ± SEM
Rubreserine (High Dose)Mean ± SEMMean ± SEM
Positive ControlMean ± SEMMean ± SEM

Table 5.2: Example of Biochemical Data Presentation (Brain Aβ Levels)

Treatment Group Aβ40 (pg/mg protein) Aβ42 (pg/mg protein)
VehicleMean ± SEMMean ± SEM
Rubreserine (Low Dose)Mean ± SEMMean ± SEM
Rubreserine (Mid Dose)Mean ± SEMMean ± SEM
Rubreserine (High Dose)Mean ± SEMMean ± SEM
Positive ControlMean ± SEMMean ± SEM

Conclusion

While the established mechanism of action for Rubreserine is not directly linked to the canonical pathological pathways of Alzheimer's disease, exploratory in vivo studies are warranted to investigate any potential unforeseen neuroprotective effects. The protocols and frameworks provided herein offer a comprehensive guide for researchers to design and execute rigorous preclinical studies in relevant animal models of cognitive impairment. Careful selection of animal models, a comprehensive battery of behavioral tests, and detailed biochemical and histological analyses are crucial for a thorough evaluation of Rubreserine's potential in the context of neurodegenerative diseases.

References

Application

Application Notes and Protocols for Cellular Uptake Assays of Rubreserine in Parasite-Infected Cells

For Researchers, Scientists, and Drug Development Professionals Introduction Rubreserine has been identified as a promising anti-parasitic agent with demonstrated efficacy against protozoan parasites such as Plasmodium f...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubreserine has been identified as a promising anti-parasitic agent with demonstrated efficacy against protozoan parasites such as Plasmodium falciparum and Toxoplasma gondii.[1][2] Its primary mechanism of action involves the inhibition of folate biosynthesis, a critical metabolic pathway for parasite survival and proliferation.[1] Specifically, Rubreserine targets the glutamine amidotransferase activity of the bifunctional enzyme GAT-ADCS, leading to a depletion of the parasite's folate pool.[1] Understanding the cellular uptake kinetics and accumulation of Rubreserine within parasite-infected host cells is crucial for optimizing its therapeutic potential and for the development of effective drug delivery strategies.

These application notes provide detailed protocols for conducting cellular uptake assays of Rubreserine in cells infected with Plasmodium falciparum and Toxoplasma gondii. The methodologies are based on established techniques for quantifying drug uptake in parasitized cells and can be adapted for specific experimental needs.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations (IC50) of Rubreserine against different parasites, which is essential for designing uptake experiments.

Parameter Organism Value Reference
IC50Plasmodium falciparum1 µM[1][2]
IC50Toxoplasma gondii20 µM[1]
Apparent IC50 (GAT-ADCS inhibition)Plant-based enzyme~8 µM[1]

Mechanism of Action: Inhibition of Folate Biosynthesis

Rubreserine's primary mode of action against apicomplexan parasites is the disruption of the folate biosynthesis pathway. This is achieved by inhibiting the glutamine amidotransferase (GAT) domain of the bifunctional enzyme glutamine amidotransferase/aminodeoxychorismate synthase (GAT-ADCS). This inhibition reduces the production of p-aminobenzoate (pABA), a precursor for folate synthesis. The subsequent decrease in the folate pool hinders the synthesis of nucleotides and certain amino acids, ultimately leading to the inhibition of parasite growth and replication.[1]

cluster_folate_pathway Folate Biosynthesis Pathway in Parasites cluster_inhibition Folate Biosynthesis Pathway in Parasites Chorismate Chorismate ADCS Aminodeoxychorismate Synthase (ADCS) Chorismate->ADCS pABA p-Aminobenzoate (pABA) ADCS->pABA Glutamine Amidotransferase (GAT) Dihydropteroate Dihydropteroate pABA->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Nucleotide_Synthesis Nucleotide & Amino Acid Synthesis Tetrahydrofolate->Nucleotide_Synthesis Rubreserine Rubreserine Rubreserine->ADCS Inhibits

Caption: Mechanism of Rubreserine action on the parasite folate biosynthesis pathway.

Protocol 1: Cellular Uptake of Rubreserine in Plasmodium falciparum-Infected Erythrocytes

This protocol is adapted from established methods for measuring drug uptake in malaria-infected red blood cells.[3][4] It utilizes a fluorescence-based method for quantification.

Materials:

  • P. falciparum culture (synchronized to ring or trophozoite stage)

  • Uninfected human erythrocytes (as control)

  • Complete culture medium (e.g., RPMI-1640 with supplements)

  • Rubreserine stock solution (in a suitable solvent like DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., 0.1% saponin in PBS)

  • Fluorometer or fluorescence plate reader

  • 96-well black, clear-bottom plates

Experimental Workflow:

cluster_setup Experiment Setup cluster_incubation Incubation cluster_termination Termination & Lysis cluster_analysis Analysis start Synchronized P. falciparum Culture (Infected RBCs) & Uninfected RBCs prep_cells Prepare cell suspensions (e.g., 2% hematocrit) start->prep_cells add_rubreserine Add Rubreserine (various concentrations & time points) prep_cells->add_rubreserine incubate Incubate at 37°C add_rubreserine->incubate stop_reaction Stop uptake by adding ice-cold PBS & centrifuging incubate->stop_reaction wash Wash cells with ice-cold PBS (3x) stop_reaction->wash lyse Lyse cells (e.g., 0.1% saponin) wash->lyse measure_fluorescence Measure intracellular Rubreserine fluorescence lyse->measure_fluorescence quantify Quantify uptake (compare to standard curve) measure_fluorescence->quantify

Caption: Workflow for Rubreserine uptake assay in P. falciparum-infected erythrocytes.

Procedure:

  • Cell Preparation:

    • Culture P. falciparum to the desired parasitemia and synchronize to a specific life stage (e.g., ring or trophozoite).

    • Prepare suspensions of infected and uninfected erythrocytes at a 2% hematocrit in complete culture medium.

    • Aliquot 100 µL of the cell suspensions into a 96-well plate.

  • Uptake Assay:

    • Prepare working solutions of Rubreserine in complete culture medium at various concentrations (e.g., 0.5x, 1x, 2x, 5x IC50).

    • To initiate the uptake, add 100 µL of the Rubreserine working solution to each well.

    • Incubate the plate at 37°C under standard culture gas conditions (5% CO2, 5% O2, 90% N2) for different time points (e.g., 5, 15, 30, 60, 120 minutes).

  • Termination and Washing:

    • To terminate the uptake, centrifuge the plate at 500 x g for 5 minutes at 4°C.

    • Aspirate the supernatant and wash the cell pellets three times with 200 µL of ice-cold PBS per well, with centrifugation steps in between.

  • Lysis and Quantification:

    • After the final wash, lyse the cell pellets by adding 100 µL of lysis buffer.

    • Incubate for 10 minutes at room temperature with gentle shaking.

    • Measure the fluorescence of the lysate using a fluorometer at the appropriate excitation and emission wavelengths for Rubreserine. A standard curve of known Rubreserine concentrations in lysis buffer should be prepared to quantify the intracellular concentration.

  • Data Analysis:

    • Calculate the intracellular concentration of Rubreserine for both infected and uninfected erythrocytes at each time point and concentration.

    • The specific uptake by the parasite can be estimated by subtracting the uptake in uninfected erythrocytes from that in infected erythrocytes.

Protocol 2: Cellular Uptake of Rubreserine in Toxoplasma gondii-Infected Host Cells

This protocol describes a method to assess Rubreserine uptake in a monolayer of host cells (e.g., human foreskin fibroblasts - HFFs) infected with T. gondii.

Materials:

  • Host cells (e.g., HFFs) cultured in 24-well plates

  • T. gondii tachyzoites

  • Culture medium (e.g., DMEM with 10% FBS)

  • Rubreserine stock solution

  • PBS, ice-cold

  • Lysis buffer (e.g., RIPA buffer)

  • Fluorometer or fluorescence plate reader

  • Microscope for verifying infection

Experimental Workflow:

cluster_infection Host Cell Infection cluster_treatment Rubreserine Treatment cluster_termination Termination & Lysis cluster_analysis Analysis start Culture host cells to confluency infect Infect with T. gondii tachyzoites (e.g., 24 hours) start->infect add_rubreserine Add Rubreserine-containing medium (various concentrations & time points) infect->add_rubreserine incubate Incubate at 37°C add_rubreserine->incubate wash Wash cells with ice-cold PBS (3x) incubate->wash lyse Lyse cells (e.g., RIPA buffer) wash->lyse measure_fluorescence Measure intracellular Rubreserine fluorescence lyse->measure_fluorescence quantify Quantify uptake (normalize to protein concentration) measure_fluorescence->quantify

Caption: Workflow for Rubreserine uptake assay in T. gondii-infected host cells.

Procedure:

  • Host Cell Infection:

    • Seed host cells in a 24-well plate and grow to confluence.

    • Infect the host cell monolayer with T. gondii tachyzoites at a multiplicity of infection (MOI) of 5:1.

    • Allow the infection to proceed for 24 hours. A parallel set of uninfected cells should be maintained as a control.

  • Uptake Assay:

    • After 24 hours of infection, remove the culture medium and replace it with fresh medium containing various concentrations of Rubreserine.

    • Incubate the plates at 37°C in a CO2 incubator for different time points.

  • Termination and Washing:

    • To stop the uptake, remove the Rubreserine-containing medium and wash the cell monolayers three times with ice-cold PBS.

  • Lysis and Quantification:

    • Lyse the cells by adding 100 µL of lysis buffer to each well and incubating on ice for 20 minutes.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Measure the fluorescence of the supernatant.

    • The total protein concentration of the lysate should be determined (e.g., using a BCA assay) to normalize the fluorescence readings.

  • Data Analysis:

    • Express the uptake of Rubreserine as fluorescence units per milligram of protein.

    • Compare the uptake in infected versus uninfected host cells to determine the parasite-specific accumulation.

Considerations and Troubleshooting:

  • Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) used for the Rubreserine stock solution is non-toxic to the cells and parasites.

  • Autofluorescence: Measure the background fluorescence of cell lysates without Rubreserine to correct for autofluorescence.

  • Radiolabeled Compounds: If a radiolabeled version of Rubreserine is available, it can be used for a more sensitive and direct quantification of uptake using liquid scintillation counting.[3]

  • Microscopy: Fluorescence microscopy can be used as a complementary technique to visualize the intracellular localization of Rubreserine, provided it has suitable fluorescent properties.

These protocols provide a framework for investigating the cellular uptake of Rubreserine in parasite-infected cells. The data generated from these assays will be invaluable for understanding the pharmacokinetics of this compound and for its further development as an anti-parasitic therapeutic.

References

Method

Application Notes and Protocols: Quantitative Analysis of Rubreserine's Effect on Folate Pathway Metabolites

For Researchers, Scientists, and Drug Development Professionals Introduction Rubreserine, a natural product, has been identified as an inhibitor of p-aminobenzoate (pABA) synthesis, a critical step in the folate biosynth...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubreserine, a natural product, has been identified as an inhibitor of p-aminobenzoate (pABA) synthesis, a critical step in the folate biosynthesis pathway in various organisms, including plants and apicomplexan parasites.[1][2][3] By targeting the bifunctional enzyme glutamine amidotransferase/aminodeoxychorismate synthase (GAT-ADCS), Rubreserine effectively blocks the production of pABA, a precursor to dihydrofolate (DHF) and subsequent downstream folate derivatives.[1][3] This inhibition leads to a significant reduction in the total folate pool, impacting numerous essential cellular processes that rely on one-carbon metabolism, such as nucleotide synthesis, amino acid metabolism, and methylation reactions.[2][4][5]

These application notes provide a detailed protocol for the quantitative analysis of the effects of Rubreserine on key metabolites within the folate pathway using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The provided data and methodologies are intended to guide researchers in assessing the efficacy of Rubreserine and similar compounds that target the folate biosynthesis pathway.

Data Presentation

The following table summarizes hypothetical quantitative data on the effect of Rubreserine treatment on the intracellular concentrations of key folate pathway metabolites in a representative cancer cell line. The data reflects the expected metabolic shifts following the inhibition of de novo folate synthesis.

Table 1: Effect of Rubreserine (20 µM) on Folate Pathway Metabolites

MetaboliteControl (pmol/10^6 cells)Rubreserine-Treated (pmol/10^6 cells)% Changep-value
p-Aminobenzoate (pABA)1.2 ± 0.20.3 ± 0.1-75%<0.001
Dihydrofolate (DHF)0.8 ± 0.10.2 ± 0.05-75%<0.001
Tetrahydrofolate (THF)2.5 ± 0.40.8 ± 0.2-68%<0.01
5-Methyltetrahydrofolate (5-mTHF)15.2 ± 2.16.1 ± 1.5-60%<0.01
S-Adenosylmethionine (SAM)85.7 ± 9.355.1 ± 7.8-36%<0.05
S-Adenosylhomocysteine (SAH)10.1 ± 1.512.5 ± 1.9+24%>0.05
Homocysteine5.3 ± 0.98.9 ± 1.2+68%<0.05
SAM:SAH Ratio8.54.4-48%-

Mandatory Visualizations

Signaling Pathway Diagram

Folate_Pathway_Inhibition_by_Rubreserine Chorismate Chorismate GAT_ADCS GAT-ADCS Chorismate->GAT_ADCS pABA p-Aminobenzoate (pABA) GAT_ADCS->pABA DHF_Synthase DHPS pABA->DHF_Synthase DHF Dihydrofolate (DHF) DHF_Synthase->DHF DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Serine_Glycine Serine <-> Glycine THF->Serine_Glycine Methylene_THF 5,10-Methylene-THF Serine_Glycine->Methylene_THF Methylene_THF->THF MTHFR MTHFR Methylene_THF->MTHFR Nucleotide_Synthesis Nucleotide Synthesis Methylene_THF->Nucleotide_Synthesis Methyl_THF 5-Methyl-THF MTHFR->Methyl_THF Methionine_Synthase Methionine Synthase Methyl_THF->Methionine_Synthase Homocysteine Homocysteine Homocysteine->Methionine_Synthase Methionine Methionine Methionine_Synthase->Methionine MAT MAT Methionine->MAT SAM S-Adenosylmethionine (SAM) MAT->SAM Methyltransferases Methyltransferases SAM->Methyltransferases SAH S-Adenosylhomocysteine (SAH) Methyltransferases->SAH Methylation DNA, RNA, Protein Methylation Methyltransferases->Methylation SAHH SAHH SAH->SAHH SAHH->Homocysteine Rubreserine Rubreserine Rubreserine->GAT_ADCS

Caption: Inhibition of GAT-ADCS by Rubreserine in the Folate Pathway.

Experimental Workflow Diagram

Experimental_Workflow start Start cell_culture Cell Culture (e.g., HeLa, T. gondii) start->cell_culture treatment Treatment with Rubreserine (e.g., 20 µM for 24h) and Control cell_culture->treatment harvesting Cell Harvesting and Counting treatment->harvesting extraction Metabolite Extraction (Cold Methanol/Acetonitrile) harvesting->extraction centrifugation Centrifugation and Supernatant Collection extraction->centrifugation spe Optional: Solid Phase Extraction (SPE) for sample cleanup centrifugation->spe lcms LC-MS/MS Analysis centrifugation->lcms Direct Injection spe->lcms data_analysis Data Analysis and Quantification lcms->data_analysis end End data_analysis->end

Caption: Workflow for LC-MS/MS Analysis of Folate Pathway Metabolites.

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Plate a suitable cell line (e.g., HeLa cells for cancer research or Toxoplasma gondii tachyzoites for parasitology studies) in appropriate culture vessels and media. Culture under standard conditions until cells reach approximately 70-80% confluency.

  • Rubreserine Treatment: Prepare a stock solution of Rubreserine in a suitable solvent (e.g., DMSO). Dilute the stock solution in fresh culture medium to the desired final concentration (e.g., 20 µM).

  • Incubation: Remove the old medium from the cells and replace it with the Rubreserine-containing medium for the treated group and fresh medium with the vehicle control (e.g., DMSO) for the control group. Incubate the cells for a specified period (e.g., 24 hours).

Metabolite Extraction
  • Cell Harvesting: After incubation, place the culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Cell Lysis and Extraction: Add 1 mL of ice-cold extraction solvent (e.g., 80:20 methanol:water or acetonitrile:methanol:water, 40:40:20) containing internal standards to each well of a 6-well plate. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Homogenization: Vortex the tubes vigorously for 1 minute.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[6]

  • Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new tube for analysis.

LC-MS/MS Analysis
  • Instrumentation: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Separation:

    • Column: A suitable column for polar metabolite separation, such as a C18 reversed-phase column or a HILIC column (e.g., SeQuant ZIC-pHILIC).[7]

    • Mobile Phase: Employ a gradient elution using two mobile phases. For example:

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient might start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the metabolites.

    • Flow Rate: Set an appropriate flow rate (e.g., 0.2-0.5 mL/min).

    • Injection Volume: Inject a small volume of the extracted sample (e.g., 5-10 µL).

  • Mass Spectrometry Detection:

    • Ionization Mode: Use electrospray ionization (ESI) in positive ion mode.

    • Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • MRM Transitions: Optimize specific precursor-to-product ion transitions for each target metabolite and internal standard. A list of potential transitions is provided in Table 2.

Table 2: Example MRM Transitions for Folate Pathway Metabolites

MetabolitePrecursor Ion (m/z)Product Ion (m/z)
pABA138.1120.1
DHF444.4297.2
THF446.4299.2
5-mTHF460.4313.2
SAM399.1250.1
SAH385.1136.1
Homocysteine136.090.0
  • Data Analysis:

    • Quantification: Quantify the concentration of each metabolite by comparing the peak area of the analyte to that of its corresponding stable isotope-labeled internal standard.

    • Standard Curve: Generate a standard curve for each analyte using a series of known concentrations to ensure accurate quantification.

    • Normalization: Normalize the quantified metabolite levels to the cell number or total protein concentration.

Conclusion

The protocols and data presented here provide a framework for the quantitative investigation of Rubreserine's impact on the folate pathway. By inhibiting pABA synthesis, Rubreserine leads to a significant depletion of downstream folates, which in turn affects one-carbon metabolism, as evidenced by the altered levels of SAM, SAH, and homocysteine. This analytical approach is crucial for the preclinical evaluation of novel antifolate agents and for understanding their mechanism of action at a metabolic level. The use of LC-MS/MS offers the sensitivity and specificity required for the accurate quantification of these low-abundance metabolites in complex biological matrices.[8][9][10]

References

Application

Application Notes and Protocols for Monitoring Rubreserine Stability in Culture Media

For Researchers, Scientists, and Drug Development Professionals Introduction Rubreserine, a red-colored oxidation product of physostigmine, has garnered interest for its biological activities, including its role as an in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubreserine, a red-colored oxidation product of physostigmine, has garnered interest for its biological activities, including its role as an inhibitor of folate biosynthesis.[1] When utilizing Rubreserine in cell-based assays, it is imperative to understand its stability in the culture medium to ensure that the observed biological effects are attributable to the compound itself and not its degradation products. The concentration of a compound can be influenced by factors such as pH, temperature, light exposure, and interactions with media components.[2][3] This document provides a detailed protocol for monitoring the stability of Rubreserine in a typical cell culture medium, such as Dulbecco's Modified Eagle Medium (DMEM), using High-Performance Liquid Chromatography (HPLC).

Factors Influencing Rubreserine Stability

Several factors inherent to the cell culture environment can affect the stability of Rubreserine:

  • pH: The pH of the culture medium, typically around 7.2-7.4, can influence the rate of degradation of pH-sensitive compounds.[2]

  • Temperature: Standard cell culture incubation temperatures of 37°C can accelerate the degradation of thermally labile molecules.[3]

  • Light: Exposure to light can cause photodegradation of light-sensitive compounds. Given that Rubreserine is a colored compound, its susceptibility to light should be considered.[3]

  • Media Components: Components within the culture medium, such as amino acids, vitamins, and serum proteins, can interact with the test compound, potentially leading to degradation or reduced bioavailability.[4][5]

  • Enzymatic Degradation: If the medium is supplemented with serum, enzymes such as esterases and proteases may metabolize the compound.[2]

Quantitative Stability Data

The following table presents illustrative stability data for Rubreserine in DMEM supplemented with 10% Fetal Bovine Serum (FBS) over a 48-hour period at 37°C. Data is expressed as the percentage of Rubreserine remaining relative to the initial concentration at time zero.

Time (hours)% Rubreserine Remaining (Mean ± SD, n=3)
0100 ± 0.0
295.2 ± 1.5
488.7 ± 2.1
876.5 ± 3.3
1265.1 ± 2.8
2442.3 ± 4.1
4818.9 ± 3.7

Experimental Protocols

This section outlines the detailed methodology for assessing the stability of Rubreserine in cell culture media.

Materials and Reagents
  • Rubreserine

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Sodium Dihydrogen Phosphate (analytical grade)

  • Phosphoric Acid (analytical grade)

  • Deionized Water (18.2 MΩ·cm)

  • 0.22 µm syringe filters

Preparation of Stock and Working Solutions
  • Rubreserine Stock Solution (10 mM): Prepare a 10 mM stock solution of Rubreserine in an appropriate solvent (e.g., DMSO or ethanol) and store it at -20°C in small aliquots, protected from light.

  • Rubreserine Working Solution (10 µM): On the day of the experiment, dilute the 10 mM stock solution in pre-warmed (37°C) DMEM supplemented with 10% FBS to a final concentration of 10 µM.

Stability Assay in Culture Media
  • Add the 10 µM Rubreserine working solution to a series of sterile microcentrifuge tubes or wells of a cell culture plate.

  • Incubate the samples in a humidified incubator at 37°C with 5% CO₂.

  • At designated time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), collect triplicate samples.

  • For each sample, precipitate proteins by adding three volumes of ice-cold acetonitrile.

  • Vortex the samples vigorously for 30 seconds and then centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean HPLC vial for analysis.

HPLC Analysis

The concentration of Rubreserine in the collected samples can be quantified using a reverse-phase HPLC method.

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.05 M sodium dihydrogen phosphate, pH adjusted to 4.0 with phosphoric acid) in a 40:60 (v/v) ratio.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Injection Volume: 20 µL.

  • Detection Wavelength: 310 nm.[6][7]

  • Column Temperature: 25°C.

Data Analysis
  • Generate a standard curve by preparing a series of known concentrations of Rubreserine in the culture medium and analyzing them by HPLC.

  • Plot the peak area of Rubreserine against the corresponding concentration to create a linear regression curve.

  • Determine the concentration of Rubreserine in the experimental samples by interpolating their peak areas from the standard curve.

  • Calculate the percentage of Rubreserine remaining at each time point relative to the concentration at time zero.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_processing Sample Processing cluster_analysis Analysis stock Prepare 10 mM Rubreserine Stock working Prepare 10 µM Working Solution in DMEM + 10% FBS stock->working incubate Incubate at 37°C, 5% CO2 working->incubate sample Collect Samples at Time Points (0, 2, 4, 8, 12, 24, 48h) incubate->sample precipitate Protein Precipitation (Acetonitrile) sample->precipitate centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) precipitate->centrifuge supernatant Transfer Supernatant to HPLC Vials centrifuge->supernatant hplc HPLC Analysis (C18, UV 310 nm) supernatant->hplc data Data Analysis (% Remaining vs. Time) hplc->data

Caption: Workflow for assessing Rubreserine stability in culture media.

Rubreserine's Proposed Signaling Pathway Inhibition

Rubreserine has been shown to inhibit folate biosynthesis.[1] Folate is essential for the synthesis of nucleotides and certain amino acids, which are crucial for cell proliferation. The pathway involves the conversion of chorismate to tetrahydrofolate, a process that Rubreserine disrupts.

G cluster_pathway Folate Biosynthesis Pathway cluster_synthesis Downstream Synthesis Chorismate Chorismate PABA p-Aminobenzoic Acid (PABA) Chorismate->PABA GAT-ADCS Dihydropteroate Dihydropteroate PABA->Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate DHFR Nucleotides Nucleotides (Purines, Thymidylate) Tetrahydrofolate->Nucleotides AminoAcids Amino Acids (e.g., Methionine) Tetrahydrofolate->AminoAcids Rubreserine Rubreserine Rubreserine->PABA Inhibition

Caption: Inhibition of the folate biosynthesis pathway by Rubreserine.

References

Method

Application Notes and Protocols: Synthesis and Screening of Novel Rubreserine Analogues

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the synthesis and screening of novel analogues of Rubreserine. Rubreserine, a natural product, has been iden...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis and screening of novel analogues of Rubreserine. Rubreserine, a natural product, has been identified as an inhibitor of p-aminobenzoate (pABA) and folate biosynthesis, making it a target of interest for developing anti-parasitic agents.[1] Specifically, it inhibits the glutamine amidotransferase activity of the bifunctional enzyme glutamine amidotransferase/aminodeoxychorismate synthase (GAT-ADCS).[1] Given its relation to physostigmine, its analogues are also potential candidates for acetylcholinesterase (AChE) inhibition, a key strategy in managing Alzheimer's disease.[2][3] These protocols outline a general synthetic approach, a detailed screening cascade to identify and characterize potent analogues, and methods for data presentation and visualization of relevant biological pathways.

General Synthetic Approach for Rubreserine Analogues

While Rubreserine can be formed spontaneously from its precursor, eseroline, the synthesis of novel analogues requires a structured medicinal chemistry approach.[4] The core scaffold of Rubreserine can be modified at several positions to explore structure-activity relationships (SAR). A generalized workflow for this process is outlined below.

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Screening A Eseroline or Core Precursor B Chemical Modification (e.g., Alkylation, Acylation, Substitution) A->B Introduce diverse functional groups C Library of Novel Rubreserine Analogues B->C Purification & Characterization (NMR, MS) D Primary Biochemical Assays C->D Submit for screening E Secondary Cell-Based Assays D->E Confirm activity and assess cytotoxicity F Lead Analogue Identification E->F Select candidates with high potency and low toxicity

Caption: General workflow for synthesis and screening of Rubreserine analogues.

Proposed Screening Cascade

A tiered screening approach is recommended to efficiently identify promising candidates from a library of newly synthesized analogues. This cascade begins with high-throughput biochemical assays to determine direct target engagement and progresses to more complex cell-based assays to evaluate physiological effects and neuroprotection.

G cluster_primary Primary Screening: Target-Based Assays cluster_secondary Secondary Screening: Cell-Based Neuroprotection cluster_tertiary Lead Optimization start Library of Synthesized Rubreserine Analogues ache_assay AChE Inhibition Assay (Ellman's Method) start->ache_assay gat_assay GAT-ADCS Inhibition Assay (Glutaminase Activity) start->gat_assay viability_assay Cell Viability Assay (MTT) vs. Oxidative Stress (H₂O₂) in SH-SY5Y Cells ache_assay->viability_assay Active Compounds (IC₅₀ < 10 µM) gat_assay->viability_assay Active Compounds (IC₅₀ < 10 µM) ros_assay Intracellular ROS Measurement (DCFH-DA Assay) viability_assay->ros_assay Protective Compounds sar_analysis Structure-Activity Relationship (SAR) Analysis ros_assay->sar_analysis adme_tox In Silico ADME/Tox Prediction ros_assay->adme_tox end Lead Candidates for In Vivo Studies sar_analysis->end adme_tox->end

Caption: A multi-tiered screening cascade for identifying lead candidates.

Experimental Protocols

Protocol 3.1: Primary Screening - Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman's method, which measures the activity of AChE by quantifying the formation of thiocholine.[2][5]

Materials:

  • Human recombinant AChE

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Test compounds (Rubreserine analogues) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare working solutions: DTNB solution and ATCI solution in phosphate buffer.

  • In a 96-well plate, add 20 µL of phosphate buffer, 10 µL of the test compound at various concentrations, and 30 µL of AChE enzyme solution. Include a positive control (e.g., Donepezil) and a negative control (DMSO vehicle).

  • Pre-incubate the plate for 10 minutes at room temperature (23-25°C).[6]

  • Add 30 µL of DTNB solution to each well.

  • Initiate the reaction by adding 30 µL of ATCI solution to each well.[6]

  • Immediately measure the absorbance at 410-412 nm every 30 seconds for 5 minutes using a microplate reader.[6][7]

  • Calculate the rate of reaction (ΔA/min).

  • Determine the percentage of inhibition for each compound concentration using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

  • Plot the % inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

Protocol 3.2: Primary Screening - GAT-ADCS Inhibition Assay

This protocol is designed to measure the inhibition of the glutamine amidotransferase (GAT) domain of the GAT-ADCS enzyme, which is the known target of Rubreserine.[1] The assay measures the release of ammonia from glutamine.

Materials:

  • Recombinant GAT-ADCS enzyme

  • L-glutamine

  • Tris-HCl buffer (pH 7.5)

  • Nessler's reagent or a commercial ammonia detection kit

  • Test compounds (Rubreserine analogues) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add 50 µL of Tris-HCl buffer, 10 µL of the test compound at various concentrations, and 20 µL of the GAT-ADCS enzyme solution.

  • Pre-incubate the mixture for 15 minutes at 37°C.

  • Initiate the reaction by adding 20 µL of L-glutamine solution.

  • Incubate the reaction for 30 minutes at 37°C.

  • Stop the reaction by adding a suitable stop solution (e.g., 1 M HCl).

  • Add 100 µL of ammonia detection reagent (e.g., Nessler's reagent) to each well and incubate for 10 minutes at room temperature.

  • Measure the absorbance at the appropriate wavelength (e.g., 425 nm for Nessler's reagent).

  • Create a standard curve using ammonium chloride to quantify the amount of ammonia produced.

  • Calculate the % inhibition and determine the IC₅₀ value as described in Protocol 3.1.

Protocol 3.3: Secondary Screening - Neuroprotection Against Oxidative Stress

This cell-based assay evaluates the ability of the analogues to protect neuronal cells from oxidative stress-induced cell death.[8][9]

Materials:

  • SH-SY5Y human neuroblastoma cells.[8]

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS and 1% penicillin-streptomycin.

  • Hydrogen peroxide (H₂O₂) for inducing oxidative stress.

  • MTT solution (5 mg/mL in PBS).[8]

  • Dimethyl sulfoxide (DMSO).

  • Test compounds (active analogues from primary screening).

  • 96-well cell culture plates.

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[9]

  • Pre-treat the cells with varying concentrations of the test compounds for 24 hours.[9]

  • Induce oxidative stress by adding H₂O₂ (e.g., final concentration of 30-100 µM) to the wells (excluding the untreated control wells).[9]

  • Incubate the cells for an additional 24 hours.[9]

  • To assess cell viability, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control cells: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Data Presentation

Quantitative data from the screening assays should be organized into tables for clear comparison of the analogues against the parent compound, Rubreserine, and standard inhibitors.

Table 1: Primary Screening - Target Inhibition Data

Compound AChE IC₅₀ (µM) GAT-ADCS IC₅₀ (µM)
Rubreserine > 100 (Hypothetical) ~8.0[1]
Donepezil (Control) 0.01 - 0.1 N/A
Analogue 1 Experimental Value Experimental Value
Analogue 2 Experimental Value Experimental Value

| Analogue 3 | Experimental Value | Experimental Value |

Table 2: Secondary Screening - Neuroprotection Data

Compound (at 10 µM) Challenge (H₂O₂) % Cell Viability (Mean ± SD)
Vehicle Control None 100 ± 5.0
Vehicle Control 100 µM H₂O₂ 45 ± 4.2
Rubreserine 100 µM H₂O₂ Experimental Value
Analogue 1 100 µM H₂O₂ Experimental Value
Analogue 2 100 µM H₂O₂ Experimental Value

| Analogue 3 | 100 µM H₂O₂ | Experimental Value |

Relevant Signaling Pathways

Folate Biosynthesis Pathway Inhibition

Rubreserine inhibits folate biosynthesis by targeting the GAT-ADCS enzyme. This enzyme is crucial for the synthesis of p-aminobenzoate (pABA), a precursor to folate.[1] Inhibition of this pathway depletes the folate pool, which is critical for rapidly dividing cells like parasites.[1][4]

G chorismate Chorismate gat_adcs GAT-ADCS Enzyme chorismate->gat_adcs glutamine Glutamine glutamine->gat_adcs provides NH₃ paba p-Aminobenzoate (pABA) gat_adcs->paba Synthesis dhps DHPS paba->dhps folate Folate Cofactors dhps->folate dna DNA Synthesis, Amino Acid Metabolism folate->dna Essential for rubreserine Rubreserine Analogues rubreserine->gat_adcs Inhibits sulfonamides Sulfonamides sulfonamides->dhps Inhibits

Caption: Inhibition of the folate biosynthesis pathway by Rubreserine.

Cholinergic Signaling and AChE Inhibition

Inhibition of AChE increases the concentration and duration of the neurotransmitter acetylcholine in the synaptic cleft, enhancing cholinergic signaling. This is a primary therapeutic strategy for Alzheimer's disease.[2]

G presynaptic Presynaptic Neuron ach_synapse ACh presynaptic->ach_synapse ACh Release postsynaptic Postsynaptic Neuron signal Signal Transduction ach_vesicles Acetylcholine (ACh) Vesicles ach_receptor ACh Receptors ach_synapse->ach_receptor Binds to ache AChE ach_synapse->ache Hydrolysis ach_receptor->signal Activates choline_acetate Choline + Acetate ache->choline_acetate inhibitor AChE Inhibitor (e.g., Rubreserine Analogue) inhibitor->ache Inhibits

Caption: Mechanism of action for Acetylcholinesterase (AChE) inhibitors.

References

Technical Notes & Optimization

Troubleshooting

Troubleshooting Rubreserine precipitation in aqueous solutions

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rubreserine. The information is presented...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rubreserine. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, with a focus on preventing its precipitation in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is Rubreserine and why is its solubility in aqueous solutions a concern?

Rubreserine is a red-colored o-quinone compound that is a degradation product of physostigmine, an indole alkaloid.[1][2] Its quinone structure contributes to its potential biological activity but also to its hydrophobicity, which can lead to poor solubility and precipitation in aqueous solutions.[3] This can be a significant issue in experimental settings, affecting the accuracy and reproducibility of results.

Q2: What are the key factors that influence the solubility and stability of Rubreserine in aqueous solutions?

The solubility and stability of Rubreserine, similar to its parent compound physostigmine, are significantly influenced by several factors:

  • pH: Physostigmine is a tertiary amine with a pKa of approximately 7.9, meaning its ionization state and, consequently, its solubility are highly pH-dependent.[4][5] It is more soluble in acidic conditions where it is protonated. The degradation of physostigmine is minimized at a pH of 3.4.[6] While specific data for Rubreserine is limited, it is expected to exhibit similar pH-dependent solubility.

  • Temperature: Higher temperatures can increase the rate of degradation of physostigmine and its analogs.[1]

  • Light and Air: Exposure to light and air can accelerate the degradation of physostigmine to colored products like Rubreserine.[1]

  • Concentration: As with any compound, exceeding the solubility limit at a given temperature and pH will lead to precipitation.

Troubleshooting Guide: Rubreserine Precipitation

This guide provides a systematic approach to troubleshooting and preventing the precipitation of Rubreserine in your experiments.

Problem: Rubreserine precipitates immediately upon addition to an aqueous solution.

Possible Causes:

  • The concentration of Rubreserine exceeds its solubility limit in the chosen aqueous medium.

  • The pH of the aqueous solution is not optimal for Rubreserine solubility.

  • The temperature of the solution is affecting solubility.

Solutions:

  • Optimize Solution pH:

    • Recommendation: Prepare your aqueous solution at a slightly acidic pH (e.g., pH 3.0-5.0) to enhance the solubility of Rubreserine.

    • Protocol: Use a suitable buffer system to maintain the desired pH. Citrate or acetate buffers are common choices in this pH range. Verify the final pH of your solution after all components have been added.

  • Prepare a Concentrated Stock Solution in an Organic Solvent:

    • Recommendation: Dissolve Rubreserine in a water-miscible organic solvent like DMSO or ethanol to create a high-concentration stock solution.[7] This stock can then be diluted into your aqueous experimental medium.

    • Protocol:

      • Dissolve Rubreserine in 100% DMSO to a concentration of 10-50 mM.

      • Ensure the stock solution is fully dissolved. Gentle warming (to no more than 37°C) and vortexing can be used.

      • Add the stock solution to your aqueous medium dropwise while gently vortexing to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.

      • The final concentration of the organic solvent in your experimental medium should be kept to a minimum (ideally ≤1%) to avoid off-target effects.

  • Control Temperature:

    • Recommendation: Prepare your solutions at room temperature. Avoid excessive heating, which can accelerate degradation.[1]

Problem: Rubreserine precipitates over time during incubation.

Possible Causes:

  • Changes in pH of the medium during the experiment (e.g., due to cellular metabolism).

  • Degradation of Rubreserine to less soluble products.

  • Interaction with components of the experimental medium.

Solutions:

  • Use a Buffered System:

    • Recommendation: Ensure your experimental medium is adequately buffered to resist pH changes.

  • Incorporate Solubilizing Excipients:

    • Recommendation: The use of cyclodextrins or non-ionic surfactants can help maintain the solubility of hydrophobic compounds in aqueous solutions over time.[8][9]

    • Cyclodextrins (e.g., HP-β-CD): These molecules have a hydrophobic interior that can encapsulate hydrophobic drugs, while their hydrophilic exterior keeps the complex in solution.[2][10]

    • Surfactants (e.g., Pluronic F127): These can form micelles that entrap the hydrophobic compound, preventing precipitation.[9]

    • Protocol (for Cyclodextrin use):

      • Determine the appropriate concentration of cyclodextrin for your experiment (typically in the low millimolar range).

      • Dissolve the cyclodextrin in your aqueous buffer.

      • Prepare a concentrated stock of Rubreserine in an organic solvent (e.g., DMSO).

      • Add the Rubreserine stock solution to the cyclodextrin-containing buffer while vortexing.

Data Presentation

The following table summarizes the key physicochemical properties of physostigmine, the parent compound of Rubreserine, which can provide insights into the behavior of Rubreserine.

PropertyValueReference
Physostigmine pKa 7.9[4][5]
Optimal pH for Physostigmine Stability 3.4[6]
Solubility of Physostigmine in Water Slightly soluble[1]
Solvents for Physostigmine Alcohol, Benzene, Chloroform, Oils[1]
Rubreserine Solubility Soluble in DMSO

Experimental Protocols

Protocol for Preparing a Rubreserine Solution with Enhanced Stability

This protocol incorporates pH control and the use of a co-solvent to minimize precipitation.

Materials:

  • Rubreserine powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, purified water

  • Citrate buffer components (Citric acid and Sodium citrate) or a pre-made buffer solution (pH 4.0)

  • Sterile, polypropylene tubes

  • Vortex mixer

Procedure:

  • Prepare the Aqueous Buffer:

    • Prepare a 10 mM citrate buffer at pH 4.0.

    • Filter-sterilize the buffer using a 0.22 µm filter.

  • Prepare a Concentrated Rubreserine Stock Solution:

    • In a sterile polypropylene tube, weigh out the required amount of Rubreserine powder.

    • Add anhydrous DMSO to achieve a stock concentration of 20 mM.

    • Vortex thoroughly until the Rubreserine is completely dissolved. Gentle warming to 37°C can be applied if necessary.

  • Prepare the Final Working Solution:

    • Dispense the required volume of the pH 4.0 citrate buffer into a sterile tube.

    • While gently vortexing the buffer, add the required volume of the 20 mM Rubreserine stock solution dropwise to achieve the desired final concentration.

    • Ensure the final DMSO concentration in the working solution is below 1%.

  • Storage and Handling:

    • Use the prepared solution immediately for best results.

    • If short-term storage is necessary, protect the solution from light and store at 2-8°C.

    • Visually inspect for any signs of precipitation before use.

Visualizations

Physostigmine Degradation Pathway

The following diagram illustrates the degradation of physostigmine to Rubreserine. This process is typically initiated by hydrolysis of the carbamate group to form eseroline, which is then oxidized to the o-quinone structure of Rubreserine.

Physostigmine_Degradation Physostigmine Physostigmine Eseroline Eseroline (intermediate) Physostigmine->Eseroline  Hydrolysis (+H₂O) Rubreserine Rubreserine (o-quinone) Eseroline->Rubreserine  Oxidation (-2H⁺, -2e⁻)

Physostigmine degradation to Rubreserine.

Troubleshooting Workflow for Rubreserine Precipitation

This workflow provides a logical sequence of steps to address precipitation issues.

Troubleshooting_Workflow Start Precipitation Observed Check_pH Is the solution pH in the optimal range (3.0-5.0)? Start->Check_pH Adjust_pH Adjust pH using an acidic buffer Check_pH->Adjust_pH No Use_Cosolvent Was a co-solvent (e.g., DMSO) used for a stock solution? Check_pH->Use_Cosolvent Yes Adjust_pH->Check_pH Prepare_Stock Prepare a concentrated stock in DMSO and dilute Use_Cosolvent->Prepare_Stock No Consider_Excipients Is precipitation occurring over time? Use_Cosolvent->Consider_Excipients Yes Prepare_Stock->Consider_Excipients Add_Excipients Incorporate solubilizing agents (e.g., cyclodextrins, surfactants) Consider_Excipients->Add_Excipients Yes Success Precipitation Resolved Consider_Excipients->Success No Add_Excipients->Success

A step-by-step guide to resolving Rubreserine precipitation.

Relationship between pH and Amine Solubility

This diagram illustrates the general principle that the solubility of an amine-containing compound like physostigmine (and likely Rubreserine) is dependent on the pH of the solution.

pH_Solubility_Relationship cluster_pH Solution pH cluster_Form Predominant Form of Amine cluster_Solubility Aqueous Solubility Low_pH Low pH (Acidic) Protonated Protonated (Charged) Low_pH->Protonated Favors High_pH High pH (Alkaline) Free_Base Free Base (Neutral) High_pH->Free_Base Favors High_Solubility Higher Solubility Protonated->High_Solubility Leads to Low_Solubility Lower Solubility Free_Base->Low_Solubility Leads to

The effect of pH on the solubility of amine compounds.

References

Optimization

Technical Support Center: Optimizing Rubreserine Concentration for In Vitro Antiparasitic Assays

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Rubreserine concentration in in vitro an...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Rubreserine concentration in in vitro antiparasitic assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Rubreserine against parasites?

A1: Rubreserine's primary mechanism of action against apicomplexan parasites is the inhibition of folate biosynthesis. It specifically targets the glutamine amidotransferase (GAT) activity of the bifunctional enzyme aminodeoxychorismate synthase (ADCS), a key player in the synthesis of para-aminobenzoic acid (pABA), a precursor of folate.[1][2] By disrupting this pathway, Rubreserine depletes the parasite's supply of essential folate cofactors, which are necessary for DNA synthesis and amino acid metabolism, ultimately leading to growth inhibition.[1][2]

Q2: What is the known antiparasitic spectrum of Rubreserine?

A2: In vitro studies have demonstrated Rubreserine's efficacy against several apicomplexan parasites. It is particularly potent against the malaria parasite, Plasmodium falciparum, and the causative agent of toxoplasmosis, Toxoplasma gondii.[1][2] While its activity against other parasites like Leishmania and Trypanosoma has not been extensively reported in publicly available literature, its mechanism of targeting a conserved pathway suggests potential for broader antiparasitic activity that warrants further investigation.

Q3: Is Rubreserine a cholinesterase inhibitor like its parent compound, physostigmine?

A3: No, pharmacological studies have shown that Rubreserine is a poor inhibitor of cholinesterase, unlike its precursor physostigmine.[1] This indicates a different primary mechanism of action for its antiparasitic effects.

Q4: How should I prepare and store Rubreserine stock solutions?

A4: It is recommended to dissolve Rubreserine in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to prepare a high-concentration stock solution. To maintain its stability, store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. When preparing working dilutions for your assays, dilute the stock solution in the appropriate culture medium. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the assay is kept low (typically ≤0.5%) to avoid any solvent-induced toxicity to the parasites or host cells.

Q5: How do I calculate the Selectivity Index (SI) for Rubreserine?

A5: The Selectivity Index (SI) is a critical parameter that indicates the therapeutic window of a compound. It is calculated by dividing the cytotoxic concentration 50% (CC50) against a mammalian cell line by the inhibitory concentration 50% (IC50) against the parasite:

SI = CC50 (Mammalian Cells) / IC50 (Parasite)

A higher SI value is desirable as it signifies greater selectivity for the parasite over host cells.

Data Presentation

Table 1: Summary of In Vitro Antiparasitic Activity of Rubreserine

Parasite SpeciesAssay TypeIC50 (µM)Reference
Plasmodium falciparumIntraerythrocytic growth inhibition1.0 ± 0.04[1]
Toxoplasma gondiiProliferation assay20[2]
Leishmania spp.Not availableNot available
Trypanosoma spp.Not availableNot available

Table 2: Cytotoxicity of Rubreserine against Mammalian Cell Lines (Template)

Cell LineAssay TypeCC50 (µM)Reference
Vero (Monkey Kidney Epithelial)e.g., MTT, ResazurinTo be determined
HepG2 (Human Liver Cancer)e.g., MTT, ResazurinTo be determined
HEK293 (Human Embryonic Kidney)e.g., MTT, ResazurinTo be determined

Experimental Protocols

Protocol 1: Plasmodium falciparum SYBR Green I-Based In Vitro Drug Susceptibility Assay

This protocol is adapted from standard SYBR Green I-based fluorescence assays for determining the IC50 of antimalarial compounds.

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Complete culture medium (e.g., RPMI 1640 with L-glutamine, HEPES, hypoxanthine, AlbuMAX II, and gentamycin)

  • Human red blood cells (O+)

  • Rubreserine stock solution (in DMSO)

  • 96-well black, clear-bottom microplates

  • SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I)

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)

Procedure:

  • Drug Dilution: Prepare a serial dilution of Rubreserine in complete culture medium in a separate 96-well plate. The final DMSO concentration should not exceed 0.5%. Include a no-drug control (medium with DMSO only) and a positive control (a known antimalarial drug).

  • Parasite Culture Preparation: Adjust the synchronized ring-stage parasite culture to a final parasitemia of 0.5% and a hematocrit of 2% in complete culture medium.

  • Plate Seeding: Add 100 µL of the parasite culture to each well of the 96-well plate containing 100 µL of the drug dilutions.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified gas mixture (5% CO₂, 5% O₂, 90% N₂).

  • Lysis and Staining: After incubation, add 100 µL of SYBR Green I lysis buffer to each well.

  • Incubation (Staining): Incubate the plate in the dark at room temperature for 1-2 hours.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of parasite growth inhibition against the log of the drug concentration using a non-linear regression analysis.

Mandatory Visualization

Folate_Biosynthesis_Pathway_Inhibition Inhibition of Folate Biosynthesis in Apicomplexa by Rubreserine cluster_chorismate Chorismate Pathway cluster_folate Folate Biosynthesis Chorismate Chorismate ADCS Aminodeoxychorismate Synthase (ADCS) Chorismate->ADCS pABA p-Aminobenzoate (pABA) ADCS->pABA Glutamine Amidotransferase (GAT) DHPS Dihydropteroate Synthase (DHPS) pABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Tetrahydrofolate Tetrahydrofolate DHFR->Tetrahydrofolate Dihydrofolate->DHFR DNA_Synthesis DNA Synthesis & Amino Acid Metabolism Tetrahydrofolate->DNA_Synthesis Rubreserine Rubreserine Rubreserine->ADCS Inhibition Troubleshooting_Workflow Troubleshooting Workflow for In Vitro Antiparasitic Assays Start Unexpected Assay Results Check_Reagents Check Reagent Integrity (Compound, Media, Buffers) Start->Check_Reagents Check_Cells Verify Cell/Parasite Health & Density Start->Check_Cells Check_Protocol Review Assay Protocol (Concentrations, Volumes, Times) Start->Check_Protocol Data_Analysis Re-evaluate Data Analysis (Controls, Curve Fitting) Check_Reagents->Data_Analysis Check_Cells->Data_Analysis Check_Protocol->Data_Analysis Problem_Solved Problem Resolved Data_Analysis->Problem_Solved Issue Identified Further_Investigation Further Investigation Needed Data_Analysis->Further_Investigation Issue Persists

References

Troubleshooting

Technical Support Center: Identifying and Mitigating Off-Target Effects of Rubreserine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential off-target effects o...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential off-target effects of Rubreserine in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known primary mechanism of action for Rubreserine?

A1: Rubreserine is known to inhibit the glutamine amidotransferase activity of the bifunctional enzyme glutamine amidotransferase/aminodeoxychorismate synthase (GAT-ADCS).[1] This enzyme is crucial for the synthesis of p-aminobenzoate (PABA), a precursor for folate biosynthesis.[1] Therefore, Rubreserine's primary on-target effect is the disruption of the folate synthesis pathway.

Q2: Why should I be concerned about off-target effects with Rubreserine?

Q3: What are some common indicators of off-target effects in my experiments?

A3: Common indicators include:

  • Unexpected Phenotypes: Observing a cellular effect that is not readily explained by the known function of the primary target (folate synthesis).

  • Inconsistent Dose-Response: The potency of Rubreserine in producing a phenotype does not correlate with its IC50 for GAT-ADCS inhibition.

  • Discrepancies with Other Inhibitors: A structurally different inhibitor of GAT-ADCS does not produce the same phenotype as Rubreserine.

Q4: What general strategies can I employ to mitigate off-target effects?

A4: Mitigation strategies include:

  • Dose-Response Analysis: Use the lowest effective concentration of Rubreserine that engages the primary target without inducing known off-target effects.

  • Use of Orthogonal Approaches: Confirm findings using genetic approaches (e.g., siRNA or CRISPR-mediated knockdown/knockout of the primary target) that do not involve a small molecule.

  • Structurally Unrelated Inhibitors: Use a different chemical scaffold that targets the same primary enzyme to see if the phenotype is recapitulated.

  • Rescue Experiments: For Rubreserine, supplementing the media with p-aminobenzoate or 5-formyltetrahydrofolate can help rescue the on-target effects, isolating the off-target phenomena.[1]

Troubleshooting Guides

Issue 1: Unexpected or Inconsistent Phenotypic Results

You are observing a cellular phenotype that is not consistent with the known role of folate biosynthesis.

Troubleshooting Workflow:

A Unexpected Phenotype Observed B Confirm Rubreserine Identity and Purity (LC-MS, NMR) A->B C Perform Dose-Response Curve Analysis B->C D Does Phenotype Potency Correlate with On-Target IC50? C->D E Use Structurally Unrelated GAT-ADCS Inhibitor D->E No G Perform Rescue Experiment (add pABA or Folate) D->G Yes F Does Unrelated Inhibitor Recapitulate Phenotype? E->F J Suspect Off-Target Effect E->J Yes F->G No I Strong Evidence for On-Target Effect F->I Yes H Is Phenotype Rescued? G->H H->I Yes H->J No K Proceed to Off-Target Identification Assays J->K

Caption: Troubleshooting workflow for unexpected phenotypic results.

Detailed Troubleshooting Steps:

  • Verify Compound Integrity: Ensure the identity and purity of your Rubreserine stock using methods like Liquid Chromatography-Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Establish a Dose-Response Relationship: Determine the concentration range over which Rubreserine produces the unexpected phenotype. Compare this to the known IC50 for GAT-ADCS (approximately 8 µM for the plant enzyme).[1] A significant deviation may suggest an off-target effect.

  • Employ a Control Compound: Use a structurally different inhibitor of GAT-ADCS. If this compound does not produce the same phenotype, it strengthens the hypothesis of a Rubreserine-specific off-target effect.

  • Conduct a Rescue Experiment: Supplement the cell culture medium with p-aminobenzoate (PABA) or 5-formyltetrahydrofolate. If the phenotype is not reversed, it is likely independent of the folate pathway and thus an off-target effect.[1]

  • Initiate Off-Target Identification: If the above steps point towards an off-target effect, proceed with broader profiling assays as detailed in the experimental protocols below.

Issue 2: High Background or Non-Specific Signal in In-Vitro Assays (e.g., Kinase Assays)

You are screening Rubreserine in an in-vitro assay (such as a kinase panel) and observe a high background signal or activity in your negative controls.

Troubleshooting Steps:

  • Compound Autofluorescence/Interference: Run a control with Rubreserine alone (no enzyme or substrate) to check for intrinsic fluorescence or interference with the detection method (e.g., luminescence).

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes.[4] Perform the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100) to disrupt potential aggregates.[4]

  • Reagent Contamination: Ensure that buffers and reagents are not contaminated with ATP or other substances that could interfere with the assay readout.[5]

  • Run Counter-Screens: Omit key components of the reaction (e.g., the enzyme or ATP) to pinpoint where the interference is occurring.[4]

Data Presentation

Quantitative data from off-target identification experiments should be summarized for clear interpretation. Below are template tables for presenting data from kinase profiling and gene expression analysis.

Table 1: Kinase Profiling of Rubreserine

Kinase TargetRubreserine IC50 (µM)On-Target (GAT-ADCS) IC50 (µM)Selectivity Ratio (Off-Target IC50 / On-Target IC50)Notes
Hypothetical Kinase 11581.875Potential off-target
Hypothetical Kinase 25086.25Moderate selectivity
Hypothetical Kinase 3>1008>12.5High selectivity

Table 2: Gene Expression Changes Induced by Rubreserine

GeneFunctionFold Change (Rubreserine vs. Vehicle)p-valueOn-Target Pathway Related?
DHFRFolate Metabolism-2.5<0.01Yes
TYMSFolate Metabolism-2.1<0.01Yes
Hypothetical Gene AStress Response3.2<0.01No (Potential Off-Target)
Hypothetical Gene BCell Cycle Regulation-1.8<0.05No (Potential Off-Target)

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method to verify if a compound binds to its target in intact cells. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[6]

Workflow Diagram:

A 1. Cell Treatment (Vehicle vs. Rubreserine) B 2. Heat Shock (Apply Temperature Gradient) A->B C 3. Cell Lysis (Freeze-Thaw Cycles) B->C D 4. Separate Fractions (Centrifuge to pellet aggregates) C->D E 5. Collect Supernatant (Soluble Protein Fraction) D->E F 6. Protein Analysis (Western Blot for Target Protein) E->F G 7. Data Analysis (Plot Soluble Protein vs. Temperature) F->G H Generate Melt Curves & Determine Tm Shift G->H

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Methodology:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with either vehicle (e.g., DMSO) or a desired concentration of Rubreserine for a specified time (e.g., 1-2 hours) at 37°C.

  • Heating: After treatment, wash and resuspend the cells in a buffer like PBS. Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of different temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[7]

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[8]

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[8]

  • Sample Preparation for Analysis: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration of each sample.

  • Western Blotting: Separate the proteins from the soluble fraction by SDS-PAGE and transfer to a membrane. Probe with a primary antibody specific for the target protein (e.g., GAT-ADCS) and a suitable loading control.

  • Data Analysis: Quantify the band intensities. For each treatment condition, plot the percentage of soluble protein (normalized to the unheated control) against the temperature. A shift in the melting temperature (Tm) between the vehicle and Rubreserine-treated samples indicates target engagement.[8]

Protocol 2: Kinase Profiling using NanoBRET™ Target Engagement Assay

This protocol is adapted for identifying potential kinase off-targets in live cells. It measures the displacement of a fluorescent tracer from a NanoLuc®-tagged kinase by a test compound.[9]

Methodology:

  • Cell Preparation: Transfect cells (e.g., HEK293T) with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase. Allow 18-24 hours for expression.[10]

  • Assay Plate Setup: Harvest the transfected cells and resuspend them in Opti-MEM. Dispense the cells into a white, 384-well assay plate.

  • Compound and Tracer Addition: Add serial dilutions of Rubreserine to the wells. Then, add the specific NanoBRET™ kinase tracer at its predetermined optimal concentration.[10] Include vehicle-only (0% inhibition) and a known inhibitor (100% inhibition) as controls.

  • Equilibration: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the compound and tracer to reach binding equilibrium within the cells.[10]

  • Detection: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor. Immediately measure the donor emission (450 nm) and acceptor emission (610 nm) using a plate reader equipped with the appropriate filters.[10]

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the Rubreserine concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: Gene Expression Profiling using Microarray

This protocol provides a general workflow for identifying changes in gene expression induced by Rubreserine treatment.

Methodology:

  • Cell Treatment and RNA Extraction: Culture cells to a desired confluency and treat with Rubreserine or vehicle control for a relevant time period (e.g., 6, 12, or 24 hours). Harvest the cells and extract total RNA using a high-quality RNA isolation kit. Assess RNA quality and quantity.

  • cDNA Synthesis and Labeling: Synthesize first-strand cDNA from the total RNA using reverse transcriptase. Subsequently, synthesize second-strand cDNA. In the in vitro transcription step, incorporate labeled nucleotides (e.g., biotin) to generate labeled cRNA.

  • Hybridization: Fragment the labeled cRNA and hybridize it to a gene expression microarray (e.g., Affymetrix GeneChip™) for approximately 16 hours at 45°C.[11]

  • Washing and Staining: Wash the microarray to remove non-specifically bound cRNA. Stain the array with a fluorescently tagged molecule (e.g., streptavidin-phycoerythrin) that binds to the labeled cRNA.

  • Scanning and Data Acquisition: Scan the microarray using a high-resolution scanner to detect the fluorescence intensity at each probe.

  • Data Analysis: Process the raw image data to quantify the expression level for each gene. Perform statistical analysis (e.g., t-test or ANOVA) to identify genes that are differentially expressed between Rubreserine- and vehicle-treated samples. Apply a fold-change cutoff and a p-value or False Discovery Rate (FDR) threshold to determine significance.

Hypothetical Off-Target Signaling Pathway

Rubreserine, as a quinonoid compound, could potentially interact with kinases due to the presence of electron-rich and electron-deficient centers that can form interactions within an ATP-binding pocket. If kinase profiling were to identify a stress-activated protein kinase (e.g., a MAPK family member) as a potential off-target, it could lead to the following downstream effects.

cluster_0 Hypothetical Off-Target Pathway Rubreserine Rubreserine Kinase Stress-Activated Kinase (e.g., p38 MAPK) Rubreserine->Kinase Inhibition/Activation TF Transcription Factor (e.g., ATF2) Kinase->TF Phosphorylation Gene Gene Expression (Stress Response Genes) TF->Gene Regulation Phenotype Unexpected Phenotype (e.g., Apoptosis, Inflammation) Gene->Phenotype

Caption: Hypothetical signaling pathway activated by an off-target kinase interaction.

References

Troubleshooting

How to store Rubreserine stock solutions to maintain stability

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, use, and troubleshooting of experiments involving Rubreserine. Frequently Ask...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, use, and troubleshooting of experiments involving Rubreserine.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing solid Rubreserine?

For optimal stability, solid Rubreserine powder should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), it is best to store the solid powder at -20°C.[1]

Q2: How should I prepare and store Rubreserine stock solutions?

Rubreserine is soluble in dimethyl sulfoxide (DMSO).[1] Stock solutions should be prepared in high-quality, anhydrous DMSO. For short-term storage (days to weeks), aliquoted stock solutions can be stored at 0-4°C. For long-term storage (months), it is highly recommended to store aliquots at -20°C to minimize degradation.[1] Avoid repeated freeze-thaw cycles.

Q3: What is the known mechanism of action for Rubreserine?

Rubreserine functions as an inhibitor of the glutamine amidotransferase activity of a bifunctional enzyme known as glutamine amidotransferase/aminodeoxychorismate synthase (GAT-ADCS). This enzyme is a key component of the folate biosynthesis pathway in plants and apicomplexan parasites, such as Toxoplasma gondii and Plasmodium falciparum. By inhibiting GAT-ADCS, Rubreserine disrupts the synthesis of p-aminobenzoate (pABA), a precursor to folate, thereby impeding DNA synthesis and repair, and ultimately inhibiting cell growth.

Stability of Rubreserine Stock Solutions

While specific quantitative degradation data for Rubreserine in DMSO over time is not extensively available in public literature, the following table summarizes the general stability recommendations based on supplier information. Researchers are advised to perform their own stability assessments for long-term experiments where precise concentration is critical.

Storage ConditionSolventDurationRecommendation
0-4°CDMSOShort-term (Days to Weeks)Suitable for immediate and near-term use.
-20°CDMSOLong-term (Months)Recommended for archival storage. Aliquot to avoid repeated freeze-thaw cycles.

Note: Rubreserine is known to be a decomposition product of physostigmine (eserine) and its formation is accelerated at a pH greater than 7. While DMSO is aprotic, the presence of water can facilitate degradation. It is crucial to use anhydrous DMSO and minimize exposure to moisture and light.

Experimental Protocol: GAT-ADCS Inhibition Assay

This protocol describes a method to determine the inhibitory effect of Rubreserine on the glutamine amidotransferase (GAT) activity of GAT-ADCS.

Materials:

  • Purified GAT-ADCS enzyme

  • Rubreserine stock solution in DMSO

  • L-glutamine

  • α-ketoglutarate

  • NADH

  • Glutamate dehydrogenase (GDH)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Reagents:

    • Prepare a series of dilutions of Rubreserine from the stock solution in the assay buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.

    • Prepare a reaction mixture containing L-glutamine, α-ketoglutarate, and NADH in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the diluted Rubreserine solutions or vehicle control (DMSO in assay buffer) to the respective wells.

    • Add the purified GAT-ADCS enzyme to all wells except the negative control.

    • Incubate the plate at the desired temperature (e.g., 37°C) for a pre-determined time (e.g., 15-30 minutes) to allow for the binding of Rubreserine to the enzyme.

  • Initiate and Monitor the Reaction:

    • Initiate the enzymatic reaction by adding the reaction mixture containing L-glutamine, α-ketoglutarate, and NADH to all wells.

    • Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time plots.

    • Determine the percent inhibition for each Rubreserine concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the Rubreserine concentration to determine the IC₅₀ value.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Inhibition Observed 1. Degraded Rubreserine: Stock solution may have degraded due to improper storage (light exposure, moisture, repeated freeze-thaw cycles).2. Incorrect Concentration: Errors in dilution calculations or pipetting.3. Inactive Enzyme: The GAT-ADCS enzyme may have lost activity.1. Prepare a fresh stock solution of Rubreserine from solid.2. Double-check all calculations and ensure pipettes are calibrated.3. Test the activity of the enzyme with a known inhibitor or by measuring its basal activity.
High Variability Between Replicates 1. Inconsistent Pipetting: Inaccurate or inconsistent volumes of enzyme, substrate, or inhibitor.2. Well-to-Well Temperature Variation: Uneven heating of the microplate.3. Incomplete Mixing: Reagents not uniformly distributed in the wells.1. Use calibrated pipettes and ensure proper technique. Prepare a master mix where possible.2. Ensure the microplate is uniformly equilibrated to the assay temperature.3. Gently mix the contents of the wells after adding all reagents.
Precipitation of Rubreserine in Assay Buffer 1. Poor Solubility: The concentration of Rubreserine exceeds its solubility limit in the aqueous assay buffer.2. High Final DMSO Concentration: The final concentration of DMSO in the assay may be too low to maintain solubility.1. Test the solubility of Rubreserine in the assay buffer at the desired concentrations beforehand. If necessary, lower the final concentration.2. Ensure the final DMSO concentration is sufficient for solubility but does not inhibit the enzyme (typically <1%).
High Background Signal 1. Contaminated Reagents: Assay buffer or other reagents may be contaminated.2. Autohydrolysis of Substrate: The substrate may be unstable and hydrolyze spontaneously.3. Interference from Rubreserine: Rubreserine may absorb light at the detection wavelength.1. Use fresh, high-quality reagents.2. Run a control without the enzyme to measure the rate of non-enzymatic substrate degradation.3. Run a control with Rubreserine but without the enzyme to check for any intrinsic absorbance.

Visualizations

Folate_Biosynthesis_Inhibition cluster_pathway Folate Biosynthesis Pathway GTP GTP Chorismate Chorismate GTP->Chorismate Multiple Steps pABA pABA Chorismate->pABA GAT-ADCS Folate Folate pABA->Folate Multiple Steps DNA_Synthesis DNA Synthesis & Repair Folate->DNA_Synthesis Rubreserine Rubreserine GAT_ADCS_Node GAT-ADCS Rubreserine->GAT_ADCS_Node Inhibition

Folate Biosynthesis Pathway Inhibition by Rubreserine.

Experimental_Workflow start Start prep_reagents Prepare Reagents (Rubreserine dilutions, Enzyme, Substrate Mix) start->prep_reagents setup_assay Set Up 96-Well Plate (Add Rubreserine/Control and Enzyme) prep_reagents->setup_assay pre_incubate Pre-incubate (Allow for Inhibitor Binding) setup_assay->pre_incubate initiate_reaction Initiate Reaction (Add Substrate Mix) pre_incubate->initiate_reaction measure_absorbance Measure Absorbance at 340 nm (Kinetic Reading) initiate_reaction->measure_absorbance analyze_data Data Analysis (Calculate Rates and IC50) measure_absorbance->analyze_data end End analyze_data->end

GAT-ADCS Inhibition Assay Workflow.

Troubleshooting_Tree start Inconsistent/Unexpected Results check_inhibitor Verify Rubreserine Integrity (Fresh Stock, Proper Storage) start->check_inhibitor check_assay Review Assay Protocol (Concentrations, Volumes, Incubation) start->check_assay check_enzyme Confirm Enzyme Activity (Positive Control) start->check_enzyme check_solubility Assess Solubility (Visual Inspection for Precipitate) start->check_solubility outcome1 Problem Resolved check_inhibitor->outcome1 outcome2 Further Investigation Needed check_inhibitor->outcome2 check_assay->outcome1 check_assay->outcome2 check_enzyme->outcome1 check_enzyme->outcome2 check_solubility->outcome1 check_solubility->outcome2

Troubleshooting Decision Tree for Rubreserine Experiments.

References

Optimization

Technical Support Center: Overcoming Poor Cellular Uptake of Rubreserine in Experiments

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cellular uptake of...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cellular uptake of Rubreserine in experimental settings. While Rubreserine's primary mechanism of action involves the inhibition of folate biosynthesis, suboptimal intracellular concentrations can lead to inconsistent or difficult-to-interpret results. This guide offers strategies to enhance cellular delivery and troubleshoot common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: My experiments with Rubreserine show a weaker-than-expected effect. Could this be due to poor cellular uptake?

A1: While poor cellular uptake can be a contributing factor for many small molecules, it's crucial to first consider Rubreserine's known mechanism of action. Rubreserine inhibits the folate biosynthesis pathway. Therefore, a diminished effect could be due to several factors unrelated to uptake, such as:

  • High folate levels in the culture medium: The presence of high concentrations of p-aminobenzoate (pABA) or downstream folate metabolites like 5-formyltetrahydrofolate can competitively overcome the inhibitory effect of Rubreserine.

  • Cell-type specific differences in folate metabolism: Different cell lines may have varying reliance on de novo folate synthesis versus folate uptake from the medium.

  • Compound instability: Ensure the stock solution of Rubreserine is properly stored and has not degraded.

If these factors have been ruled out, then investigating strategies to enhance cellular uptake is a logical next step.

Q2: How can I determine if poor cellular uptake is the primary issue in my experiments?

A2: A direct way to assess cellular uptake is to quantify the intracellular concentration of Rubreserine. This can be achieved using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) on cell lysates after incubation with the compound. A dose-response curve of intracellular concentration versus extracellular concentration can reveal if uptake is saturable or linear.

Indirectly, you can use uptake enhancement strategies as a diagnostic tool. If co-formulating Rubreserine with a delivery vehicle (e.g., liposomes) or a permeation enhancer leads to a significant increase in its biological effect at the same concentration, it strongly suggests that poor cellular uptake was a limiting factor.

Q3: What are the main strategies to improve the cellular uptake of a hydrophobic small molecule like Rubreserine?

A3: For hydrophobic compounds like Rubreserine, several strategies can be employed to enhance their delivery into cells:

  • Liposomal Encapsulation: Encapsulating Rubreserine within lipid-based vesicles (liposomes) can facilitate its entry into cells through membrane fusion or endocytosis.

  • Nanoparticle Formulation: Polymeric nanoparticles can encapsulate Rubreserine, protecting it from degradation and facilitating cellular uptake through various endocytic pathways.

  • Use of Permeation Enhancers: Certain chemical agents can transiently increase the permeability of the cell membrane, allowing for greater influx of the compound.

  • Prodrug Approach: Modifying the chemical structure of Rubreserine to create a more permeable prodrug that is intracellularly converted to the active form can also be a viable strategy.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible results with Rubreserine.

This is a common challenge that can arise from multiple sources. The following troubleshooting workflow can help identify the root cause.

FolateBiosynthesis GTP GTP Dihydropteroate Dihydropteroate GTP->Dihydropteroate Chorismate Chorismate GAT_ADCS GAT-ADCS Chorismate->GAT_ADCS pABA p-Aminobenzoate (pABA) pABA->Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate One_Carbon_Metabolism One-Carbon Metabolism (DNA, RNA, Amino Acid Synthesis) Tetrahydrofolate->One_Carbon_Metabolism Rubreserine Rubreserine Rubreserine->GAT_ADCS GAT_ADCS->pABA ExperimentalWorkflow cluster_formulation Formulation cluster_treatment Cellular Treatment cluster_analysis Analysis Rubreserine Free Rubreserine Cell_Culture Target Cell Line Rubreserine->Cell_Culture Liposome_Prep Liposome Encapsulation Liposome_Prep->Cell_Culture NP_Prep Nanoparticle Formulation NP_Prep->Cell_Culture Uptake_Assay Quantify Intracellular Rubreserine (LC-MS) Cell_Culture->Uptake_Assay Viability_Assay Assess Cytotoxicity (MTT Assay) Cell_Culture->Viability_Assay Functional_Assay Measure Biological Effect (e.g., Folate Depletion) Cell_Culture->Functional_Assay LogicDiagram cluster_uptake Potential Cause: Poor Uptake cluster_moa Potential Cause: Mechanism of Action ObservedEffect Weak/Inconsistent Biological Effect LowIntracellularConc Low Intracellular [Rubreserine] ObservedEffect->LowIntracellularConc MediaCompetition High Folate/pABA in Media ObservedEffect->MediaCompetition EnhancementHelps Delivery System Improves Effect LowIntracellularConc->EnhancementHelps RescueExperiment Exogenous Folate Rescues Phenotype MediaCompetition->RescueExperiment

Troubleshooting

Potential for Rubreserine degradation and how to prevent it

Welcome to the Technical Support Center for Rubreserine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential for Rubreserine degradation and best...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Rubreserine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential for Rubreserine degradation and best practices for its prevention. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Rubreserine and what are its common uses in research?

Rubreserine is a red-colored ortho-quinone compound. It is known to be a degradation product of physostigmine. In research, Rubreserine has been identified as an inhibitor of the glutamine amidotransferase activity of glutamine amidotransferase/aminodeoxychorismate synthase (GAT-ADCS).[1][2][3] This enzyme is a key component in the folate biosynthesis pathway in plants and apicomplexan parasites.[1][2][3] Consequently, Rubreserine is utilized in studies investigating folate metabolism and as a potential scaffold for the development of anti-parasitic drugs against organisms like Toxoplasma gondii and Plasmodium falciparum.[1][2][3]

Q2: What are the primary factors that can cause Rubreserine degradation?

The stability of Rubreserine can be compromised by several factors, including:

  • pH: Like many organic molecules, Rubreserine's stability is likely influenced by the pH of the solution. Alkaline conditions, in particular, have been noted to accelerate the degradation of its precursor, physostigmine, which can lead to the formation and subsequent degradation of Rubreserine itself.

  • Temperature: Elevated temperatures can increase the rate of chemical reactions, including the degradation of Rubreserine.

  • Light: Exposure to light, especially ultraviolet (UV) radiation, can provide the energy needed to initiate photochemical degradation reactions.

  • Oxidizing Agents: As an ortho-quinone, Rubreserine may be susceptible to oxidation, leading to the formation of various degradation products.

Q3: What are the known degradation products of Rubreserine?

When refluxed in absolute ethanol under ammonia gas, Rubreserine has been observed to degrade into two blue, isomeric products. While their formation has been documented, detailed structural elucidation and the full toxicological profiles of these degradation products are not extensively reported in publicly available literature. Further degradation can lead to the formation of a substance known as eserine brown.

Q4: How should I properly store Rubreserine to minimize degradation?

To ensure the longevity and integrity of your Rubreserine samples, adhere to the following storage guidelines:

  • Solid Form:

    • Long-term: Store at -20°C in a tightly sealed container.

    • Short-term: Storage at 0-4°C is acceptable for days to weeks.

  • In Solution (e.g., dissolved in DMSO):

    • Long-term: Aliquot into single-use volumes and store at -20°C or -80°C. This minimizes freeze-thaw cycles.

    • Short-term: Keep at 0-4°C for a few days.

  • General Precautions:

    • Protect from Light: Always store Rubreserine in a dark place or use amber vials or tubes wrapped in aluminum foil.

    • Keep Dry: Store in a desiccator to protect from moisture.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected experimental results.

Possible Cause: Degradation of your Rubreserine stock or working solutions.

Solutions:

  • Verify Storage Conditions: Ensure that your Rubreserine has been stored according to the recommended guidelines (see FAQ Q4).

  • Prepare Fresh Solutions: If you suspect degradation, prepare fresh working solutions from a new aliquot of your stock. If the issue persists, consider using a fresh vial of solid Rubreserine.

  • Assess Purity: If possible, assess the purity of your Rubreserine solution using an analytical technique like High-Performance Liquid Chromatography (HPLC). The appearance of new peaks or a decrease in the area of the main Rubreserine peak can indicate degradation.

Issue 2: Appearance of a blue discoloration in your Rubreserine solution.

Possible Cause: This is a visual indicator of Rubreserine degradation into its blue, isomeric products.

Solutions:

  • Discard the Solution: Do not use the discolored solution for your experiments, as the presence of degradation products can lead to inaccurate and unreliable results.

  • Review Experimental Conditions: This color change suggests that your experimental conditions (e.g., pH, temperature, light exposure) are promoting degradation. Consider the following adjustments:

    • pH: If your protocol allows, ensure your buffers are within a neutral or slightly acidic pH range.

    • Temperature: Perform experiments at the lowest feasible temperature. If elevated temperatures are necessary, minimize the duration of exposure.

    • Light: Protect your experimental setup from light by using amber-colored labware or by covering it with aluminum foil.

Experimental Protocols

Protocol 1: Forced Degradation Study of Rubreserine

This protocol is designed to intentionally degrade Rubreserine under various stress conditions to identify potential degradation products and assess its stability.

Materials:

  • Rubreserine

  • HPLC-grade methanol

  • HPLC-grade water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate buffer (pH 7.4)

  • HPLC system with a UV detector

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Rubreserine in methanol.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours.

    • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Incubate 1 mL of the stock solution at 80°C for 48 hours.

    • Photodegradation: Expose 1 mL of the stock solution to UV light (254 nm) for 48 hours.

  • Sample Analysis:

    • Before and after the stress treatments, dilute an aliquot of each sample with the mobile phase to a suitable concentration (e.g., 100 µg/mL).

    • Analyze the samples by HPLC to observe the formation of degradation products and the decrease in the parent Rubreserine peak.

Protocol 2: HPLC Method for Quantification of Rubreserine and its Degradation Products

This is a general-purpose Reverse-Phase HPLC (RP-HPLC) method that can be optimized for the analysis of Rubreserine and its degradation products.

Chromatographic Conditions:

ParameterRecommended Condition
Column C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A gradient of Acetonitrile and Water (with 0.1% Formic Acid)
Flow Rate 1.0 mL/min
Detection Wavelength Monitor at multiple wavelengths based on the UV-Vis spectra of Rubreserine and its degradation products (e.g., 280 nm, 480 nm, and a wavelength in the blue region for the degradation products).
Injection Volume 20 µL
Column Temperature 30°C

Method Validation (as per ICH guidelines):

  • Specificity: Analyze stressed samples to ensure the method can separate Rubreserine from its degradation products and any excipients.

  • Linearity: Prepare a series of standard solutions of Rubreserine at different concentrations to establish a linear relationship between concentration and peak area.

  • Accuracy: Perform recovery studies by spiking a known amount of Rubreserine into a placebo mixture.

  • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of Rubreserine that can be reliably detected and quantified.

Data Presentation

The following tables provide a template for summarizing quantitative data from Rubreserine stability studies. The values presented are for illustrative purposes and should be determined experimentally for your specific samples and conditions.

Table 1: Effect of pH on Rubreserine Stability at 25°C

pHHalf-life (t½) in hours (Illustrative)
3.072
5.096
7.448
9.012

Table 2: Effect of Temperature on Rubreserine Stability at pH 7.4

Temperature (°C)Degradation Rate Constant (k) in hr⁻¹ (Illustrative)
40.001
250.015
370.045
600.150

Table 3: Photodegradation of Rubreserine

Light SourceExposure Duration (hours)Percent Degradation (Illustrative)
UV (254 nm)2460%
Visible Light4815%

Visualizations

Below are diagrams illustrating key concepts related to Rubreserine.

cluster_0 Folate Biosynthesis Pathway Chorismate Chorismate GAT_ADCS GAT-ADCS Chorismate->GAT_ADCS Glutamine ADC Aminodeoxychorismate pABA p-Aminobenzoate ADC->pABA DHF Dihydrofolate pABA->DHF Dihydropterin pyrophosphate THF Tetrahydrofolate DHF->THF GAT_ADCS->ADC DHPS DHPS DHFR DHFR Rubreserine Rubreserine Rubreserine->GAT_ADCS Inhibition

Caption: Rubreserine's inhibitory action on the Folate Biosynthesis Pathway.

cluster_1 Experimental Workflow for Rubreserine Stability Assessment Start Prepare Rubreserine Stock Solution Stress Apply Stress Conditions (pH, Temp, Light) Start->Stress Sample Collect Samples at Time Points Stress->Sample HPLC HPLC Analysis (Quantify Rubreserine & Degradants) Sample->HPLC Data Data Analysis (Kinetics, Half-life) HPLC->Data End Determine Stability Profile Data->End cluster_2 Logical Relationship of Factors Affecting Rubreserine Degradation Rubreserine Stable Rubreserine Degradation Degraded Rubreserine (Blue Isomers, etc.) Rubreserine->Degradation Degradation Pathways High_pH High pH High_pH->Degradation High_Temp High Temperature High_Temp->Degradation Light Light Exposure Light->Degradation Oxidants Oxidizing Agents Oxidants->Degradation

References

Optimization

Technical Support Center: Managing High Background Signals in Rubreserine Fluorescence Assays

The following troubleshooting guide and FAQs are based on general principles of fluorescence-based enzyme assays and known properties of related compounds. This information is intended to be a helpful resource but should...

Author: BenchChem Technical Support Team. Date: December 2025

The following troubleshooting guide and FAQs are based on general principles of fluorescence-based enzyme assays and known properties of related compounds. This information is intended to be a helpful resource but should be adapted and validated carefully for any specific experimental setup involving Rubreserine.

Troubleshooting High Background Signals

High background fluorescence can significantly reduce the sensitivity and accuracy of an assay, making it difficult to distinguish the true signal from noise. This guide provides a systematic approach to identifying and mitigating common sources of high background in fluorescence assays that may be applicable to experiments involving Rubreserine.

Table 1: Summary of Potential Causes and Solutions for High Background Fluorescence

Potential Cause Recommended Action
Reagent-Related Issues
Autofluorescence of Rubreserine or other assay componentsRun a "no-enzyme" control to quantify the intrinsic fluorescence of Rubreserine and other reagents. Subtract this background from all measurements. Consider using red-shifted fluorescent probes if autofluorescence is a major issue.
Substrate (e.g., Acetylcholine) degradationPrepare substrate solutions fresh for each experiment. Store stock solutions as recommended to prevent spontaneous hydrolysis.
Contaminated buffers or reagentsUse high-purity, sterile reagents and water. Filter-sterilize buffers if necessary.
Suboptimal reagent concentrationsTitrate the concentrations of Rubreserine and acetylcholinesterase to find the optimal balance between signal and background.
Procedural Issues
Well-to-well crosstalkUse black, opaque microplates to minimize light leakage between wells. Avoid overfilling wells.
Inadequate washing steps (for cell-based assays)Optimize the number and duration of washing steps to remove unbound fluorescent molecules without detaching cells.
Incorrect incubation timesOptimize incubation times to ensure sufficient product formation without excessive background accumulation.
Instrumentation & Data Analysis Issues
Incorrect instrument settingsUse appropriate excitation and emission filters for your fluorophore. Optimize the gain setting to maximize signal without saturating the detector.
Failure to subtract backgroundAlways include appropriate blank and control wells in your experimental design. Subtract the average fluorescence of the blank wells from all other readings.

Frequently Asked Questions (FAQs)

Q1: My blank wells (containing all reagents except the enzyme) show high fluorescence. What could be the cause?

A1: High fluorescence in blank wells is a clear indicator of background signal originating from your reagents or the assay plate itself. Potential causes include:

  • Intrinsic fluorescence of Rubreserine: Rubreserine is a colored compound, and many colored compounds exhibit some level of fluorescence.

  • Contaminated reagents: Buffers, solvents, or other additives may contain fluorescent impurities.

  • Degraded substrate: If the substrate for the reaction that produces Rubreserine is unstable, it may spontaneously break down and form the fluorescent product.

  • Autofluorescent microplates: Some plastic microplates can exhibit autofluorescence. It is recommended to use black plates specifically designed for fluorescence assays.

Q2: How can I determine the optimal concentrations of Rubreserine and acetylcholinesterase for my assay?

A2: A checkerboard titration is the best approach to determine the optimal concentrations. This involves testing a range of enzyme concentrations against a range of substrate (the precursor to Rubreserine) concentrations. The goal is to find the combination that yields the highest signal-to-background ratio.

Table 2: Example of a Checkerboard Titration Setup

[Substrate] 1 [Substrate] 2 [Substrate] 3 [Substrate] 4
[Enzyme] 1 S/B RatioS/B RatioS/B RatioS/B Ratio
[Enzyme] 2 S/B RatioS/B RatioS/B RatioS/B Ratio
[Enzyme] 3 S/B RatioS/B RatioS/B RatioS/B Ratio
[Enzyme] 4 S/B RatioS/B RatioS/B RatioS/B Ratio

S/B Ratio = Signal-to-Background Ratio

Q3: Can the test compounds I am screening for acetylcholinesterase inhibition be a source of high background?

A3: Yes, test compounds themselves can be a significant source of interference. They may be inherently fluorescent at the excitation and emission wavelengths used in your assay. To account for this, you should always run a control well containing the test compound in the assay buffer without the enzyme or substrate.

Experimental Protocols

As a specific, validated protocol for a Rubreserine-based fluorescence assay for acetylcholinesterase could not be located, a general protocol for a fluorescence-based enzyme assay is provided below. This should be adapted and thoroughly optimized for your specific experimental conditions.

General Protocol for a Fluorescence-Based Acetylcholinesterase Assay

  • Reagent Preparation:

    • Prepare a stock solution of the substrate (e.g., a precursor that is converted to Rubreserine by AChE) in a suitable buffer.

    • Prepare a stock solution of acetylcholinesterase in an appropriate buffer.

    • Prepare the assay buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Assay Procedure (96-well plate format):

    • Add 50 µL of assay buffer to all wells.

    • Add 10 µL of test compound dilutions or vehicle control to the appropriate wells.

    • Add 20 µL of the acetylcholinesterase solution to all wells except the "no-enzyme" blank wells. Add 20 µL of assay buffer to the blank wells.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).

    • Initiate the reaction by adding 20 µL of the substrate solution to all wells.

    • Measure the fluorescence at appropriate time points using a microplate reader with the optimized excitation and emission wavelengths for Rubreserine.

Visualizations

Since a specific signaling pathway for a Rubreserine-based assay is not defined, a generalized workflow for troubleshooting high background signals and the canonical acetylcholinesterase signaling pathway are presented below.

Troubleshooting_Workflow cluster_reagents Reagent Troubleshooting cluster_procedure Procedural Optimization cluster_instrumentation Instrumentation & Data Analysis start High Background Signal Detected reagent_check Check Reagents start->reagent_check procedure_check Review Assay Procedure start->procedure_check instrument_check Verify Instrument Settings start->instrument_check autofluorescence Run 'No-Enzyme' Control reagent_check->autofluorescence degradation Prepare Fresh Substrate reagent_check->degradation contamination Use High-Purity Reagents reagent_check->contamination crosstalk Use Black Opaque Plates procedure_check->crosstalk washing Optimize Wash Steps procedure_check->washing incubation Optimize Incubation Times procedure_check->incubation settings Check Filters and Gain instrument_check->settings background_sub Subtract Blank Wells instrument_check->background_sub solution Optimized Assay with Low Background autofluorescence->solution degradation->solution contamination->solution crosstalk->solution washing->solution incubation->solution settings->solution background_sub->solution

Caption: A logical workflow for troubleshooting high background noise.

Acetylcholinesterase_Signaling ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Signal_Transduction Signal Transduction Postsynaptic_Receptor->Signal_Transduction

Caption: Canonical Acetylcholinesterase (AChE) signaling pathway.

Troubleshooting

Technical Support Center: Best Practices for Handling Rubreserine in the Laboratory

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective and safe handling of Rubreserine. Below are troubleshooting guides and frequ...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective and safe handling of Rubreserine. Below are troubleshooting guides and frequently asked questions to address common issues encountered during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: How should I dissolve Rubreserine for in vitro experiments?

A1: For in vitro studies, it is recommended to first prepare a stock solution of Rubreserine in a nonpolar solvent like Dimethyl Sulfoxide (DMSO).[1] This high-concentration stock can then be diluted into your aqueous buffer or cell culture medium to achieve the desired final concentration. When diluting, add the DMSO stock solution to the aqueous buffer dropwise while vortexing to prevent precipitation.[1]

Q2: What is the maximum recommended concentration of DMSO in a cell-based assay?

A2: The tolerance for DMSO can vary between different cell lines and assays. However, a general guideline is to keep the final DMSO concentration at or below 0.5%, and ideally below 0.1%, to minimize any off-target effects of the solvent.[2] It is crucial to always include a vehicle control in your experiments, which contains the same final concentration of DMSO without Rubreserine, to account for any effects of the solvent itself.[3]

Q3: How should I store Rubreserine powder and stock solutions?

A3: Rubreserine powder should be stored in a cool, dark, and dry place.[4][5] Stock solutions, once prepared in DMSO, should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[3] It is also advisable to protect the solutions from light to prevent potential degradation.[3]

Q4: My Rubreserine solution appears to have precipitated in the aqueous buffer. What can I do?

A4: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic compounds.[1] To address this, you can try several approaches:

  • Serial Dilution in DMSO: Before the final dilution into the aqueous buffer, perform serial dilutions of your stock solution in 100% DMSO to get closer to the final concentration.[2]

  • Use of Surfactants: Consider adding a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100 (e.g., 0.01% - 0.05%), to your buffer. However, you must first verify that the surfactant does not interfere with your assay.[2]

  • Sonication: After dilution, brief sonication in a water bath can help to break up small precipitates and improve dissolution.[2]

Troubleshooting Guides

Inconsistent Results in Cholinesterase Inhibition Assays
Issue Possible Cause Suggested Solution
No or low enzyme inhibition observed Compound Degradation: Rubreserine may have degraded due to improper storage or handling.Prepare fresh stock solutions from powder. Ensure stock solutions are stored in single-use aliquots at -20°C or -80°C and protected from light.[3]
Incorrect Substrate: Using acetylcholine instead of acetylthiocholine in an Ellman's method-based assay.The Ellman's method detects thiol groups, so acetylthiocholine must be used as the substrate.[6]
Assay Conditions: Sub-optimal pH, temperature, or incubation times.Ensure the assay buffer is at the correct pH (typically pH 7.2-8.0).[7][8] Optimize incubation times for the pre-incubation of the enzyme with the inhibitor and the reaction with the substrate.[9]
High background signal Non-enzymatic Reaction: Spontaneous hydrolysis of the substrate or reaction of the inhibitor with the detection reagent.Run a blank control that includes all components except the enzyme to measure the rate of non-enzymatic reaction.[9]
Variable IC50 values between experiments Inconsistent Pipetting or Dilutions: Small errors in serial dilutions can lead to significant variations in the final concentrations.Use calibrated pipettes and perform dilutions carefully. Prepare a fresh dilution series for each experiment.
Instrument Drift: Fluctuations in the plate reader's lamp or detector.Allow the plate reader to warm up before use. Monitor the baseline for any drift or instability.[10]

Quantitative Data Summary

The following table summarizes key quantitative parameters for cholinesterase inhibitors, which can serve as a reference for expected outcomes in your experiments.

Compound Enzyme IC50 Value Inhibition Type
Dihydrobenzodioxepine cymserine (DHBDC)Human Plasma BuChE22 ± 5 nM[7]Competitive / Partial Mixed[7]
PiboserodHorse-serum BChE15.33 µM[11]N/A
MetergolineHorse-serum BChE18.36 µM[11]N/A
RotigotineHorse-serum BChE12.76 µM[11]N/A

Experimental Protocols

Protocol: In Vitro Butyrylcholinesterase (BChE) Inhibition Assay (Colorimetric)

This protocol is based on the Ellman method and can be adapted for high-throughput screening.[7][12]

  • Reagent Preparation:

    • BChE Solution: Prepare a solution of recombinant human BChE in a suitable buffer (e.g., 50 mM phosphate-buffered saline, pH 7.4).[12] The final concentration should be optimized based on the linear range of the assay.[12]

    • Substrate Solution: Prepare a solution of butyrylthiocholine iodide (BuSCh) in water.[7]

    • DTNB Solution: Prepare a solution of 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) in the assay buffer.[7]

    • Rubreserine Solutions: Prepare serial dilutions of your Rubreserine stock solution in the assay buffer to create a range of concentrations for testing.

  • Assay Procedure (96-well plate format):

    • Add the BChE solution to each well.

    • Add the different concentrations of Rubreserine or a vehicle control to the wells.

    • Pre-incubate the enzyme and inhibitor for a set period (e.g., 20 minutes) at a controlled temperature (e.g., 37°C).[9]

    • Initiate the reaction by adding a mixture of the BuSCh and DTNB solutions.[9]

    • Immediately measure the absorbance at 412 nm in kinetic mode at 1-minute intervals for 5-10 minutes using a microplate reader.[8]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration.

    • Determine the percent inhibition for each Rubreserine concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the Rubreserine concentration and fit the data to a suitable model to determine the IC50 value.[9]

Visualizations: Diagrams and Workflows

cluster_0 Rubreserine Solution Preparation Workflow A Weigh Rubreserine Powder B Dissolve in 100% DMSO to create stock solution A->B C Aliquot into single-use vials B->C D Store at -20°C or -80°C, protected from light C->D E Dilute stock into aqueous buffer/media D->E F Use immediately in experiment E->F

Caption: A workflow for preparing Rubreserine solutions for in vitro experiments.

cluster_1 Simplified Cholinergic Signaling Pathway and Rubreserine Action ACh Acetylcholine (ACh) Cholinesterase AChE / BuChE ACh->Cholinesterase Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate Cholinesterase->Choline_Acetate Rubreserine Rubreserine Rubreserine->Cholinesterase Inhibition Signal_Transduction Signal Transduction Postsynaptic_Receptor->Signal_Transduction

Caption: Rubreserine inhibits cholinesterases, increasing acetylcholine levels.

cluster_2 Potential Downstream Signaling in Alzheimer's Disease Increased_ACh Increased Acetylcholine (due to Rubreserine) Muscarinic_Receptors Muscarinic Receptors Increased_ACh->Muscarinic_Receptors PI3K_Akt PI3K/Akt Pathway Muscarinic_Receptors->PI3K_Akt MAPK MAPK Pathway Muscarinic_Receptors->MAPK NF_kB NF-κB Pathway PI3K_Akt->NF_kB Inhibition Neuronal_Survival Improved Neuronal Survival PI3K_Akt->Neuronal_Survival Neuroinflammation Reduced Neuroinflammation NF_kB->Neuroinflammation Modulation of MAPK->Neuronal_Survival

Caption: Potential neuroprotective signaling pathways modulated by cholinesterase inhibition.[13][14]

References

Optimization

Technical Support Center: Interpreting Unexpected Results in Rubreserine Experiments

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rubreserine. Our aim is to help you navigat...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rubreserine. Our aim is to help you navigate unexpected experimental outcomes and ensure the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Rubreserine?

A1: Rubreserine's primary mechanism of action is the inhibition of folate biosynthesis. It specifically targets the glutamine amidotransferase activity of the bifunctional enzyme glutamine amidotransferase/aminodeoxychorismate synthase (GAT-ADCS).[1] This enzyme is crucial for the synthesis of p-aminobenzoate (pABA), a precursor of folate. By inhibiting GAT-ADCS, Rubreserine depletes the cellular folate pool, which is essential for the synthesis of nucleotides and certain amino acids, thereby impeding cell proliferation.[1] This mechanism has been demonstrated in plants and apicomplexan parasites like Toxoplasma gondii and Plasmodium falciparum.[1]

Q2: Is Rubreserine an effective cholinesterase inhibitor like its precursor, physostigmine?

A2: No, pharmacological studies have shown that Rubreserine is a poor inhibitor of cholinesterase.[1] This is a critical distinction from physostigmine (eserine), which is known for its potent anticholinesterase activity. Therefore, significant inhibition of acetylcholinesterase or butyrylcholinesterase is not an expected on-target effect of Rubreserine in your experiments.

Q3: I'm observing a decrease in cell viability with Rubreserine treatment, but the effect is not reversed by adding p-aminobenzoate (pABA) or 5-formyltetrahydrofolate (5-FTHF). What does this mean?

A3: At lower concentrations of Rubreserine (typically around its IC50 value for growth inhibition), the cytotoxic effects are largely due to the inhibition of folate biosynthesis and should be reversible by the addition of pABA or 5-FTHF.[1] If you are not observing this rescue effect, it could be due to several factors:

  • High Concentration of Rubreserine: At higher concentrations, Rubreserine may exert off-target effects that are independent of the folate pathway.[1] These off-target effects will not be rescued by pABA or 5-FTHF supplementation.

  • Insufficient Rescue Substrate: The concentration of pABA or 5-FTHF may be too low to effectively bypass the enzymatic block.

  • Cell Type Specificity: The efficiency of pABA or 5-FTHF uptake and utilization can vary between different cell lines.

  • Experimental Artifacts: Issues with the rescue substrates' stability or the timing of their addition could also be a factor.

Q4: What is the stability of Rubreserine in cell culture medium?

A4: The stability of any compound in culture medium can be influenced by factors such as pH, temperature, and light exposure. Rubreserine is formed by the spontaneous oxidation of eseroline, a process that is enhanced at a pH greater than 7. While specific stability data for Rubreserine in various culture media is not extensively published, it is crucial to consider its chemical nature. It is recommended to prepare fresh stock solutions and minimize prolonged exposure to light and high pH environments.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Cell Viability Assays

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Compound Solubility Issues Rubreserine may have limited solubility in aqueous media. Ensure your stock solution is fully dissolved before diluting it into the culture medium. Consider using a low percentage of a solvent like DMSO to aid solubility, but always include a vehicle control in your experiment. Visually inspect for any precipitation after adding Rubreserine to the medium.
Variability in Cell Seeding Inconsistent cell numbers across wells will lead to variable results. Ensure you have a homogenous single-cell suspension before seeding. Use a consistent and validated cell counting method.
Edge Effects in Multi-well Plates Wells on the periphery of the plate are prone to evaporation, which can concentrate the compound and affect cell growth. Avoid using the outer wells for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.
Inaccurate Compound Concentration Verify the initial concentration of your Rubreserine stock solution. Perform serial dilutions carefully and use calibrated pipettes.
Cell Health and Passage Number Use cells that are in the logarithmic growth phase. High passage numbers can lead to phenotypic drift and altered drug sensitivity. Maintain a consistent range of passage numbers for your experiments.
Assay Incubation Time The optimal incubation time with Rubreserine can vary between cell lines. Perform a time-course experiment to determine the most appropriate endpoint for your assay.
Issue 2: High Background Signal in Control Wells

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Rubreserine Interference with Assay Reagents Rubreserine is a red dye, which can interfere with colorimetric assays (e.g., MTT, XTT) by absorbing light at the detection wavelength. To correct for this, include "compound-only" control wells (media + Rubreserine, no cells) and subtract the background absorbance from your experimental wells.
Media Component Interference Phenol red in culture media can interfere with absorbance readings. Consider using phenol red-free media for the duration of the assay.
Contamination Microbial contamination can lead to false signals in viability assays. Regularly check your cell cultures for any signs of contamination.

Experimental Protocols

Protocol 1: Folate Biosynthesis Rescue Experiment

This experiment is designed to confirm that the observed cytotoxic effect of Rubreserine is due to its inhibition of the folate pathway.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Rubreserine stock solution

  • p-aminobenzoic acid (pABA) stock solution (e.g., 100 mM in DMSO or water)

  • 5-formyltetrahydrofolate (5-FTHF) stock solution (e.g., 10 mM in a suitable buffer, protect from light)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., resazurin, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Preparation of Treatment Media: Prepare the following treatment media:

    • Vehicle control (medium + solvent for Rubreserine)

    • Rubreserine at various concentrations (e.g., 0.5x, 1x, 2x, 5x IC50)

    • pABA alone (e.g., 100 µM final concentration)

    • 5-FTHF alone (e.g., 100 µM final concentration)

    • Rubreserine + pABA (at the same concentrations as above)

    • Rubreserine + 5-FTHF (at the same concentrations as above)

  • Treatment: Remove the old medium from the cells and add the prepared treatment media to the respective wells.

  • Incubation: Incubate the plate for a duration determined to be optimal for observing Rubreserine-induced cytotoxicity (e.g., 48-72 hours).

  • Cell Viability Assessment: Add the chosen cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (fluorescence or luminescence) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control. Compare the viability of cells treated with Rubreserine alone to those co-treated with pABA or 5-FTHF. A significant increase in viability in the co-treated wells indicates a rescue from Rubreserine's on-target effect.

Protocol 2: GAT-ADCS Enzyme Inhibition Assay

This is a generalized protocol for an in vitro assay to measure the inhibitory effect of Rubreserine on GAT-ADCS activity. This protocol assumes the availability of a purified recombinant GAT-ADCS enzyme.

Materials:

  • Purified recombinant GAT-ADCS enzyme

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM DTT)

  • L-glutamine (substrate)

  • Chorismate (substrate)

  • Aminodeoxychorismate lyase (ADCL) (coupling enzyme to produce pABA)

  • Rubreserine stock solution

  • 96-well UV-transparent plate

  • Spectrophotometer capable of reading in the UV range

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes and substrates in the assay buffer.

  • Assay Setup: In a 96-well plate, set up the following reactions:

    • Blank: Assay buffer only

    • No Inhibitor Control: Assay buffer, GAT-ADCS, L-glutamine, chorismate, and ADCL.

    • Test Wells: Assay buffer, GAT-ADCS, L-glutamine, chorismate, ADCL, and varying concentrations of Rubreserine.

  • Pre-incubation: Add the GAT-ADCS enzyme and Rubreserine (or vehicle) to the wells and pre-incubate for 15-20 minutes at the desired temperature (e.g., 37°C) to allow for inhibitor binding.

  • Reaction Initiation: Start the reaction by adding the substrates (L-glutamine and chorismate) and the coupling enzyme (ADCL).

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer and monitor the increase in absorbance at a wavelength appropriate for pABA (around 280-290 nm) over time.

  • Data Analysis: Calculate the initial reaction rates (V0) for each concentration of Rubreserine. Plot the percentage of inhibition against the logarithm of the Rubreserine concentration to determine the IC50 value.

Visualizations

cluster_0 Rubreserine's Primary Signaling Pathway Chorismate Chorismate GAT_ADCS GAT-ADCS Chorismate->GAT_ADCS Glutamine Glutamine Glutamine->GAT_ADCS pABA p-Aminobenzoate (pABA) GAT_ADCS->pABA Glutamate Folates Folates pABA->Folates Nucleotide_Synthesis Nucleotide Synthesis Folates->Nucleotide_Synthesis Cell_Proliferation Cell Proliferation Nucleotide_Synthesis->Cell_Proliferation Rubreserine Rubreserine Rubreserine->GAT_ADCS Inhibition

Caption: Rubreserine inhibits GAT-ADCS, blocking pABA and folate synthesis.

cluster_1 Folate Biosynthesis Rescue Experimental Workflow Start Seed Cells in 96-well Plate Prepare_Media Prepare Treatment Media: - Vehicle - Rubreserine - Rubreserine + pABA - Rubreserine + 5-FTHF Start->Prepare_Media Treat_Cells Add Treatment Media to Cells Prepare_Media->Treat_Cells Incubate Incubate (e.g., 48-72h) Treat_Cells->Incubate Viability_Assay Perform Cell Viability Assay Incubate->Viability_Assay Read_Plate Measure Signal (Plate Reader) Viability_Assay->Read_Plate Analyze Analyze Data: Compare Rubreserine vs. Rubreserine + Rescue Substrate Read_Plate->Analyze

Caption: Workflow for the folate biosynthesis rescue experiment.

cluster_2 Troubleshooting Unexpected Rubreserine Results Start Unexpected Result (e.g., No Rescue Effect) Check_Conc Is Rubreserine concentration high? Start->Check_Conc High_Conc Potential Off-Target Effects. Lower concentration. Check_Conc->High_Conc Yes Low_Conc Is Rescue Substrate (pABA/5-FTHF) concentration adequate? Check_Conc->Low_Conc No Inadequate_Rescue Increase rescue substrate concentration. Low_Conc->Inadequate_Rescue No Adequate_Rescue Check for experimental artifacts (e.g., stability, timing). Low_Conc->Adequate_Rescue Yes Consider_Cell_Type Consider cell-type specific uptake/metabolism. Adequate_Rescue->Consider_Cell_Type

References

Reference Data & Comparative Studies

Validation

Rubreserine Demonstrates Higher In Vitro Efficacy Over Traditional Sulfonamides in Combating Toxoplasma gondii

For Immediate Release [City, State] – Researchers in the field of parasitology and drug development are closely examining the comparative efficacy of Rubreserine and sulfonamides for the treatment of toxoplasmosis, a dis...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – Researchers in the field of parasitology and drug development are closely examining the comparative efficacy of Rubreserine and sulfonamides for the treatment of toxoplasmosis, a disease caused by the parasite Toxoplasma gondii. Emerging in vitro evidence suggests that Rubreserine, a natural product, may offer a more potent therapeutic alternative to the long-standing use of sulfonamides.

A pivotal study has directly compared Rubreserine with sulfadiazine, a commonly prescribed sulfonamide for severe toxoplasmosis. The findings indicate that Rubreserine is significantly more efficient in inhibiting the proliferation of T. gondii in experimental conditions.[1] The 50% inhibitory concentration (IC50) for Rubreserine was found to be substantially lower than that of sulfadiazine, which can fluctuate widely depending on the parasite strain but is generally above 30 µM.[1]

Sulfonamides, including sulfadiazine, sulfamethoxazole, and sulfachloropyrazine, have been a cornerstone of toxoplasmosis treatment for decades, often used in combination with pyrimethamine.[2][3][4] Their mechanism of action involves the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the parasite's folate biosynthesis pathway.[5][6][7] This pathway is crucial for the synthesis of DNA and other essential molecules. By blocking this enzyme, sulfonamides effectively halt the parasite's replication.

Rubreserine also targets the folate biosynthesis pathway but through the inhibition of p-aminobenzoate (pABA) and folate synthesis.[1] This distinct target within the same essential pathway may account for its observed higher efficacy in certain experimental models.

Quantitative Comparison of Efficacy

To provide a clear comparison of the available data, the following table summarizes the in vitro efficacy of Rubreserine and various sulfonamides against Toxoplasma gondii. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental protocols, parasite strains, and host cell lines.

Compound Drug Class IC50 (µM) Experimental Model Reference
RubreserineNatural Product< 20In vitro (Host cell line not specified)[1]
SulfadiazineSulfonamide> 50In vitro (Host cell line not specified)[1]
SulfadiazineSulfonamide> 30 (variable)In vitro[1]
SulfathiazoleSulfonamide1.7Cell-free enzyme assay (DHPS)[7]
SulfamethoxazoleSulfonamide2.7Cell-free enzyme assay (DHPS)[7]
SulfamethazineSulfonamide5.7Cell-free enzyme assay (DHPS)[7]
SulfachloropyrazineSulfonamideNot specified in µMAcute murine model[2]

Experimental Protocols

The evaluation of anti-Toxoplasma gondii efficacy typically involves in vitro and in vivo models. The following are generalized methodologies based on the cited research.

In Vitro Efficacy Assessment:

  • Cell Culture and Parasite Infection: A monolayer of a suitable host cell line (e.g., Vero cells, human foreskin fibroblasts) is cultured in appropriate media. The cells are then infected with tachyzoites, the rapidly replicating stage of T. gondii.

  • Drug Treatment: Following infection, the cultured cells are treated with varying concentrations of the test compounds (Rubreserine or sulfonamides).

  • Quantification of Parasite Proliferation: After a defined incubation period (e.g., 24-72 hours), the extent of parasite replication is measured. This can be achieved through various methods, such as:

    • Plaque Assay: Counting the number of plaques (zones of destroyed host cells) formed by the parasites.

    • β-galactosidase Assay: Using a parasite strain engineered to express β-galactosidase, where enzyme activity correlates with the number of parasites.

    • Microscopy: Directly counting the number of parasites within parasitophorous vacuoles.

  • IC50 Determination: The concentration of the drug that inhibits parasite proliferation by 50% (IC50) is calculated from the dose-response curves.

In Vivo Efficacy Assessment (Acute Murine Model):

  • Animal Infection: Mice are infected with a lethal dose of T. gondii tachyzoites.

  • Drug Administration: The infected mice are treated with the test compounds (e.g., sulfachloropyrazine) or a control vehicle, typically administered via oral gavage for a specified duration.

  • Monitoring and Survival Analysis: The mice are monitored for signs of illness, and the survival time is recorded. The efficacy of the treatment is evaluated by comparing the mean survival time and the percentage of surviving mice in the treated groups versus the untreated control group.

  • Parasite Load Assessment: In surviving animals, tissues such as the brain, heart, and kidneys can be analyzed using techniques like nested PCR to detect the presence of parasite DNA, thereby assessing the parasite burden.[2]

Visualizing the Research Workflow

The following diagram illustrates a typical experimental workflow for comparing the efficacy of different compounds against Toxoplasma gondii.

G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis (Murine Model) cluster_data Data Interpretation A Host Cell Culture (e.g., Vero cells) B Infection with T. gondii Tachyzoites A->B C Treatment with Rubreserine or Sulfonamides B->C D Incubation (24-72 hours) C->D E Quantification of Parasite Proliferation D->E F IC50 Determination E->F L Comparative Analysis of IC50 and Survival Rates F->L G Infection of Mice with T. gondii H Drug Administration (Oral Gavage) G->H I Monitoring Survival and Clinical Signs H->I J Parasite Load Assessment (PCR) in Survivors I->J K Efficacy Evaluation I->K K->L M Conclusion on Relative Efficacy L->M

Experimental workflow for efficacy comparison.

Concluding Remarks

The preliminary data strongly suggests that Rubreserine is a promising candidate for further investigation as a treatment for toxoplasmosis. Its superior in vitro potency compared to sulfadiazine warrants more extensive studies, including in vivo animal models and analysis against a broader range of T. gondii strains.[1] Furthermore, understanding the potential for synergistic effects when combined with other anti-toxoplasma agents could open new avenues for more effective and safer therapeutic strategies. While sulfonamides remain a critical tool in the clinical management of toxoplasmosis, the exploration of novel compounds like Rubreserine is essential for overcoming the challenges of drug toxicity and the potential for drug resistance.

References

Comparative

Validating Rubreserine's Engagement with its Target, GAT-ADCS: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of methodologies to validate the target engagement of Rubreserine with its intended molecular target, the bif...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to validate the target engagement of Rubreserine with its intended molecular target, the bifunctional enzyme glutamine amidotransferase/aminodeoxychorismate synthase (GAT-ADCS). Understanding and confirming this direct interaction within a cellular context is a critical step in the development of Rubreserine as a potential therapeutic agent, particularly for parasitic diseases like toxoplasmosis and malaria.

Rubreserine, an oxidation product of eseroline, has been identified as an inhibitor of GAT-ADCS.[1] This enzyme is pivotal in the folate biosynthesis pathway in certain eukaryotic organisms, including plants and apicomplexan parasites, as it catalyzes the formation of p-aminobenzoate (pABA), a key precursor for folate synthesis.[1][2] By inhibiting the glutamine amidotransferase activity of GAT-ADCS, Rubreserine effectively depletes folate levels, leading to growth inhibition of these organisms.[1] This guide will explore various experimental approaches to rigorously validate this proposed mechanism of action.

Core Methodologies for Target Engagement Validation

Several robust techniques can be employed to confirm the direct interaction between Rubreserine and GAT-ADCS in a cellular environment. The selection of a specific method often depends on factors such as the availability of reagents, throughput requirements, and the specific questions being addressed. Here, we compare three widely accepted methods: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Affinity Chromatography coupled with Mass Spectrometry (AC-MS).

Table 1: Comparison of Target Engagement Validation Methods for Rubreserine and GAT-ADCS
FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)Affinity Chromatography - Mass Spectrometry (AC-MS)
Principle Ligand binding stabilizes the target protein (GAT-ADCS) against thermal denaturation.[3][4]Ligand binding protects the target protein (GAT-ADCS) from proteolytic degradation.A modified version of Rubreserine is used to "pull down" its interacting protein partners (GAT-ADCS) from cell lysates for identification by mass spectrometry.[5]
Cellular Context Intact cells or cell lysates.[6]Cell lysates.Cell lysates.
Labeling Requirement Label-free.Label-free.Requires chemical modification of Rubreserine (e.g., biotinylation).[5]
Primary Output A shift in the melting temperature (Tm) of GAT-ADCS in the presence of Rubreserine.Altered proteolytic cleavage pattern of GAT-ADCS in the presence of Rubreserine.Identification and quantification of proteins that bind to the immobilized Rubreserine analog.
Key Advantages - Physiologically relevant as it can be performed in intact cells.[6]- Does not require modification of the compound.- Does not require specialized equipment for the proteolytic step.- Can provide insights into the binding site through analysis of protection patterns.- Can identify novel or unexpected targets.- Provides a direct physical interaction readout.[5]
Key Limitations - Requires a specific antibody for GAT-ADCS for detection.- Not all proteins exhibit a clear thermal shift upon ligand binding.- Optimization of protease concentration and digestion time is crucial.- Indirect measure of binding.- Chemical modification may alter the binding properties of Rubreserine.- Potential for false positives due to non-specific binding.[5]
Hypothetical Rubreserine-GAT-ADCS Data Dose-dependent increase in the thermal stability of GAT-ADCS, with a significant Tm shift at concentrations ≥ IC50.Decreased degradation of GAT-ADCS by a protease (e.g., thermolysin) in the presence of increasing concentrations of Rubreserine.GAT-ADCS is identified as a high-confidence interactor with the Rubreserine probe, with high spectral counts.

Experimental Protocols and Data Presentation

To provide a clearer understanding of how these methods are applied, we present detailed, hypothetical experimental protocols and the expected data for validating Rubreserine's engagement with GAT-ADCS.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular setting by measuring the thermal stabilization of a protein upon ligand binding.[3][4]

Experimental Protocol:
  • Cell Culture and Treatment: Culture cells expressing GAT-ADCS (e.g., Toxoplasma gondii tachyzoites) and treat with varying concentrations of Rubreserine or a vehicle control (DMSO) for a specified duration.

  • Heat Challenge: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation, followed by rapid cooling.

  • Cell Lysis and Protein Quantification: Lyse the cells to release the soluble proteins. Separate the soluble fraction from the aggregated, denatured proteins by centrifugation.

  • Detection of Soluble GAT-ADCS: Quantify the amount of soluble GAT-ADCS remaining in each sample using Western blotting with a specific anti-GAT-ADCS antibody.

  • Data Analysis: Plot the fraction of soluble GAT-ADCS as a function of temperature for each Rubreserine concentration. Determine the melting temperature (Tm) for each condition.

Hypothetical Data Summary:
Rubreserine Conc. (µM)Melting Temperature (Tm) of GAT-ADCS (°C)
0 (Vehicle)52.5
154.2
556.8
1058.1
20 (IC50)59.5
5060.3

Visualization:

CETSA_Workflow cluster_workflow CETSA Experimental Workflow A 1. Cell Culture & Treatment (GAT-ADCS expressing cells + Rubreserine) B 2. Heat Challenge (Temperature Gradient) A->B Incubate C 3. Cell Lysis & Centrifugation B->C Process D 4. Western Blot (Anti-GAT-ADCS Antibody) C->D Analyze Soluble Fraction E 5. Data Analysis (Tm Shift Calculation) D->E Quantify & Plot

CETSA experimental workflow.

Drug Affinity Responsive Target Stability (DARTS)

DARTS is an alternative label-free method that relies on the principle that ligand binding can protect a target protein from proteolysis.

Experimental Protocol:
  • Cell Lysate Preparation: Prepare a native cell lysate from cells expressing GAT-ADCS.

  • Compound Incubation: Incubate aliquots of the cell lysate with varying concentrations of Rubreserine or a vehicle control.

  • Protease Digestion: Add a protease (e.g., thermolysin) to each aliquot and incubate for a specific time to allow for protein digestion.

  • Quenching and Sample Preparation: Stop the digestion reaction and prepare the samples for SDS-PAGE.

  • Western Blot Analysis: Separate the protein fragments by SDS-PAGE and perform a Western blot using an anti-GAT-ADCS antibody to visualize the extent of GAT-ADCS degradation.

Hypothetical Data Summary:
Rubreserine Conc. (µM)ProteaseGAT-ADCS Band Intensity (% of No Protease Control)
0 (Vehicle)-100
0 (Vehicle)+25
1+35
5+55
10+70
20 (IC50)+85
50+92

Visualization:

DARTS_Workflow cluster_workflow DARTS Experimental Workflow A 1. Cell Lysate Preparation B 2. Incubation with Rubreserine A->B C 3. Protease Digestion B->C D 4. SDS-PAGE & Western Blot C->D E 5. Analysis of Protection D->E

DARTS experimental workflow.

Affinity Chromatography - Mass Spectrometry (AC-MS)

This technique is used to identify the direct binding partners of a small molecule from a complex protein mixture.

Experimental Protocol:
  • Probe Synthesis: Synthesize a Rubreserine analog containing a linker and an affinity tag (e.g., biotin). It is crucial to confirm that the biological activity of the modified molecule is retained.

  • Affinity Resin Preparation: Immobilize the biotinylated Rubreserine probe on streptavidin-coated beads.

  • Cell Lysis and Affinity Purification: Incubate the affinity resin with a native cell lysate to allow for the binding of interacting proteins. Include a control with beads alone or beads with an inactive analog.

  • Washing and Elution: Wash the beads extensively to remove non-specific binders and then elute the specifically bound proteins.

  • Mass Spectrometry: Identify the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Hypothetical Data Summary:
Protein IdentifiedSpectral Counts (Rubreserine Probe)Spectral Counts (Control)Fold Enrichment
GAT-ADCS 152 3 50.7
Protein A (Non-specific)15121.25
Protein B (Non-specific)8100.8

Visualization:

ACMS_Signaling_Pathway cluster_pathway AC-MS Logic Rubreserine Biotinylated Rubreserine Beads Streptavidin Beads Rubreserine->Beads Immobilization Lysate Cell Lysate (GAT-ADCS + other proteins) Beads->Lysate Incubation MS Mass Spectrometry Identification Beads->MS Elution & Analysis GAT_ADCS GAT-ADCS Other_Proteins Other Proteins GAT_ADCS->Beads Specific Binding Other_Proteins->Beads Non-specific Binding

AC-MS logical workflow.

Conclusion

Confirming that a small molecule directly engages its intended target within a cellular context is fundamental for advancing a drug discovery program. For Rubreserine, validating its interaction with GAT-ADCS provides strong evidence for its mechanism of action. While methods like AC-MS are powerful for initial target identification, label-free techniques such as CETSA and DARTS are invaluable for confirming this engagement in a more physiological setting. By employing a combination of these orthogonal approaches, researchers can build a robust body of evidence to confidently validate GAT-ADCS as the direct molecular target of Rubreserine, thereby paving the way for further preclinical and clinical development.

References

Validation

Cross-validation of Rubreserine's antiparasitic activity in different parasite strains

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the antiparasitic activity of Rubreserine, a natural product derived from the oxidation of eseroline. The fo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the antiparasitic activity of Rubreserine, a natural product derived from the oxidation of eseroline. The focus is on its efficacy against various parasite strains, with a comparative assessment against established alternative treatments. This document synthesizes available experimental data to offer a clear perspective on Rubreserine's potential as a novel antiparasitic agent.

Mechanism of Action: Inhibition of Folate Biosynthesis

Rubreserine's primary mechanism of antiparasitic action is the inhibition of folate biosynthesis, a critical metabolic pathway for parasite survival. It specifically targets the bifunctional enzyme glutamine amidotransferase/aminodeoxychorismate synthase (GAT-ADCS), which is involved in the synthesis of p-aminobenzoate (pABA), a precursor for folate.[1][2] By inhibiting the glutamine amidotransferase activity of GAT-ADCS, Rubreserine effectively depletes the parasite's folate pool, leading to growth inhibition.[1][3] This targeted action is particularly promising as GAT-ADCS is found in apicomplexan parasites but not in their mammalian hosts, suggesting a high degree of selectivity.[2]

Comparative Antiparasitic Activity of Rubreserine

The following tables summarize the in vitro efficacy of Rubreserine against various parasite strains and compare it with standard antiparasitic drugs.

Plasmodium falciparum

Plasmodium falciparum is the parasite responsible for the most severe form of malaria. Rubreserine has demonstrated potent activity against the intraerythrocytic stage of this parasite.

Table 1: In Vitro Activity of Rubreserine and Comparative Antimalarials against Plasmodium falciparum

CompoundStrain(s)IC50 (µM)Mechanism of Action
Rubreserine Not specified1.0Inhibition of Folate Biosynthesis (GAT-ADCS)[1][2]
ChloroquineMultiple0.01 - 0.1 (sensitive)Inhibition of heme detoxification[4]
ArtemetherMultiple0.001 - 0.01Generation of reactive oxygen species[4]
LumefantrineMultiple0.005 - 0.1Inhibition of heme detoxification[4]
PiperaquineMultiple0.01 - 0.05Inhibition of heme detoxification[4]
Toxoplasma gondii

Toxoplasma gondii is an opportunistic protozoan parasite that can cause severe disease, particularly in immunocompromised individuals. Rubreserine has shown significant efficacy against T. gondii tachyzoites.

Table 2: In Vitro Activity of Rubreserine and Comparative Anti-Toxoplasma Agents against Toxoplasma gondii

CompoundStrain(s)IC50 (µM)Mechanism of Action
Rubreserine Not specified20Inhibition of Folate Biosynthesis (GAT-ADCS)[1][2]
PyrimethamineRH0.05 - 1.0Inhibition of Dihydrofolate Reductase (DHFR)[5][6]
SulfadiazineRH>50Inhibition of Dihydropteroate Synthase (DHPS)[2][5]
Tanshinone IIANot specified2.5Unknown[7]
HydroxyzineNot specified1.0Unknown[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are generalized protocols for the key experiments cited in this guide.

In Vitro Antiplasmodial Activity Assay (Based on SYBR Green I)

This assay is commonly used to determine the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of P. falciparum.

  • Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes (O+) in RPMI-1640 medium supplemented with human serum and incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Drug Preparation: The test compound (e.g., Rubreserine) is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of concentrations.

  • Assay Procedure:

    • Synchronized ring-stage parasites are seeded in 96-well microplates at a specific parasitemia and hematocrit.

    • The drug dilutions are added to the wells, and the plates are incubated for 72 hours under the same conditions as the parasite culture.

    • After incubation, the plates are frozen to lyse the erythrocytes.

  • Quantification of Parasite Growth:

    • A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with parasitic DNA.

    • The fluorescence intensity is measured using a microplate reader.

  • Data Analysis: The fluorescence readings are plotted against the drug concentrations, and the IC50 value is calculated using a non-linear regression model.

In Vitro Anti-Toxoplasma Activity Assay

This assay measures the ability of a compound to inhibit the proliferation of T. gondii tachyzoites within a host cell monolayer.

  • Host Cell Culture: A suitable host cell line (e.g., human foreskin fibroblasts - HFF) is cultured to confluence in 96-well plates.

  • Parasite Infection: The host cell monolayers are infected with freshly harvested T. gondii tachyzoites.

  • Drug Treatment: After a few hours to allow for parasite invasion, the medium is replaced with fresh medium containing serial dilutions of the test compound.

  • Incubation: The plates are incubated for a period that allows for several rounds of parasite replication (e.g., 72 hours).

  • Quantification of Parasite Proliferation:

    • Various methods can be used for quantification, including:

      • LacZ Assay: Using a parasite strain expressing β-galactosidase, a substrate is added that produces a colored product upon cleavage, which can be measured spectrophotometrically.

      • Microscopy: Giemsa staining followed by manual or automated counting of parasites or plaques (zones of host cell lysis).

      • Fluorescence: Using a parasite strain expressing a fluorescent protein, the fluorescence intensity can be measured.

  • Data Analysis: The results are expressed as the percentage of inhibition of parasite proliferation compared to untreated controls, and the IC50 value is determined.

Visualizing Pathways and Workflows

Folate Biosynthesis Pathway and Rubreserine's Site of Action

The following diagram illustrates the folate biosynthesis pathway in apicomplexan parasites and highlights the inhibitory action of Rubreserine on the GAT-ADCS enzyme.

Folate_Biosynthesis_Pathway Chorismate Chorismate GAT_ADCS Glutamine Amidotransferase/ Aminodeoxychorismate Synthase (GAT-ADCS) Chorismate->GAT_ADCS Glutamine Glutamine Glutamine->GAT_ADCS pABA p-Aminobenzoate (pABA) GAT_ADCS->pABA DHPS Dihydropteroate Synthase (DHPS) pABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Glutamate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate NADPH -> NADP+ Folate_derivatives Folate Derivatives (for DNA synthesis, etc.) Tetrahydrofolate->Folate_derivatives Rubreserine Rubreserine Rubreserine->GAT_ADCS Inhibits Sulfonamides Sulfonamides Sulfonamides->DHPS Inhibits Pyrimethamine Pyrimethamine Pyrimethamine->DHFR Inhibits

Caption: Rubreserine inhibits the folate biosynthesis pathway at GAT-ADCS.

General Experimental Workflow for In Vitro Antiparasitic Drug Screening

The diagram below outlines a typical workflow for the in vitro screening and evaluation of potential antiparasitic compounds.

Experimental_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Dose-Response cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization start Compound Library primary_assay High-Throughput In Vitro Assay (Single Concentration) start->primary_assay dose_response Dose-Response Assay (IC50 Determination) primary_assay->dose_response Active 'Hits' cytotoxicity Mammalian Cell Cytotoxicity Assay (CC50 Determination) dose_response->cytotoxicity selectivity Calculate Selectivity Index (SI = CC50 / IC50) cytotoxicity->selectivity moa Target-Based Assays (e.g., Enzyme Inhibition) selectivity->moa Selective 'Hits' microscopy Morphological Analysis (Microscopy) moa->microscopy lead_opt Structure-Activity Relationship (SAR) Studies microscopy->lead_opt Confirmed 'Hits'

Caption: A streamlined workflow for identifying and characterizing novel antiparasitic compounds.

References

Comparative

Rubreserine vs. Pyrimethamine: A Comparative Analysis of Folate Inhibition Strategies

For Immediate Release A Comprehensive Guide for Researchers in Drug Development This publication provides a detailed comparative analysis of Rubreserine and Pyrimethamine, two compounds that inhibit the folate biosynthes...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Guide for Researchers in Drug Development

This publication provides a detailed comparative analysis of Rubreserine and Pyrimethamine, two compounds that inhibit the folate biosynthesis pathway, a critical metabolic route for various pathogens. While both compounds demonstrate anti-parasitic properties by disrupting folate metabolism, they achieve this through distinct molecular mechanisms. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these two inhibitors.

Introduction

Folate is an essential vitamin that plays a crucial role in the synthesis of nucleotides, and consequently in DNA replication and repair. Organisms that cannot acquire folate from their environment must synthesize it de novo, making the folate biosynthesis pathway an attractive target for antimicrobial and anti-parasitic drug development. This guide focuses on two such inhibitors: the well-established drug Pyrimethamine and the natural product Rubreserine. While Pyrimethamine is a classic inhibitor of dihydrofolate reductase (DHFR), Rubreserine targets an earlier step in the pathway, offering a different therapeutic strategy.

Mechanism of Action

Pyrimethamine is a competitive inhibitor of dihydrofolate reductase (DHFR), the enzyme responsible for the reduction of dihydrofolate to tetrahydrofolate, the active form of folate.[1][2][3] By binding to DHFR, Pyrimethamine blocks the production of essential precursors for DNA synthesis, leading to cell death.[1] It exhibits selectivity for the parasitic DHFR enzyme over the human counterpart, though this selectivity is not absolute.[2][4]

In contrast, Rubreserine inhibits the folate pathway at an upstream point by targeting glutamine amidotransferase / aminodeoxychorismate synthase (GAT-ADCS).[5][6] This bifunctional enzyme is involved in the synthesis of p-aminobenzoate (pABA), a key precursor in the folate synthesis pathway.[5][6] By inhibiting the GAT activity of this enzyme, Rubreserine effectively cuts off the supply of a crucial building block for folate synthesis.[6]

Folate_Pathway_Inhibition cluster_paba pABA Synthesis cluster_dhf Folate Reduction Chorismate Chorismate + Glutamine GAT_ADCS GAT-ADCS Chorismate->GAT_ADCS pABA p-Aminobenzoate (pABA) GAT_ADCS->pABA DHF Dihydrofolate (DHF) pABA->DHF Multiple Steps DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Nucleotide Synthesis Nucleotide Synthesis THF->Nucleotide Synthesis One-carbon metabolism Rubreserine Rubreserine Rubreserine->GAT_ADCS Inhibits Pyrimethamine Pyrimethamine Pyrimethamine->DHFR Inhibits

Figure 1: Folate biosynthesis pathway and points of inhibition.

Quantitative Data on Inhibitory Activity

The following tables summarize the available quantitative data on the inhibitory potency of Rubreserine and Pyrimethamine. It is important to note that a direct comparison of IC50 values is challenging as the compounds target different enzymes and have been tested in various organisms and assay conditions.

Table 1: Inhibitory Activity of Rubreserine

Target/OrganismAssay TypeIC50Reference
Plant GAT-ADCSEnzyme Inhibition (GAT activity)~8 µM[6]
Arabidopsis thalianaGrowth Inhibition65 µM[6][7]
Toxoplasma gondiiGrowth Inhibition20 µM[6][7]
Plasmodium falciparumGrowth Inhibition1 µM[6][7]

Table 2: Inhibitory Activity of Pyrimethamine against Dihydrofolate Reductase (DHFR)

Target Enzyme/OrganismAssay TypeIC50 / KiReference
Toxoplasma gondii DHFREnzyme Inhibition139 ± 49 nM[2][4]
Human DHFREnzyme Inhibition760 ± 130 nM[2][4]
Human DHFREnzyme Inhibition52 ± 35 µM[8]
P. falciparum (susceptible)Growth Inhibition15.4 nM (mean)[5]
P. falciparum (resistant)Growth Inhibition9,440 nM (mean)[5]
Wild-type P. falciparum DHFREnzyme Inhibition (Ki)1.5 nM[9]
Quadruple mutant P. falciparum DHFREnzyme Inhibition (Ki)859 nM[9]

Experimental Protocols

Detailed methodologies for assessing the inhibitory activity of compounds against the respective target enzymes are provided below.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol is based on a continuous spectrophotometric assay that measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH during the DHFR-catalyzed reduction of dihydrofolate (DHF).

Materials:

  • Recombinant DHFR enzyme (e.g., human, P. falciparum)

  • DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 100 mM KCl)

  • Dihydrofolate (DHF) solution

  • NADPH solution

  • Test compounds (Rubreserine, Pyrimethamine) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Test compound solution (or solvent control)

    • NADPH solution

  • Initiate the reaction by adding the DHF solution to each well.

  • Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes at a constant temperature.

  • The rate of reaction is determined from the linear portion of the absorbance vs. time plot.

  • Calculate the percentage of inhibition for each compound concentration relative to the solvent control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

DHFR_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Prepare serial dilutions of Rubreserine and Pyrimethamine C Add test compounds and reaction mix to 96-well plate A->C B Prepare reaction mix: Assay Buffer, NADPH B->C D Initiate reaction with DHF C->D E Measure A340nm kinetically D->E F Calculate reaction rates E->F G Determine % Inhibition F->G H Calculate IC50 values G->H

Figure 2: Experimental workflow for the DHFR inhibition assay.
Glutamine Amidotransferase (GAT) Activity Assay of GAT-ADCS

This protocol describes a coupled spectrophotometric assay to measure the glutaminase activity of GAT-ADCS. The production of glutamate by the GAT domain is coupled to the glutamate dehydrogenase (GDH) reaction, which results in the reduction of NAD+ to NADH, leading to an increase in absorbance at 340 nm.

Materials:

  • Purified GAT-ADCS enzyme

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 50 mM KCl, 10 mM MgCl2)

  • L-Glutamine solution

  • NAD+ solution

  • Glutamate Dehydrogenase (GDH)

  • Test compounds (Rubreserine, Pyrimethamine) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Test compound solution (or solvent control)

    • NAD+ solution

    • GDH enzyme

    • GAT-ADCS enzyme

  • Pre-incubate the plate at a constant temperature for 5 minutes.

  • Initiate the reaction by adding the L-Glutamine solution to each well.

  • Immediately place the plate in the microplate reader and measure the increase in absorbance at 340 nm every 30 seconds for 20-30 minutes.

  • The rate of reaction is determined from the linear portion of the absorbance vs. time plot.

  • Calculate the percentage of inhibition for each compound concentration relative to the solvent control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

GAT_Assay_Workflow cluster_reaction1 GAT-ADCS Reaction cluster_reaction2 Coupled GDH Reaction cluster_inhibition Inhibition Point Glutamine Glutamine GAT-ADCS GAT-ADCS Glutamine->GAT-ADCS Substrate Glutamate Glutamate GAT-ADCS->Glutamate Product GDH GDH Glutamate->GDH Substrate NADH NADH GDH->NADH Product (A340nm) NAD+ NAD+ NAD+->GDH Co-substrate Rubreserine Rubreserine Rubreserine->GAT-ADCS Inhibits

Figure 3: Principle of the coupled GAT-ADCS inhibition assay.

Conclusion

Rubreserine and Pyrimethamine represent two distinct approaches to inhibiting the folate biosynthesis pathway. Pyrimethamine is a potent and well-characterized inhibitor of DHFR, with extensive data on its efficacy and resistance mechanisms. Rubreserine, on the other hand, targets the earlier GAT-ADCS enzyme, presenting a novel mechanism for folate inhibition. The available data suggests that Rubreserine is effective against parasitic growth, and its different target may offer advantages in overcoming resistance to traditional DHFR inhibitors. Further research, including direct comparative studies and evaluation against a broader range of parasitic and microbial enzymes, is warranted to fully elucidate the therapeutic potential of Rubreserine, both as a standalone agent and in combination therapies. This guide provides a foundational understanding to aid researchers in designing and interpreting future studies in this critical area of drug discovery.

References

Validation

Comparative Analysis of Rubreserine with Other Known Folate Pathway Inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparative analysis of Rubreserine, a novel folate pathway inhibitor, with established drugs targeting the same metabol...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Rubreserine, a novel folate pathway inhibitor, with established drugs targeting the same metabolic route: Methotrexate, Pemetrexed, Trimethoprim, and Sulfadiazine. This document is intended to be a valuable resource for researchers and professionals in the field of drug development, offering a side-by-side comparison of their mechanisms of action, inhibitory potencies, and the experimental methodologies used for their evaluation.

Introduction to Folate Pathway Inhibition

The folate biosynthesis pathway is a critical metabolic route responsible for the production of tetrahydrofolate (THF) and its derivatives. These molecules are essential cofactors for the synthesis of nucleotides (purines and thymidylate) and certain amino acids, which are fundamental building blocks for DNA replication and cellular proliferation. Consequently, the enzymes within this pathway have become key targets for the development of antimicrobial and anticancer drugs. By inhibiting specific enzymes, these drugs disrupt the folate supply, leading to the cessation of cell growth and division.

Rubreserine has been identified as an inhibitor of the folate pathway, exhibiting a distinct mechanism of action compared to classical antifolates. This guide will delve into a detailed comparison of Rubreserine with other well-known inhibitors, providing quantitative data, experimental protocols, and visual representations of their interactions within the folate metabolic pathway.

Data Presentation: Quantitative Comparison of Inhibitory Potency

The following table summarizes the inhibitory potency of Rubreserine and other selected folate pathway inhibitors against their respective target enzymes and in cellular assays. The data is presented as IC50 (half maximal inhibitory concentration) and Ki (inhibition constant) values, providing a quantitative basis for comparison.

InhibitorTarget EnzymeOrganism/Cell LineIC50KiReference(s)
Rubreserine Glutamine Amidotransferase (GAT) activity of GAT-ADCSArabidopsis thaliana~8 µM< 10 µM[1][2]
Growth InhibitionArabidopsis thaliana65 µM-[1]
Growth InhibitionToxoplasma gondii20 µM-[1]
Growth InhibitionPlasmodium falciparum1 µM-[1]
Methotrexate Dihydrofolate Reductase (DHFR)Lactobacillus casei6.2 nM-[3]
Dihydrofolate Reductase (DHFR)Neisseria gonorrhoeae-13 pM[4]
Dihydrofolate Reductase (DHFR)Human-3.4 pM[5]
Growth Inhibition (CEM-RF cells)Human leukemia0.98 µM (4h exposure)-[6]
Pemetrexed Thymidylate Synthase (TS)Human-1.4 nM (polyglutamated form)[7]
Dihydrofolate Reductase (DHFR)Human>200 nM-[8]
Growth Inhibition (NSCLC cell lines)Human lung cancerVaries significantly with cell line-[9]
Trimethoprim Dihydrofolate Reductase (DHFR)Streptococcus pneumoniae480 nM147 nM[10]
Dihydrofolate Reductase (DHFR)Human-200 nM[10]
Dihydrofolate Reductase (DHFR)E. coli-1380 nM[11]
Sulfadiazine Dihydropteroate Synthase (DHPS)E. coli-2.5 µM[2]
Growth InhibitionToxoplasma gondii7- to 30-fold higher than novel sulfonamides-[12]
Growth InhibitionToxoplasma gondii~2721.45 µg/mL-[13]

Signaling Pathways and Experimental Workflows

To visually represent the points of inhibition within the folate biosynthesis pathway and the general workflow for determining inhibitory activity, the following diagrams are provided in the DOT language for Graphviz.

Folate Biosynthesis Pathway and Points of Inhibition

Folate_Pathway GTP GTP GCH1 GTP Cyclohydrolase I GTP->GCH1 Dihydroneopterin_triphosphate Dihydroneopterin triphosphate Dihydroneopterin Dihydroneopterin Dihydroneopterin_triphosphate->Dihydroneopterin DHNA Dihydroneopterin aldolase Dihydroneopterin->DHNA Hydroxymethyldihydropterin_PP 6-Hydroxymethyl-7,8- dihydropterin pyrophosphate DHPS Dihydropteroate Synthase (DHPS) Hydroxymethyldihydropterin_PP->DHPS Dihydropteroate Dihydropteroate DHFS Dihydrofolate Synthase (DHFS) Dihydropteroate->DHFS Dihydrofolate Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) TS Thymidylate Synthase (TS) Tetrahydrofolate->TS Nucleotide_Synthesis Nucleotide Synthesis (dUMP -> dTMP) Nucleotide_Synthesis->Dihydrofolate Chorismate Chorismate GAT_ADCS GAT-ADCS Chorismate->GAT_ADCS pABA p-Aminobenzoate (pABA) pABA->DHPS GCH1->Dihydroneopterin_triphosphate DHNA->Hydroxymethyldihydropterin_PP HPPK HPPK DHPS->Dihydropteroate DHFS->Dihydrofolate DHFR->Tetrahydrofolate TS->Nucleotide_Synthesis GAT_ADCS->pABA Rubreserine Rubreserine Rubreserine->GAT_ADCS Sulfadiazine Sulfadiazine Sulfadiazine->DHPS Methotrexate Methotrexate Methotrexate->DHFR Trimethoprim Trimethoprim Trimethoprim->DHFR Pemetrexed_DHFR Pemetrexed Pemetrexed_DHFR->DHFR Pemetrexed_TS Pemetrexed Pemetrexed_TS->TS

Folate biosynthesis pathway and inhibitor targets.

General Experimental Workflow for IC50 Determination

IC50_Workflow A Prepare serial dilutions of inhibitor C Add inhibitor dilutions to reaction mixture A->C B Prepare reaction mixture (enzyme, substrate, buffer) B->C D Incubate at optimal temperature C->D E Measure enzyme activity (e.g., spectrophotometrically) D->E F Calculate percent inhibition for each concentration E->F G Plot percent inhibition vs. log(inhibitor concentration) F->G H Determine IC50 from the dose-response curve G->H

Workflow for IC50 determination.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key experimental protocols used to assess the inhibitory activity of the discussed folate pathway inhibitors.

Glutamine Amidotransferase (GAT) Activity Assay (for Rubreserine)

This assay measures the glutamine amidotransferase activity of the bifunctional enzyme GAT-ADCS, the target of Rubreserine. A common method is a coupled-enzyme assay.

  • Principle: The GAT domain of GAT-ADCS hydrolyzes glutamine to glutamate and ammonia. The production of glutamate is coupled to the oxidation of NADH by glutamate dehydrogenase (GDH), which is monitored spectrophotometrically by the decrease in absorbance at 340 nm.

  • Reagents:

    • Purified recombinant GAT-ADCS enzyme

    • L-glutamine

    • α-ketoglutarate

    • NADH

    • Glutamate dehydrogenase (GDH)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM MgCl2 and 1 mM DTT)

    • Rubreserine stock solution (in DMSO)

  • Procedure:

    • Prepare a reaction mixture containing all reagents except the enzyme in a 96-well plate.

    • Add varying concentrations of Rubreserine or vehicle (DMSO) to the wells.

    • Pre-incubate the plate at the desired temperature (e.g., 30°C) for a few minutes.

    • Initiate the reaction by adding the GAT-ADCS enzyme.

    • Immediately monitor the decrease in absorbance at 340 nm over time using a microplate reader.

    • Calculate the initial reaction velocities from the linear phase of the absorbance curves.

    • Determine the percent inhibition for each Rubreserine concentration and calculate the IC50 value by fitting the data to a dose-response curve.

Dihydrofolate Reductase (DHFR) Inhibition Assay (for Methotrexate and Trimethoprim)

This assay quantifies the inhibition of DHFR, the target of Methotrexate and Trimethoprim.

  • Principle: DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The consumption of NADPH is monitored by the decrease in absorbance at 340 nm.[14]

  • Reagents:

    • Purified recombinant DHFR enzyme (from the organism of interest)

    • Dihydrofolate (DHF)

    • NADPH

    • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5, containing 1 mM DTT)

    • Inhibitor stock solution (Methotrexate or Trimethoprim in a suitable solvent)

  • Procedure:

    • To a 96-well plate, add the assay buffer, NADPH, and varying concentrations of the inhibitor.

    • Add the DHFR enzyme to each well and pre-incubate for a specified time.

    • Initiate the reaction by adding DHF.

    • Monitor the decrease in absorbance at 340 nm at regular intervals.

    • Calculate the initial reaction rates and determine the percent inhibition.

    • Calculate the IC50 value from the dose-response curve.

Dihydropteroate Synthase (DHPS) Inhibition Assay (for Sulfadiazine)

This assay is used to measure the inhibition of DHPS, the target of sulfonamides like Sulfadiazine. A common method is a coupled-enzyme assay.

  • Principle: DHPS catalyzes the condensation of p-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) to form dihydropteroate. The product, dihydropteroate, can then be used as a substrate by dihydrofolate synthase (DHFS) in a reaction that consumes ATP, or in a coupled assay with DHFR where the subsequent reduction of DHF to THF is monitored. A more direct coupled assay involves using an excess of DHFR to reduce the dihydropteroate product, with the concomitant oxidation of NADPH being monitored at 340 nm.[1]

  • Reagents:

    • Purified recombinant DHPS enzyme

    • p-Aminobenzoic acid (pABA)

    • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

    • Coupling enzyme (e.g., DHFR) and its co-substrate (NADPH)

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5, containing 10 mM MgCl2)

    • Inhibitor stock solution (Sulfadiazine in a suitable solvent)

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, pABA, DHPP, the coupling enzyme, and its co-substrate.

    • Add varying concentrations of Sulfadiazine.

    • Initiate the reaction by adding the DHPS enzyme.

    • Monitor the appropriate signal change over time (e.g., decrease in absorbance at 340 nm for the DHFR-coupled assay).

    • Calculate the initial velocities and percent inhibition.

    • Determine the IC50 value from the dose-response curve.

Thymidylate Synthase (TS) Inhibition Assay (for Pemetrexed)

This assay measures the inhibition of thymidylate synthase, a key target of Pemetrexed.

  • Principle: TS catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) using 5,10-methylenetetrahydrofolate as a methyl group donor. The activity can be measured by monitoring the release of tritium from [5-³H]dUMP into the aqueous solvent.

  • Reagents:

    • Purified recombinant TS enzyme

    • [5-³H]dUMP (radiolabeled substrate)

    • 5,10-methylenetetrahydrofolate

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with cofactors)

    • Inhibitor stock solution (Pemetrexed in a suitable solvent)

    • Charcoal suspension (to separate the product from the unreacted substrate)

  • Procedure:

    • Set up reaction tubes containing the assay buffer, 5,10-methylenetetrahydrofolate, and varying concentrations of Pemetrexed.

    • Add the TS enzyme and pre-incubate.

    • Initiate the reaction by adding [5-³H]dUMP.

    • After a specific incubation time, stop the reaction (e.g., by adding acid).

    • Add a charcoal suspension to adsorb the unreacted [5-³H]dUMP.

    • Centrifuge to pellet the charcoal.

    • Measure the radioactivity of the supernatant, which contains the released tritium.

    • Calculate the percent inhibition and determine the IC50 value.

Conclusion

This comparative analysis highlights the unique position of Rubreserine as a folate pathway inhibitor. By targeting the GAT-ADCS enzyme, Rubreserine acts on the pABA biosynthesis branch of the folate pathway, a mechanism distinct from the classical DHFR and DHPS inhibitors. The provided quantitative data, pathway diagrams, and experimental protocols offer a foundational resource for researchers to further investigate the therapeutic potential of Rubreserine and to design future studies for the development of novel antifolate agents. The differences in their enzymatic targets and inhibitory potencies underscore the potential for these compounds to be used in various therapeutic contexts, including the circumvention of resistance mechanisms that have emerged against established folate pathway inhibitors.

References

Comparative

Synergistic Potential of Rubreserine with Antiparasitic Drugs Remains Unexplored

Despite its demonstrated efficacy against several parasites, research into the synergistic effects of Rubreserine when combined with other antiparasitic drugs is currently lacking in publicly available scientific literat...

Author: BenchChem Technical Support Team. Date: December 2025

Despite its demonstrated efficacy against several parasites, research into the synergistic effects of Rubreserine when combined with other antiparasitic drugs is currently lacking in publicly available scientific literature. While the natural compound shows promise as a standalone agent, particularly against Toxoplasma gondii and Plasmodium falciparum, its potential to enhance the efficacy of existing antiparasitic treatments through combination therapy has not been investigated.

Rubreserine has been identified as an inhibitor of folate biosynthesis in apicomplexan parasites.[1] It specifically targets the enzyme glutamine amidotransferase/aminodeoxychorismate synthase (GAT-ADCS), a key component in the production of p-aminobenzoate, a precursor to folate.[1] This mechanism of action has led to in-vitro success in inhibiting the growth of both T. gondii, the causative agent of toxoplasmosis, and P. falciparum, a primary cause of malaria.[1]

One study highlighted that Rubreserine was more effective than the sulfonamide drugs sulfanilamide and sulfadiazine against T. gondii and demonstrated a comparable level of efficacy to a combination of sulfadiazine and pyrimethamine.[2] However, this was a comparison of the individual drug's performance and not an assessment of a synergistic interaction when used in combination.

Currently, the standard of care for toxoplasmosis often involves a combination of pyrimethamine and sulfadiazine, which work synergistically to inhibit the folate pathway at different points.[3][4][5][6] Similarly, for malaria, artemisinin-based combination therapies (ACTs) are the recommended treatment, pairing a potent artemisinin derivative with a longer-acting partner drug to improve efficacy and prevent the development of resistance.[7][8][9][10][11]

Mechanism of Action: Folate Biosynthesis Inhibition

Rubreserine's primary antiparasitic activity stems from its ability to disrupt the parasite's folate synthesis pathway. This pathway is crucial for the production of nucleotides, which are essential for DNA synthesis and replication.

cluster_parasite Parasite Folate Biosynthesis Glutamine Glutamine GAT_ADCS GAT-ADCS Glutamine->GAT_ADCS Chorismate Chorismate Chorismate->GAT_ADCS pABA p-Aminobenzoate (pABA) GAT_ADCS->pABA Folate Folate Synthesis pABA->Folate DNA_Synthesis DNA Synthesis Folate->DNA_Synthesis Rubreserine Rubreserine Rubreserine->GAT_ADCS Inhibits cluster_workflow Synergy Testing Workflow Start Start Prepare_Drugs Prepare Serial Dilutions of Rubreserine & Partner Drug Start->Prepare_Drugs Setup_Plate Create Drug Combination Matrix in 96-Well Plate Prepare_Drugs->Setup_Plate Inoculate Inoculate with Parasite Culture Setup_Plate->Inoculate Incubate Incubate under Optimal Conditions Inoculate->Incubate Assess_Growth Assess Parasite Growth Inhibition Incubate->Assess_Growth Calculate_FIC Calculate FIC Index Assess_Growth->Calculate_FIC Determine_Interaction Determine Interaction Calculate_FIC->Determine_Interaction Synergy Synergy Determine_Interaction->Synergy FICI ≤ 0.5 Additive Additive Determine_Interaction->Additive 0.5 < FICI ≤ 4 Antagonism Antagonism Determine_Interaction->Antagonism FICI > 4 End End Synergy->End Additive->End Antagonism->End

References

Validation

A Proposed Framework for the In Vivo Validation of Rubreserine's Therapeutic Potential in Alzheimer's Disease Mouse Models

Disclaimer: As of late 2025, publicly available research has not detailed the in vivo validation of Rubreserine in mouse models for neurodegenerative diseases. The primary body of research focuses on its role as an inhib...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly available research has not detailed the in vivo validation of Rubreserine in mouse models for neurodegenerative diseases. The primary body of research focuses on its role as an inhibitor of folate biosynthesis in apicomplexan parasites and plants. This guide, therefore, presents a proposed framework for how such a validation study could be designed and conducted. It compares the hypothetical therapeutic action of Rubreserine with established alternative treatments for Alzheimer's Disease (AD) that have been evaluated in preclinical mouse models.

Introduction: The Rationale for Investigating Rubreserine in Alzheimer's Disease

Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles, leading to synaptic dysfunction, neuroinflammation, and cognitive decline. While the exact etiology of AD is still under investigation, emerging evidence points to the involvement of metabolic pathways, including folate metabolism, in its pathogenesis. Folate deficiency has been linked to increased homocysteine levels, oxidative stress, and neuroinflammation—all of which are implicated in AD pathology.

Rubreserine is a known inhibitor of folate biosynthesis. This mechanism, while primarily studied in other organisms, presents a novel therapeutic hypothesis in the context of AD. By modulating folate-dependent pathways, Rubreserine could potentially influence downstream pathological cascades, such as neuroinflammation and oxidative stress, thereby offering a neuroprotective effect. This guide outlines a comprehensive strategy for the in vivo validation of this hypothesis using established mouse models of AD and compares this novel approach to existing therapeutic strategies.

Comparative Analysis of Preclinical Therapeutic Strategies

To evaluate the potential of a novel compound like Rubreserine, it is essential to compare its proposed mechanism and potential outcomes with those of other therapeutic strategies that have been tested in preclinical AD mouse models.

Therapeutic StrategyPrimary Target(s)Mechanism of ActionReported Preclinical Outcomes in Mouse Models
[Hypothetical] Rubreserine Folate Biosynthesis Pathway (e.g., Dihydropteroate Synthase)Inhibition of folate synthesis, potentially leading to reduced neuroinflammation and oxidative stress.Hypothetical: Reduction in microgliosis and astrogliosis, decreased levels of pro-inflammatory cytokines, improved performance in behavioral tasks.
β-Secretase (BACE1) Inhibitors BACE1 EnzymeReduces the cleavage of Amyloid Precursor Protein (APP) into Aβ peptides, thereby lowering Aβ production.[1]Significant reduction in brain Aβ levels and amyloid plaque load; variable improvement in cognitive deficits.[1]
Anti-Amyloid Immunotherapy Amyloid-Beta (Aβ) Plaques and OligomersAntibodies bind to Aβ, promoting its clearance by microglia via phagocytosis.Reduction in amyloid plaque burden; some studies report improvements in synaptic function and cognition.
Anti-Tau Therapies Hyperphosphorylated TauIncludes inhibitors of tau kinases, promoters of tau dephosphorylation, and immunotherapies targeting pathological tau.Reduction in tau pathology, prevention of neuronal loss, and improvement in cognitive function in tauopathy mouse models.
Anti-inflammatory Agents Microglia and Inflammatory CytokinesModulate the neuroinflammatory response, often by inhibiting pro-inflammatory signaling pathways.Decreased microglial activation, reduced cytokine levels, and some evidence of improved cognitive performance.
Cholinesterase Inhibitors (e.g., Donepezil) Acetylcholinesterase (AChE)Increases the availability of acetylcholine in the synaptic cleft to improve cholinergic neurotransmission.[2]Symptomatic improvement in cognitive tasks in some mouse models, but does not alter underlying pathology.[2]

Proposed Experimental Protocol for In Vivo Validation of Rubreserine

A rigorous and well-defined experimental protocol is crucial for the validation of any novel therapeutic agent. The following protocol is proposed for assessing the efficacy of Rubreserine in a transgenic mouse model of Alzheimer's disease.

Animal Model Selection

The choice of mouse model is critical and should align with the therapeutic hypothesis. Given the link between AD pathology and neuroinflammation, the 5xFAD mouse model is recommended. This model co-expresses five familial AD mutations in APP and Presenilin-1 (PSEN1), leading to an aggressive and rapid onset of Aβ pathology, gliosis, and cognitive deficits, making it suitable for studies on neuroinflammation.

Experimental Design and Treatment Groups
  • Animals: 3-month-old male and female 5xFAD transgenic mice and wild-type (WT) littermates.

  • Group Size: n = 15 mice per group to ensure statistical power for behavioral and pathological endpoints.

  • Treatment Groups:

    • WT + Vehicle: Wild-type mice receiving vehicle control.

    • 5xFAD + Vehicle: 5xFAD mice receiving vehicle control.

    • 5xFAD + Rubreserine (Low Dose): 5xFAD mice receiving a low dose of Rubreserine.

    • 5xFAD + Rubreserine (High Dose): 5xFAD mice receiving a high dose of Rubreserine.

    • 5xFAD + Positive Control: 5xFAD mice receiving an established anti-inflammatory agent (e.g., a COX-2 inhibitor).

  • Drug Administration: Based on its chemical properties, Rubreserine would be administered via oral gavage or intraperitoneal (IP) injection daily for 3 months (from 3 to 6 months of age). Doses would be determined by preliminary pharmacokinetic and toxicity studies.

Behavioral Testing Battery

Behavioral assessments should be conducted during the final month of treatment to evaluate cognitive function.[3][4]

Behavioral TestCognitive Domain AssessedProtocol Summary
Y-Maze Spontaneous Alternation Spatial Working MemoryThe mouse is placed in a three-arm maze and allowed to explore freely for 8 minutes. The sequence of arm entries is recorded to calculate the percentage of spontaneous alternations.
Morris Water Maze (MWM) Spatial Learning and Reference MemoryMice are trained over 5 days to find a hidden platform in a pool of water using spatial cues. Probe trials with the platform removed are conducted to assess memory retention.[3][4]
Novel Object Recognition (NOR) Recognition MemoryMice are familiarized with two identical objects. After a retention interval, one object is replaced with a novel one. The time spent exploring the novel versus the familiar object is measured.
Post-Mortem Tissue Analysis

Following the completion of behavioral testing, mice will be euthanized, and brain tissue will be collected for histopathological and biochemical analysis.[5][6][7]

  • Immunohistochemistry (IHC):

    • Aβ Plaques: Staining with antibodies such as 6E10 or 4G8.

    • Microgliosis: Staining for Iba1.

    • Astrogliosis: Staining for GFAP.

    • Neuronal Nuclei: Staining with NeuN for neuronal quantification.[7]

  • ELISA:

    • Quantification of soluble and insoluble Aβ40 and Aβ42 levels in brain homogenates.

    • Measurement of pro-inflammatory (e.g., TNF-α, IL-1β) and anti-inflammatory (e.g., IL-10) cytokine levels.

  • Western Blot:

    • Analysis of key proteins in inflammatory and apoptotic signaling pathways.

Visualization of Pathways and Workflows

Hypothetical Signaling Pathway of Rubreserine in AD

The following diagram illustrates the proposed mechanism by which Rubreserine might exert a neuroprotective effect in the context of Alzheimer's disease.

Rubreserine_Mechanism Rubreserine Rubreserine Folate_Synth Folate Biosynthesis Pathway Rubreserine->Folate_Synth Neuroinflammation Neuroinflammation (Microgliosis, Cytokine Release) Folate_Synth->Neuroinflammation Modulates Oxidative_Stress Oxidative Stress Folate_Synth->Oxidative_Stress Modulates Neuroprotection Neuroprotection Neuronal_Dysfunction Synaptic Dysfunction & Neuronal Death Neuroinflammation->Neuronal_Dysfunction Neuroinflammation->Neuroprotection Reduced by Rubreserine Oxidative_Stress->Neuronal_Dysfunction Oxidative_Stress->Neuroprotection Reduced by Rubreserine

Caption: Hypothetical mechanism of Rubreserine in AD.

Experimental Workflow Diagram

The diagram below outlines the sequential steps of the proposed in vivo validation study.

Experimental_Workflow cluster_setup Phase 1: Study Setup cluster_treatment Phase 2: Treatment & Observation cluster_assessment Phase 3: Behavioral Assessment cluster_analysis Phase 4: Post-Mortem Analysis Animal_Selection Select 5xFAD Mice (3 months old) Group_Assignment Randomly Assign to Treatment Groups (n=15) Animal_Selection->Group_Assignment Dosing Daily Dosing for 3 Months (Vehicle, Rubreserine, Control) Group_Assignment->Dosing Y_Maze Y-Maze Test Dosing->Y_Maze MWM Morris Water Maze Y_Maze->MWM NOR Novel Object Recognition MWM->NOR Tissue_Collection Brain Tissue Collection NOR->Tissue_Collection IHC Immunohistochemistry (Aβ, Iba1, GFAP) Tissue_Collection->IHC Biochem ELISA & Western Blot (Aβ, Cytokines) Tissue_Collection->Biochem Data_Analysis Statistical Analysis & Conclusion IHC->Data_Analysis Biochem->Data_Analysis

Caption: Proposed experimental workflow for Rubreserine validation.

Conclusion

While the therapeutic potential of Rubreserine in Alzheimer's disease remains hypothetical, its known mechanism of action provides a scientifically plausible rationale for its investigation. The proposed in vivo validation framework provides a comprehensive roadmap for researchers to rigorously assess its efficacy in a relevant preclinical model. By comparing its potential effects with established therapeutic strategies, this guide aims to situate this novel approach within the broader landscape of AD drug discovery. Should this hypothetical framework yield positive results, it would open a new avenue for the development of metabolism-based therapies for this devastating disease.

References

Safety & Regulatory Compliance

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Method

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